molecular formula C10H7NO3 B134730 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 154504-43-5

1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Cat. No.: B134730
CAS No.: 154504-43-5
M. Wt: 189.17 g/mol
InChI Key: GJEILVUIMNTTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxolo[4,5-g]quinolin-8(5H)-one is a sophisticated quinoline derivative that serves as a key intermediate for developing novel bioactive compounds. Its significant research value lies in its role as a precursor for novel thiazapodophyllotoxin analogues, which are investigated for their potential anticancer activity through efficient, catalyst-free multicomponent syntheses . Furthermore, the 1,3-dioxolo[4,5-g]quinoline ring system has been established as a core scaffold in compounds exhibiting antibacterial properties, providing a versatile foundation for anti-infective research . This compound is part of the broader quinoline structural class, which is extensively studied in medicinal chemistry for its diverse mechanisms of action, including growth inhibition by cell cycle arrest, apoptosis induction, and the inhibition of angiogenesis . Modern, eco-compatible synthetic approaches, such as sonochemical methods in aqueous media, further enhance its accessibility for sustainable research applications . Researchers utilize this compound exclusively as a building block to generate chemical libraries for the screening and development of new therapeutic agents.

Properties

IUPAC Name

5H-[1,3]dioxolo[4,5-g]quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-1-2-11-7-4-10-9(3-6(7)8)13-5-14-10/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEILVUIMNTTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496428
Record name 2H-[1,3]Dioxolo[4,5-g]quinolin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154504-43-5
Record name 2H-[1,3]Dioxolo[4,5-g]quinolin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Abstract

This technical guide provides a comprehensive overview of a robust and chemically sound synthetic pathway for this compound, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The quinolinone core is a privileged structure found in numerous pharmacologically active compounds.[1][2] This document details a multi-step synthesis beginning from commercially available precursors, elucidates the underlying reaction mechanisms, and presents detailed experimental protocols. The proposed route is designed for reproducibility and scalability, offering valuable insights for researchers in organic synthesis and pharmaceutical sciences.

Introduction and Strategic Overview

The this compound core represents a unique fusion of the quinolinone and methylenedioxybenzene (piperonyl) moieties. Quinoline derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4][5] The methylenedioxy group is a common feature in natural products and can influence the pharmacokinetic and pharmacodynamic profile of a molecule. The synthesis of this specific, less common quinolin-8-one isomer requires a carefully planned strategy that differs from the more standard routes to 2-quinolones and 4-quinolones.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound (I) points to a key intramolecular cyclization step. The most robust disconnection is across the N1-C8a and C7-C8 bonds of the pyridinone ring. This reveals a β-keto ester intermediate derived from 2-amino-4,5-methylenedioxyacetophenone (III). This intermediate can be constructed from the corresponding nitro-analogue, 4,5-methylenedioxy-2-nitroacetophenone (IV), which is listed as a known synthetic raw material.[] This precursor, in turn, can be synthesized from the readily available 3,4-methylenedioxyacetophenone (piperonylacetone).

This analysis forms the basis of our proposed forward synthesis, which is structured to build complexity in a controlled, step-wise manner.

G Target < This compound (I) > Intermediate1 Ethyl 3-(2-amino-4,5-methylenedioxyphenyl)-3-oxopropanoate (II) Target->Intermediate1 Intramolecular Cyclization Intermediate2 Ethyl 3-(4,5-methylenedioxy-2-nitrophenyl)-3-oxopropanoate (III) Intermediate1->Intermediate2 Nitro Group Reduction Intermediate3 4,5-Methylenedioxy-2-nitroacetophenone (IV) Intermediate2->Intermediate3 Claisen Condensation StartingMaterial 3,4-Methylenedioxyacetophenone Intermediate3->StartingMaterial Regioselective Nitration

Figure 1: Retrosynthetic analysis of the target compound.

Synthetic Pathway and Mechanistic Discussion

The proposed synthesis is a three-step process starting from 3,4-methylenedioxyacetophenone. Each step employs well-established and reliable chemical transformations.

Step 1: Regioselective Nitration of 3,4-Methylenedioxyacetophenone

The initial step involves the introduction of a nitro group onto the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is critical. The starting material possesses two activating groups: the acetyl group (a deactivating, meta-director) and the methylenedioxy group (a strong activating, ortho-, para-director). The powerful activating nature of the ether-like oxygens in the dioxolo ring dominates, directing the incoming electrophile (NO₂⁺) to a position ortho to the dioxolo group. This results in the desired 2-nitro product, 4,5-methylenedioxy-2-nitroacetophenone.

Causality: The use of a controlled nitrating agent, such as nitric acid in a solvent like acetic acid, is crucial to prevent over-nitration and ensure high regioselectivity. The reaction is typically performed at reduced temperatures to manage its exothermicity.[7][8]

Step 2: Claisen Condensation to Form a β-Keto Ester

With the nitroacetophenone in hand, the next objective is to build the three-carbon chain required for the pyridinone ring. This is efficiently achieved via a base-mediated Claisen condensation with diethyl carbonate. A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of diethyl carbonate, leading to the formation of the ethyl 3-(4,5-methylenedioxy-2-nitrophenyl)-3-oxopropanoate intermediate.

Causality: Diethyl carbonate serves as an effective "C2" synthon that introduces the required ester functionality for the subsequent cyclization. The choice of a strong, non-nucleophilic base (relative to the enolate) is key to driving the reaction towards the desired product.

Step 3: Reductive Cyclization to Yield the Final Product

The final step is a tandem reaction sequence involving the reduction of the nitro group followed by an immediate intramolecular cyclization. Catalytic hydrogenation using palladium on carbon (Pd/C) is an excellent method for selectively reducing the nitro group to an amine without affecting other functional groups.

Once the 2-amino intermediate is formed in situ, the nucleophilic amine spontaneously attacks the proximal ester carbonyl. This intramolecular condensation is thermodynamically favorable due to the formation of a stable six-membered heterocyclic ring. The subsequent elimination of ethanol yields the final product, this compound.

Causality: This reductive cyclization is highly efficient as it combines two transformations into a single operational step, minimizing purification losses. The reaction is driven by the formation of the stable, conjugated quinolinone system. This approach is a known strategy for synthesizing quinolone scaffolds.[9]

G cluster_0 Step 1: Nitration cluster_1 Step 2: Claisen Condensation cluster_2 Step 3: Reductive Cyclization SM 3,4-Methylenedioxy- acetophenone P1 4,5-Methylenedioxy- 2-nitroacetophenone SM->P1 HNO₃ / H₂SO₄ P2 Ethyl 3-(4,5-methylenedioxy-2-nitrophenyl) -3-oxopropanoate P1->P2 NaH, (EtO)₂CO Product This compound P2->Product H₂, Pd/C Ethanol, Heat

Figure 2: Overall synthetic workflow diagram.

Detailed Experimental Protocols

The following protocols are representative procedures derived from established methodologies for analogous transformations. Researchers should perform their own risk assessments and optimizations.

Protocol 3.1: Synthesis of 4,5-Methylenedioxy-2-nitroacetophenone (IV)
  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-methylenedioxyacetophenone (1.0 eq). Dissolve the starting material in glacial acetic acid (approx. 5 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Addition of Nitrating Agent: While maintaining the temperature below 10 °C, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise via the dropping funnel over 30-45 minutes.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude product from ethanol to afford pure 4,5-methylenedioxy-2-nitroacetophenone as a pale yellow crystalline solid.

Protocol 3.2: Synthesis of Ethyl 3-(4,5-methylenedioxy-2-nitrophenyl)-3-oxopropanoate (III)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), place sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous diethyl ether or THF.

  • Addition of Reagents: Add diethyl carbonate (3.0 eq). To this suspension, add a solution of 4,5-methylenedioxy-2-nitroacetophenone (1.0 eq) in anhydrous diethyl ether dropwise at room temperature.

  • Reaction: After the initial effervescence subsides, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M aqueous HCl until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure β-keto ester.

Protocol 3.3: Synthesis of this compound (I)
  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the ethyl 3-(4,5-methylenedioxy-2-nitrophenyl)-3-oxopropanoate (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst Addition: Add palladium on carbon (10% Pd/C, approx. 5-10 mol% by weight) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) and shake or stir vigorously at room temperature for 6-12 hours.

  • Cyclization: After the theoretical amount of hydrogen has been consumed (or the reaction is complete by TLC/LC-MS), gently heat the mixture to 50-60 °C for 1-2 hours to ensure complete cyclization.

  • Isolation: Cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the final product, this compound.

Data Summary

The following table summarizes the key transformations and expected outcomes. Yields are representative and may vary based on scale and optimization.

StepTransformationKey ReagentsSolventConditionsExpected Yield
1NitrationHNO₃, H₂SO₄Acetic Acid0 °C to RT75-85%
2Claisen CondensationNaH, (EtO)₂CODiethyl EtherReflux60-70%
3Reductive CyclizationH₂, 10% Pd/CEthanolRT, 50 psi H₂80-90%

Conclusion

This guide outlines a logical and efficient three-step synthesis for this compound. By leveraging fundamental organic reactions—electrophilic nitration, Claisen condensation, and catalytic reductive cyclization—this pathway provides a reliable method for accessing this valuable heterocyclic scaffold. The provided protocols are grounded in established chemical principles and offer a solid foundation for researchers engaged in the synthesis of novel quinolinone derivatives for applications in medicinal chemistry and materials science.

References

A consolidated list of authoritative sources is provided below for verification and further reading.

  • Bala, S., Kamboj, S., & Saini, V. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 20(34), 4386-4407.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

  • Yao, C., et al. (2015). An Efficient Synthesis of[3][10]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as Novel Thiazapodophyllotoxin Analogues With Potential Anticancer Activity. Bioorganic & Medicinal Chemistry Letters, 25(7), 1417-9. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Retrieved from [Link]

  • Slideshare. (2016). Bischler napieralski reaction. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Retrieved from [Link]

  • RSC Publishing. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from [Link]

  • ACS Publications. (1942). The Chemistry of Quinolines. Retrieved from [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

  • ResearchGate. (2016). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Retrieved from [Link]

  • National Institutes of Health. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • ResearchGate. (2022). Structural analogues of quinoline alkaloids: Straightforward route to[3][10]dioxolo[4,5‐c]quinolines with antibacterial properties. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4,5-methylenedioxybenzophenone. Retrieved from [Link]

  • ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • National Institutes of Health. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • National Institutes of Health. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]

  • National Institutes of Health. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Retrieved from [Link]

  • National Institutes of Health. (2011). Quinolones: from antibiotics to autoinducers. Retrieved from [Link]

  • ResearchGate. (2019). Formation of furo[3,2-c]quinolone-2-carbonitriles and 4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carboxamides from reaction of quinoline-2,4-diones with 2-[bis(methylthio)methylene]malononitrile. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1,3-dioxolan-4-one monomers. Retrieved from [Link]

  • ResearchGate. (1987). Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • MDPI. (2019). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • Bentham Science. (n.d.). Triazoloquinolines I. Retrieved from [Link]

  • Globe Thesis. (2024). Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • PubMed. (1985). Synthesis and antiallergic activities of 1,3-oxazolo[4,5-h]quinolines. Retrieved from [Link]

Sources

"1,3-Dioxolo[4,5-g]quinolin-8(5H)-one chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No. 154504-43-5). This heterocyclic compound, featuring a quinolinone core fused with a methylenedioxybenzene moiety, represents a significant scaffold in medicinal chemistry. Its structural analogues have demonstrated promising biological activities, particularly in the realm of oncology as potential anticancer agents and kinase inhibitors.[1][2] This document consolidates available data on its physicochemical characteristics, spectroscopic profile, reactivity, and synthetic pathways to serve as a foundational resource for researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a rigid, planar heterocyclic system. The core structure consists of a quinolin-4-one fused to a 1,3-benzodioxole ring system. A key characteristic of this molecule is its existence in tautomeric forms: the lactam (keto) form, this compound, and the lactim (enol) form, 1,3-Dioxolo[4,5-g]quinolin-8-ol. This tautomerism is crucial as it dictates the molecule's reactivity and potential hydrogen bonding interactions in biological systems.

tautomers cluster_keto Keto Form (Lactam) cluster_enol Enol Form (Lactim) keto keto enol enol keto->enol Tautomerization

Caption: Keto-enol tautomerism of the core structure.

The physicochemical properties of this compound are summarized below. It is important to note that some data are derived from predictive models or closely related analogues due to the limited availability of experimental data for the parent compound.

PropertyValueSource
CAS Number 154504-43-5[3][][]
Molecular Formula C₁₀H₇NO₃[][]
Molecular Weight 189.16 g/mol [][]
Melting Point >300 °C (Reported for a dihydro- derivative)[6][7]
Boiling Point 394.0 ± 37.0 °C (Predicted for -ol tautomer)[8]
Density 1.496 ± 0.06 g/cm³ (Predicted for -ol tautomer)[8]
pKa (Predicted) -1.05 ± 0.20[]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Based on the functional groups present and data from related structures, the IR spectrum is expected to show characteristic absorption bands.[6][7]

  • N-H Stretch: A medium to sharp band around 3330-3300 cm⁻¹, indicative of the secondary amine in the quinolinone ring.[6][7]

  • C=O Stretch: A strong, sharp band in the region of 1660-1640 cm⁻¹, corresponding to the conjugated ketone of the quinolinone system.[6][7]

  • C=C Stretch: Multiple bands in the 1610-1450 cm⁻¹ region, arising from the aromatic rings.

  • C-O-C Stretch: Strong bands around 1250-1230 cm⁻¹ and 1040 cm⁻¹, characteristic of the asymmetric and symmetric stretching of the dioxolo ether group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The expected chemical shifts (in ppm) in a solvent like DMSO-d₆ are inferred from published data on various N-substituted and ring-substituted derivatives.[6][9][10]

  • ¹H NMR:

    • N-H Proton (5-H): A broad singlet expected to appear downfield, typically > 7.0 ppm, due to its acidic nature.[6]

    • Aromatic Protons: Signals for the four aromatic protons would appear in the range of 6.5-7.5 ppm.

    • Dioxolo Protons (O-CH₂-O): A characteristic singlet integrating to two protons, typically observed around 6.0 ppm.[6]

  • ¹³C NMR:

    • Carbonyl Carbon (C-8): The ketone carbon is expected to resonate significantly downfield, likely in the 190-195 ppm region.[7]

    • Aromatic Carbons: A series of signals between 100-155 ppm.

    • Dioxolo Carbon (O-CH₂-O): A distinct signal around 101-102 ppm.

Synthesis and Manufacturing

This compound is classified as a useful research chemical and is available from various specialized chemical suppliers.[][] For laboratory-scale synthesis, several routes can be envisioned based on established quinolinone chemistry. One plausible pathway begins with 4,5-methylenedioxy-2-nitroacetophenone, a readily available precursor.[]

synthesis_workflow start 4,5-Methylenedioxy- 2-nitroacetophenone intermediate1 Reduction of Nitro Group (e.g., Fe/HCl or H₂, Pd/C) start->intermediate1 Step 1 intermediate2 2-Amino-4,5-methylenedioxy- acetophenone intermediate1->intermediate2 intermediate3 Intramolecular Cyclization (e.g., Gould-Jacobs Reaction) intermediate2->intermediate3 Step 2 product This compound intermediate3->product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

The following protocol is a representative, generalized procedure. Researchers should consult specific literature for optimized reaction conditions.

  • Reduction of the Nitro Group:

    • Suspend 4,5-methylenedioxy-2-nitroacetophenone in ethanol.

    • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: This classical Béchamp reduction is an effective method for converting aromatic nitro compounds to anilines, which are necessary precursors for quinoline synthesis.

    • Filter the hot reaction mixture to remove iron salts and concentrate the filtrate to yield 2-amino-4,5-methylenedioxyacetophenone.

  • Intramolecular Cyclization:

    • React the resulting aminoketone with a suitable reagent like diethyl malonate or a similar C2 synthon under conditions that facilitate the Gould-Jacobs reaction.

    • This step typically involves heating the reactants, often with a catalyst, to drive the condensation and subsequent cyclization.

    • Rationale: This cyclization step forms the heterocyclic quinolinone ring, which is the core of the target molecule.

    • Upon cooling, the product, this compound, is expected to precipitate and can be collected by filtration and purified by recrystallization.

Chemical Reactivity and Derivatization

The chemical behavior of the molecule is governed by its key functional groups: the secondary amine, the conjugated ketone, the dioxolo ring, and the aromatic system.

reactivity cluster_sites Key Reactivity Sites main_mol p1 N-H (Position 5): Site for alkylation, acylation, sulfonylation p1->dummy_n p2 Aromatic Ring: Electrophilic substitution p2->dummy_ar p3 Carbonyl Group (C-8): Nucleophilic addition, reduction p3->dummy_co

Caption: Primary sites for chemical modification and derivatization.

  • N-Substitution: The proton on the nitrogen at position 5 is moderately acidic and represents the most common site for derivatization. It can be readily deprotonated by a suitable base and reacted with various electrophiles. This is evidenced by the numerous N-alkylated and N-sulfonylated derivatives reported in the literature, which are synthesized to modulate the compound's biological activity and physicochemical properties.[9][10]

  • Carbonyl Reactivity: The ketone at position 8 can undergo reactions typical of carbonyls, such as reduction to the corresponding alcohol or reactions with nucleophiles, although its conjugation within the aromatic system reduces its reactivity compared to a simple ketone.

  • Aromatic Electrophilic Substitution: The benzene portion of the molecule can undergo electrophilic substitution reactions like nitration or halogenation. The regioselectivity of these reactions will be directed by the combined electronic effects of the fused rings and the dioxolo group.

Biological Activity and Therapeutic Potential

While the parent compound this compound is primarily a building block, its core structure is of significant interest in drug discovery. The quinolinone scaffold is a well-established pharmacophore found in numerous approved drugs.[11]

applications cluster_apps Potential Therapeutic Applications core This compound (Core Scaffold) app1 Anticancer Agents core->app1 app2 Kinase Inhibitors (e.g., DYRK) core->app2 app3 Antibacterial / Antifungal Agents core->app3 app4 Podophyllotoxin Analogues core->app4

Caption: The core scaffold as a starting point for drug discovery.

  • Anticancer Activity: The most prominent area of investigation for this scaffold is oncology. A study developing thieno-fused analogues of this structure identified them as novel analogues of podophyllotoxin, a well-known natural product used as a precursor for chemotherapy drugs.[1] This suggests the scaffold can mimic the spatial arrangement of pharmacophores necessary for anticancer effects.

  • Kinase Inhibition: Many quinoline and quinazolinone derivatives are known to be potent kinase inhibitors. Related thiazole-fused quinazolinones have shown high affinity for kinases in the DYRK family and exhibit cytotoxicity against various tumor cell lines.[2] This highlights the potential for developing derivatives of this compound as targeted cancer therapeutics.

  • General Biological Activity: The broader class of quinolin-4-ones possesses a wide spectrum of biological activities, including antibacterial and antifungal properties.[11] The 1,3-dioxolane moiety is also a key structural feature in many biologically active compounds and can influence metabolic stability and receptor binding.[12]

Conclusion

This compound is a heterocyclic compound with a rich chemical profile that makes it an attractive scaffold for synthetic and medicinal chemistry. Its straightforward derivatization potential, particularly at the N-5 position, combined with the proven biological relevance of the quinolinone core, positions it as a valuable starting point for the development of novel therapeutic agents. Future research focusing on the synthesis and biological evaluation of a diverse library of its derivatives is warranted to fully explore its potential, especially in the discovery of new anticancer drugs and kinase inhibitors.

References

  • Yao, C., et al. (2015). An Efficient Synthesis of[1][8]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as Novel Thiazapodophyllotoxin Analogues With Potential Anticancer Activity. Bioorganic & Medicinal Chemistry Letters. Available at:

  • ChemicalBook. (n.d.). [1][8]DIOXOLO[4,5-G]QUINOLIN-8(5H)-ONE | 154504-43-5. Available at:

  • ECHEMI. (n.d.). Buy[1][8]Dioxolo[4,5-g]quinolin-8-ol from ATK CHEMICAL COMPANY LIMITED. Available at:

  • BOC Sciences. (n.d.). CAS 154504-43-5 this compound.
  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
  • SpectraBase. (n.d.). [1][8]dioxolo[4,5-g]quinolin-8(5H)-one, 5-[(4-fluorophenyl)methyl]-7-[(4-methylphenyl)sulfonyl]- - Optional[1H NMR] - Spectrum. Available at:

  • BOC Sciences. (n.d.). CAS 154504-43-5 this compound.
  • PMC - NIH. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
  • PMC - NIH. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
  • SpectraBase. (n.d.). [1][8]dioxolo[4,5-g]quinoline-7-carboxamide, 5-ethyl-5,8-dihydro-N-(4-methylphenyl)-8-oxo- - Optional[1H NMR] - Spectrum. Available at:

  • NIH. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

Sources

A Technical Guide to the Spectroscopic Characterization of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one (CAS No. 154504-43-5), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of established analytical protocols, predicted spectroscopic data based on analogous structures, and a detailed interpretation to facilitate its unambiguous identification and structural elucidation. The methodologies and theoretical data herein are designed to serve as a robust framework for researchers working with this and related quinolinone derivatives.

Introduction: The Structural Significance of this compound

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The fusion of a 1,3-dioxolo (methylenedioxy) group to the quinolinone core, as seen in this compound, introduces a structural motif present in many natural products and pharmacologically active molecules. This modification can significantly influence the molecule's electronic properties, planarity, and potential for intermolecular interactions, thereby modulating its biological target affinity and pharmacokinetic properties.

Accurate structural confirmation through spectroscopic analysis is a cornerstone of chemical research and drug development, ensuring the identity and purity of a synthesized compound. This guide delves into the primary spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure:

Figure 1. Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol outlines a self-validating system for acquiring high-quality NMR spectra for quinolinone derivatives.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve filter Filter into NMR Tube (via Pasteur pipette with cotton plug) dissolve->filter h1_nmr ¹H NMR (1D Spectrum) filter->h1_nmr Insert into Spectrometer c13_nmr ¹³C NMR & DEPT (1D Spectra) h1_nmr->c13_nmr cosy COSY (²D H-H Correlation) c13_nmr->cosy hsqc HSQC (²D C-H Correlation) cosy->hsqc hmbc HMBC (²D Long-Range C-H Correlation) hsqc->hmbc process Process Data (Fourier Transform, Phasing, Baseline Correction) hmbc->process assign Assign Signals (Chemical Shift, Integration, Coupling) process->assign structure Confirm Structure assign->structure

Figure 2. Experimental workflow for comprehensive NMR analysis.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, and 20-50 mg for ¹³C NMR experiments, into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for quinolinones due to their polarity and to observe the exchangeable N-H proton.[1] Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] If necessary, gently warm or vortex the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[3]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion. For unambiguous assignments, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is highly recommended.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in DMSO-d₆. These predictions are based on the analysis of structurally related compounds and established chemical shift principles.

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-N (5-H)~11.0 - 12.0br s-
H-7~7.8dJ = 9.5
H-4~7.2s-
H-9~6.9s-
H-6~6.4dJ = 9.5
O-CH₂-O~6.1s-

Interpretation of the Predicted ¹H NMR Spectrum:

  • N-H Proton (5-H): The amide proton is expected to appear as a broad singlet in the downfield region (11-12 ppm) due to its acidic nature and potential for hydrogen bonding.

  • Quinolinone Protons (H-7 and H-6): These two protons form an AX spin system. H-7, being adjacent to the electron-withdrawing carbonyl group, is expected to be deshielded and appear at a higher chemical shift (~7.8 ppm) as a doublet. H-6 will appear as a doublet at a lower chemical shift (~6.4 ppm), with the same coupling constant as H-7 (typically around 9.5 Hz for cis vinyl protons).

  • Aromatic Protons (H-4 and H-9): The protons on the benzene ring portion of the molecule are expected to appear as singlets due to the substitution pattern. H-4 (~7.2 ppm) and H-9 (~6.9 ppm) are in distinct electronic environments.

  • Dioxolo Protons (O-CH₂-O): The two protons of the methylenedioxy group are chemically equivalent and are expected to appear as a sharp singlet around 6.1 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented below. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to differentiate between CH and quaternary carbons.

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
C-8 (C=O)~175C
C-2~148C
C-3a~145C
C-7~138CH
C-9a~130C
C-5a~125C
C-6~120CH
C-4~108CH
C-9~105CH
O-CH₂-O~102CH₂
C-4a~100C

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C-8): The amide carbonyl carbon is the most deshielded, appearing around 175 ppm.

  • Aromatic and Olefinic Carbons: The remaining sp² hybridized carbons of the quinolinone and dioxolo rings are expected in the 100-150 ppm range. The carbons attached to oxygen (C-2, C-3a) and nitrogen will be at the lower field end of this range.

  • Dioxolo Carbon (O-CH₂-O): The sp³ hybridized carbon of the methylenedioxy group is predicted to have a chemical shift of approximately 102 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: KBr Pellet Method

For solid samples like this compound, the potassium bromide (KBr) pellet method is a standard and reliable technique.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of the compound and 100-200 mg of dry, spectroscopy-grade KBr.[4]

  • Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation: Transfer the powder to a pellet die and press under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent disc.[4]

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3200 - 3000MediumN-H StretchAmide
~3100 - 3000Medium-WeakC-H StretchAromatic/Olefinic
~1660 - 1640StrongC=O StretchAmide (Quinolinone)
~1620 - 1580Medium-StrongC=C StretchAromatic/Olefinic
~1250StrongC-O-C StretchDioxolo Ring
~1040StrongC-O-C StretchDioxolo Ring

Interpretation of the Predicted IR Spectrum:

  • N-H Region: A medium intensity band is expected in the 3200-3000 cm⁻¹ region, corresponding to the N-H stretching vibration of the amide group.

  • C=O Stretch: A strong, sharp absorption band between 1660-1640 cm⁻¹ is a key diagnostic peak for the carbonyl group of the quinolinone ring. For a similar compound, 6-(Benzo[d][4][6]dioxol-5-yl)-6,7-dihydro-[4][6]dioxolo [4,5-g]quinolin-8(5H)-one, this peak was observed at 1649 cm⁻¹.

  • C=C Stretches: Absorptions in the 1620-1580 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic and quinolinone rings.

  • C-O Stretches: The 1,3-dioxolo group will give rise to strong C-O-C stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a common technique for the analysis of relatively small, thermally stable organic molecules.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in a high vacuum, causing ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₀H₇NO₃, with a molecular weight of 189.17 g/mol .

Predicted Fragmentation Pathway:

fragmentation M [C₁₀H₇NO₃]⁺˙ m/z = 189 M_CO [C₉H₇NO₂]⁺˙ m/z = 161 M->M_CO - CO M_CHO [C₉H₆NO₃]⁺ m/z = 160 M->M_CHO - CHO M_CO_HCN [C₈H₆O₂]⁺˙ m/z = 134 M_CO->M_CO_HCN - HCN

Figure 3. Predicted major fragmentation pathway in EI-MS.

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion Peak ([M]⁺˙): A prominent molecular ion peak is expected at m/z = 189, corresponding to the molecular weight of the compound.

  • Loss of CO: A common fragmentation pathway for quinolinones is the loss of a neutral carbon monoxide (CO) molecule from the carbonyl group, which would result in a fragment ion at m/z = 161.

  • Loss of CHO: The loss of a formyl radical (CHO) could lead to a fragment at m/z = 160.

  • Further Fragmentation: The fragment at m/z = 161 could further lose a molecule of hydrogen cyanide (HCN) to give a fragment at m/z = 134.

Conclusion

References

  • Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • PubChem. (n.d.). 6-(3-Amino-phenyl)-5H-[4][6]dioxolo[4,5-g]quinolin-8-one. National Center for Biotechnology Information.

  • PubChem. (n.d.). 6-Phenyl-5H-[4][6]dioxolo[4,5-g]quinolin-8-one. National Center for Biotechnology Information.

  • SpectraBase. (n.d.). 1,3-Dioxole[4,5-g]isoquinoline-6-oxide.
  • Benchchem. (n.d.). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • Unknown Author. (n.d.).
  • Chemical Papers. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • MDPI. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
  • PubChem. (n.d.). 5,8-Dihydro-8-oxo-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid.
  • University of Cambridge. (n.d.). How to make an NMR sample.
  • Iowa State University. (n.d.).
  • BOC Sciences. (n.d.). CAS 154504-43-5 this compound.
  • Doc Brown's Chemistry. (2025).
  • Oregon State University. (2022). 13C NMR Chemical Shift.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Unknown Author. (n.d.). Coupling constants for 1H and 13C NMR.

Sources

An In-Depth Technical Guide to the Predicted pKa of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the predicted pKa of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one, a heterocyclic compound with a quinolone scaffold. We will delve into the theoretical underpinnings of its acidity and basicity, present robust computational prediction workflows, and detail established experimental protocols for pKa determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of the ionization properties of this and structurally related molecules.

Introduction: The Critical Role of pKa in Drug Development

The extent to which a molecule is ionized at a given pH, as quantified by its pKa value, governs its solubility, permeability across biological membranes, and binding affinity to its target.[1] For oral drug candidates, the pKa dictates the degree of absorption in the varying pH environments of the gastrointestinal tract.[2] A drug's ionization state affects its ability to cross the blood-brain barrier and its metabolic fate.[3] Therefore, an accurate understanding and prediction of a compound's pKa is not merely an academic exercise but a cornerstone of rational drug design.

The molecule at the center of this guide, this compound, belongs to the quinolone class of compounds, which are known for their diverse biological activities.[4] Its structure presents multiple potential ionization sites, making a detailed analysis of its acid-base properties essential for any drug development campaign.

Structural Analysis and Identification of Ionizable Centers

The chemical structure of this compound, as sourced from chemical suppliers, reveals a complex heterocyclic system.[4][5] To predict its pKa, we must first identify the protons that are likely to be donated (acidic) or sites that are likely to be protonated (basic) within a physiologically relevant pH range.

Caption: Potential ionizable sites of this compound.

There are two primary ionizable centers in this molecule:

  • The N-H proton of the quinolinone ring (acidic, pKa1): The amide-like proton at the N5 position can be deprotonated. The acidity of this proton is influenced by the adjacent carbonyl group and the aromatic system. Lactams, cyclic amides, generally have pKa values for the N-H proton in the range of 17-26 in DMSO, but this can be significantly lower in aqueous solution and is highly dependent on the molecular structure.[6]

  • The quinoline ring nitrogen (basic, pKa2): The lone pair of electrons on the nitrogen atom within the quinoline ring system is available for protonation. The basicity of this nitrogen is generally lower than that of aliphatic amines due to the sp2 hybridization and the electron-withdrawing effect of the fused aromatic system. The pKa of quinoline itself is around 4.9.[7]

A predicted pKa of -1.05 has been reported by a commercial supplier, which most likely corresponds to the pKa of the protonated quinoline nitrogen (the conjugate acid).[4] A negative pKa value indicates that the conjugate acid is a very strong acid, and consequently, the quinoline nitrogen is a very weak base. This weak basicity is expected due to the electron-withdrawing nature of the adjacent carbonyl group in the quinolinone ring.

Furthermore, the 1,3-dioxolo (methylenedioxy) group fused to the benzene ring acts as an electron-donating group through resonance.[2][8] This will have opposing effects on the two ionizable sites. It will increase the electron density in the aromatic system, which is expected to:

  • Decrease the acidity of the N-H proton (increase pKa1): By donating electron density, the stability of the resulting anion after deprotonation is reduced.

  • Increase the basicity of the quinoline nitrogen (increase pKa2): The increased electron density on the aromatic ring makes the nitrogen's lone pair more available for protonation.

Tautomerism: The Enol Form

Quinolones can exist in a tautomeric equilibrium with their corresponding hydroxyquinoline form.[9]

Caption: Keto-enol tautomerism in the quinolinone ring.

The enol tautomer, 8-hydroxy-1,3-dioxolo[4,5-g]quinoline, would possess a phenolic hydroxyl group. Phenols are typically more acidic than aliphatic alcohols, with pKa values around 10.[10] The pKa of 8-hydroxyquinoline itself is approximately 9.9.[11] The equilibrium between the keto and enol forms will influence the observed pKa values.

Computational pKa Prediction: A Rationale-Driven Workflow

Computational methods offer a rapid and cost-effective means of estimating pKa values, guiding experimental design and compound selection.[12] A variety of approaches exist, from empirical and data-driven models to more computationally intensive quantum mechanical (QM) methods.[13] For drug-like molecules, hybrid approaches and machine learning models often provide a good balance of accuracy and speed.

Recommended Computational Tool: Schrödinger's Epik

Schrödinger's Epik is a powerful tool for predicting the pKa values and protonation states of drug-like molecules.[14] It leverages machine learning models trained on a vast dataset of experimental pKa values, offering high accuracy and speed.[15][16]

Step-by-Step Protocol for pKa Prediction with Schrödinger Maestro/Epik

This protocol outlines the general steps for predicting the pKa of this compound using the Maestro graphical interface.

  • Structure Preparation:

    • Launch Maestro and build or import the 3D structure of this compound.

    • Ensure the structure has the correct connectivity and formal charges. It is advisable to start with the neutral form.

  • Accessing the Epik Panel:

    • Navigate to the "Tasks" menu and search for "Epik" or find it under the "Small-Molecule Drug Discovery" or a similar category.[17]

    • Alternatively, go to Applications -> Epik.

  • Setting up the pKa Prediction Calculation:

    • In the Epik panel, select the structure from the Workspace as the input.

    • For a straightforward pKa prediction, choose the "Query only" analysis mode.[17]

    • Select "Water" as the solvent.

    • The default pH range is typically sufficient, but can be adjusted if specific conditions are of interest.

    • Under the "Output" tab, ensure that the generation of a pKa report is selected.

  • Running the Calculation and Analyzing Results:

    • Click "Run" to start the calculation. Epik will enumerate possible protonation states and calculate the microscopic and macroscopic pKa values.

    • Upon completion, the results will be available in the Project Table and as a detailed report. The report will include:

      • The predicted macroscopic pKa values.

      • A speciation plot showing the population of different protonation states as a function of pH.

      • The structures of the most abundant species at a given pH.

Computational_Workflow Start Start: 3D Structure of Molecule Maestro Import/Build in Schrödinger Maestro Start->Maestro Epik Open Epik Panel Maestro->Epik Settings Set Parameters: - Input: Workspace - Mode: Query only - Solvent: Water Epik->Settings Run Run Epik Calculation Settings->Run Results Analyze Results: - pKa values - Speciation plot - Protonation states Run->Results End End: Predicted pKa Results->End

Caption: Computational workflow for pKa prediction using Schrödinger Epik.

Experimental Determination of pKa: Validating Predictions

While computational predictions are invaluable, experimental determination remains the gold standard for pKa validation. The two most common and accessible methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH with a calibrated electrode.[18] The pKa is determined from the inflection point of the titration curve.[7]

Detailed Protocol:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Prepare a standardized 0.1 M solution of NaOH and 0.1 M HCl.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1 mM.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[8]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel.

    • If determining both acidic and basic pKa, first titrate with HCl to a low pH (e.g., 2), then titrate back with NaOH to a high pH (e.g., 12).

    • Add the titrant in small, precise increments, recording the pH after each addition once the reading has stabilized.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is equal to the pH at the half-equivalence point. This can be determined from the midpoint of the buffer region or by calculating the first and second derivatives of the titration curve to precisely locate the inflection points.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the ionizable center, leading to a change in the UV-Vis absorbance spectrum upon protonation or deprotonation.[19]

Detailed Protocol:

  • Preparation:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 12 in 0.5 pH unit increments).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Add a small, constant amount of the stock solution to each buffer solution to achieve a final concentration that gives a measurable absorbance (typically in the micromolar range). This can be efficiently performed in a 96-well microplate format.[15]

  • Measurement:

    • Record the UV-Vis spectrum (e.g., from 230-500 nm) for the compound in each buffer solution.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[17]

Experimental_Workflow cluster_potentiometric Potentiometric Titration cluster_uv UV-Vis Spectrophotometry p_prep Prepare Sample and Titrants p_titrate Titrate with Acid/Base, Record pH p_prep->p_titrate p_analyze Plot pH vs. Volume, Find Inflection Point p_titrate->p_analyze End End: Experimental pKa p_analyze->End uv_prep Prepare Sample in Buffers of Varying pH uv_measure Measure UV-Vis Absorbance Spectra uv_prep->uv_measure uv_analyze Plot Absorbance vs. pH, Fit Sigmoidal Curve uv_measure->uv_analyze uv_analyze->End Start Start: Purified Compound Start->p_prep Start->uv_prep

Caption: Experimental workflows for pKa determination.

Predicted pKa Values and Discussion

Based on the analysis of structurally similar compounds and considering the electronic effects of the substituents, we can estimate the pKa values for this compound.

Ionizable SitePredicted pKa RangeRationale
Basic (pKa2): Quinoline Nitrogen 2.0 - 4.0The pKa of quinoline is ~4.9.[7] The potent electron-withdrawing effect of the C8-carbonyl group will significantly reduce the basicity. The electron-donating dioxolo group will slightly counteract this effect. The reported predicted value of -1.05 for the conjugate acid suggests very weak basicity.
Acidic (pKa1): Quinolinone N-H 8.0 - 10.0This is based on the pKa of the tautomeric enol form, similar to 8-hydroxyquinoline (pKa ~9.9).[11] The keto-enol equilibrium likely favors the keto form, but the enol provides a lower-energy pathway for deprotonation. The electron-donating dioxolo group may slightly increase this pKa.

Table 1: Estimated pKa Ranges for this compound.

It is crucial to recognize that these are estimations. A robust computational study using a tool like Schrödinger's Epik or Macro-pKa, followed by experimental validation, is necessary for obtaining precise pKa values. The significant difference between the acidic and basic pKa values suggests that this molecule will exist as a neutral species over a wide physiological pH range.

Conclusion

This technical guide has provided a multi-faceted approach to understanding the pKa of this compound. By integrating structural analysis, computational prediction workflows, and established experimental protocols, researchers can gain a comprehensive picture of the ionization behavior of this and related heterocyclic compounds. An accurate determination of pKa is a foundational step in the journey of drug discovery, enabling the optimization of pharmacokinetic properties and ultimately leading to the development of safer and more effective medicines.

References

  • Brainly. (2023, August 25). Determine the basicity order of the following compounds: Indole Quinoline Isoquinoline Pyridine. Brainly.in. [Link]

  • Schrödinger. (2025, November 19). Estimating pKa Values for a Set of Structures. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Pop, S., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

  • Schrödinger. Epik. [Link]

  • Schrödinger. Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • Wikipedia. 8-Hydroxyquinoline. [Link]

  • Rowan Scientific. (2025, October 16). How to Predict pKa. [Link]

  • KPU Pressbooks. 3.4 Structural Effects on Acidity and Basicity – Organic Chemistry I. [Link]

  • Van der Veken, P., et al. (2008). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • SchrödingerTV. (2013, June 28). Jaguar - pKa Prediction. YouTube. [Link]

  • CompChemist. (2013, May 31). pKa prediction with 'Jaguar pKa'. YouTube. [Link]

  • Wikipedia. 4-Quinolone. [Link]

  • PubChem. 4-Hydroxyquinoline. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Golemi, D., et al. (2001). pKa calculations for class A beta-lactamases: influence of substrate binding. PMC - NIH. [Link]

  • UC Research Repository. Electronic effects in aromatic systems. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. [Link]

  • PubChem. 8-Hydroxyquinoline. [Link]

  • Schrödinger. Beginning with Maestro. [Link]

  • Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

  • Abdul-Jalal, F., et al. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • Schrödinger. Macro-pKa. [Link]

  • PubChemLite. 4(1h)-quinolone, 2-methyl-1-vinyl- (C12H11NO). [Link]

  • PubChemLite. 4(1h)-quinolone, 1-vinyl- (C11H9NO). [Link]

  • Chemical Education Xchange. Electron Density of Aromatic Rings - Effect of Methyl Groups. [Link]

  • Human Metabolome Database. (2021, September 10). Showing metabocard for 1,3-Benzodioxole (HMDB0244156). [Link]

  • Master Organic Chemistry. (2010, September 22). Five Key Factors That Influence Acidity. [Link]

  • Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols. [Link]

  • ScienceMadness.org. (2021, June 11). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. [Link]

  • Foti, M. C., et al. (2009, April 3). Acidity of hydroxyl groups: an overlooked influence on antiradical properties of flavonoids. PubMed. [Link]

  • ResearchGate. 2505 PDFs | Review articles in 4-QUINOLONES. [Link]

  • Cheméo. Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). [Link]

  • Reddit. (2021, July 21). Can someone clarify why electron withdrawing groups increase acidity?. r/Mcat. [Link]

  • Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

  • OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]

  • Frontiers. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]

Sources

The Diverse Biological Activities of Quinolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of quinolinone derivatives, with a focus on their anticancer, antibacterial, antiviral, anti-inflammatory, and cardiovascular effects. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, quantitative data, and detailed experimental protocols to facilitate the discovery and development of novel quinolinone-based therapeutics.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinolinone derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[3]

Mechanisms of Anticancer Action

A primary mechanism by which quinolinone derivatives exert their anticancer effects is through the inhibition of protein kinases . For instance, certain derivatives act as Pim-1 kinase inhibitors, a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[3] By inhibiting Pim-1, these compounds can induce apoptosis and halt the cell cycle.[3] Another key target is tubulin polymerization . Some quinolinone derivatives have been shown to inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] Furthermore, some quinolinone-based compounds can intercalate with DNA , interfering with DNA replication and transcription, ultimately leading to cell death.[3]

dot graph Anticancer_Mechanisms { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

Quinolinone [label="Quinolinone\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pim1 [label="Pim-1 Kinase\nInhibition"]; Tubulin [label="Tubulin Polymerization\nInhibition"]; DNA [label="DNA\nIntercalation"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest\n(G2/M)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Quinolinone -> Pim1 [label=" blocks"]; Quinolinone -> Tubulin [label=" disrupts"]; Quinolinone -> DNA [label=" binds to"]; Pim1 -> Apoptosis [label=" induces"]; Tubulin -> CellCycleArrest [label=" leads to"]; DNA -> CellCycleArrest [label=" leads to"]; CellCycleArrest -> Apoptosis [label=" can trigger"]; } caption: "Anticancer Mechanisms of Quinolinone Derivatives"

Quantitative Anticancer Data

The cytotoxic activity of quinolinone derivatives is typically evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5[5]
2-phenylquinolin-4-amineHT-29 (Colon)8.12[5]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g)Various human tumor cell lines< 1.0[6]
Quinoline derivative 4cNCI-H23 (Non-small cell lung cancer)3.20[4]
Quinoline derivative 4cSNB-75 (CNS cancer)2.38[4]
Quinoline derivative 4cRXF 393 (Renal cancer)2.21[4]
Quinoline derivative 4cHS 578T (Breast cancer)2.38[4]
Quinoline derivative 12MCF-7 (Breast)3.82[7]
Quinoline derivative 12MDA-MB-231 (Breast)2.26[7]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)- (82.9% growth reduction)[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the quinolinone derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.[11]

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (cells with medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

dot graph MTT_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SeedCells [label="Seed Cancer Cells\nin 96-well Plate"]; Incubate1 [label="Incubate Overnight"]; AddCompound [label="Add Quinolinone Derivatives\n(Various Concentrations)"]; Incubate2 [label="Incubate for 24-72h"]; AddMTT [label="Add MTT Solution"]; Incubate3 [label="Incubate for 2-4h"]; Solubilize [label="Solubilize Formazan\nwith DMSO"]; ReadAbsorbance [label="Read Absorbance\nat 570 nm"]; CalculateIC50 [label="Calculate IC50 Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> SeedCells; SeedCells -> Incubate1; Incubate1 -> AddCompound; AddCompound -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> ReadAbsorbance; ReadAbsorbance -> CalculateIC50; } caption: "MTT Assay Workflow for Cytotoxicity"

Antibacterial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of new antibacterial agents. Quinolinone derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[12][13]

Mechanism of Antibacterial Action

The primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial type II topoisomerases , namely DNA gyrase and topoisomerase IV.[14] These enzymes are essential for bacterial DNA replication, recombination, and repair. By inhibiting these enzymes, quinolinone derivatives disrupt these vital cellular processes, leading to bacterial cell death. Some newer derivatives are also being investigated for their ability to inhibit other bacterial targets, such as peptide deformylase (PDF).[15]

Quantitative Antibacterial Data

The antibacterial efficacy of quinolinone derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a bacterium.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one derivative 6cMRSA0.75[12]
Quinoline-2-one derivative 6cVRE0.75[12]
Quinoline-2-one derivative 6cMRSE2.50[12]
Quinoline derivative 11S. aureus6.25[13]
Quinoline-based hybrid 7bS. aureus2[16]
Quinoline-based hybrid 7bM. tuberculosis H37Rv10[16]
Quinoline-based hybrid 7hS. aureus20[16]
Quinoline derivative 93a-cS. aureus & E. coli2[13]
Quinoline derivative 6MRSA1.5[17]
Quinoline derivative 6C. difficile1.0[17]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[18][19][20][21][22]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that prevents visible bacterial growth after incubation.[19]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Grow the bacterial strain in an appropriate broth medium to a specific turbidity, typically corresponding to a 0.5 McFarland standard.[19]

    • Dilute the standardized inoculum to the final desired concentration for the assay.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the quinolinone derivative.

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.[21]

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the standardized bacterial suspension.[19]

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[22]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[19]

dot graph Broth_Microdilution_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepareInoculum [label="Prepare Standardized\nBacterial Inoculum"]; SerialDilution [label="Perform Serial Dilution\nof Quinolinone in Plate"]; InoculatePlate [label="Inoculate Plate with\nBacterial Suspension"]; Incubate [label="Incubate Plate"]; ReadMIC [label="Determine MIC\n(Lowest Concentration\nwith No Growth)"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> PrepareInoculum; PrepareInoculum -> InoculatePlate; Start -> SerialDilution; SerialDilution -> InoculatePlate; InoculatePlate -> Incubate; Incubate -> ReadMIC; ReadMIC -> End; } caption: "Broth Microdilution Workflow for MIC"

Antiviral Activity: A Broad Spectrum of Inhibition

Quinolinone derivatives have also demonstrated promising antiviral activity against a variety of viruses, including human immunodeficiency virus (HIV), vaccinia virus, and papovaviruses.[14]

Mechanism of Antiviral Action

The antiviral mechanisms of quinolinone derivatives are varied. For HIV, some derivatives have been shown to inhibit viral replication by interfering with the Tat-TAR interaction, which is crucial for viral gene expression.[14] Other proposed mechanisms include the inhibition of viral nucleic acid and protein synthesis.[23] For some viruses, the antiviral activity may be related to the inhibition of viral entry or replication processes.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[24][25][26][27][28]

Principle: Infectious virus particles create localized areas of cell death or cytopathic effect, known as plaques, in a confluent monolayer of host cells. An effective antiviral agent will reduce the number of plaques formed.[25]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a suitable host cell line in multi-well plates to form a confluent monolayer.[26]

  • Virus and Compound Incubation:

    • Prepare serial dilutions of the quinolinone derivative.

    • Pre-incubate a fixed amount of virus with each dilution of the compound.

  • Infection:

    • Inoculate the cell monolayers with the virus-compound mixtures.[26]

    • Allow the virus to adsorb to the cells for a specific period.

  • Overlay and Incubation:

    • Remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.[26]

    • Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting:

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.[26]

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 (50% effective concentration) value, which is the concentration of the compound that reduces the number of plaques by 50%.[25]

Anti-inflammatory and Cardiovascular Effects

Beyond their antimicrobial and anticancer properties, quinolinone derivatives have also been investigated for their anti-inflammatory and cardiovascular activities.

Anti-inflammatory Activity

The anti-inflammatory effects of some quinolinone derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[29] By inhibiting COX-2, these compounds can reduce inflammation and pain.

Experimental Protocol: COX Inhibition Assay

Several methods are available to measure COX inhibition, including colorimetric assays and LC-MS/MS-based methods.[29][30][31][32][33] A general protocol for a colorimetric COX inhibitor screening assay is as follows:

  • Reagent Preparation: Prepare assay buffer, heme, and the COX-1 or COX-2 enzyme solution.[30]

  • Assay Setup: In a 96-well plate, add buffer, heme, and the enzyme to the appropriate wells (background, 100% initial activity, and inhibitor wells).[30]

  • Inhibitor Addition: Add the quinolinone derivative to the inhibitor wells and incubate.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Peroxidase Activity Measurement: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen at a specific wavelength.[30]

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.

Cardiovascular Effects

Certain quinolinone derivatives have shown potential as cardiotonic agents , meaning they can increase the force of heart muscle contraction.[34] These effects are often evaluated using in vitro models such as isolated perfused hearts or in vivo animal models.[35][36][37][38] The mechanisms underlying these effects are still under investigation but may involve modulation of ion channels or other signaling pathways in cardiac muscle cells.

Structure-Activity Relationships (SAR)

The biological activity of quinolinone derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[6][39][40][41][42] For example, in the context of anticancer activity, the presence of a bulky alkoxy group at the 7-position and an amino side chain at the 4-position of the quinoline ring have been found to be beneficial for antiproliferative activity.[6] For antibacterial activity, modifications at various positions can influence the potency and spectrum of activity against different bacterial strains. A thorough understanding of SAR is crucial for the rational design and optimization of new quinolinone-based drug candidates.

Conclusion

Quinolinone derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their diverse mechanisms of action against cancer, bacteria, viruses, and inflammatory processes, coupled with their potential cardiovascular effects, make them an attractive scaffold for drug discovery. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this important class of molecules into novel therapeutics.

References

  • IntechOpen. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • ACS Publications. (2004). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science. (2004). Antiviral Properties of Quinolone-based Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening Methods for the Evaluation of Cardiotonic Drugs. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • PubMed. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Retrieved from [Link]

  • ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • T. Horton. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • BioAgilytix. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Retrieved from [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

  • Slideshare. (n.d.). Evaluation methods cardiotonic drugs. Retrieved from [Link]

  • PubMed. (2007). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives. Retrieved from [Link]

  • Springer. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • PubMed. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • MDPI. (2020). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM). Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiproliferative IC50 values of the new compounds on the human cell.... Retrieved from [Link]

  • National Center for Biotechnology Information. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Retrieved from [Link]

  • PubMed Central. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Retrieved from [Link]

  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assay. Retrieved from [Link]

  • PubMed. (1985). In Vitro and in Vivo Assessment of the Cardiovascular Effects of the Cardiotonic Drug MDL 19205. Retrieved from [Link]

Sources

The 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one Core: A Technical Guide to its Natural Product Analogs and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-dioxolo[4,5-g]quinolin-8(5H)-one scaffold represents a heterocyclic system of significant interest in medicinal chemistry. While direct natural product examples of this specific core remain elusive, a rich diversity of structurally related quinolinone alkaloids, featuring the characteristic methylenedioxy-phenyl moiety, have been isolated from various plant species. This technical guide provides an in-depth exploration of these natural product analogs, with a focus on their isolation, structural elucidation, synthesis, and biological activities. We delve into the structure-activity relationships of prominent analogs such as the furoquinoline alkaloids (e.g., dictamnine, kokusaginine) and the quinazolinone alkaloids (e.g., rutaecarpine, evocarpine), highlighting their potential as anticancer, anti-inflammatory, and cardiovascular agents. Furthermore, this guide presents detailed synthetic protocols for the core scaffold and key analogs, alongside methodologies for evaluating their biological efficacy, offering a comprehensive resource for researchers and drug development professionals in the field of natural product chemistry and oncology.

Introduction: The Allure of the this compound Scaffold

The quinolinone structural motif is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The fusion of a 1,3-dioxole (methylenedioxy) group to the quinolinone core, as seen in this compound, imparts unique electronic and conformational properties that can significantly influence biological activity. The methylenedioxy group is a common feature in many bioactive natural products, often contributing to enhanced potency and favorable pharmacokinetic profiles.

While the direct isolation of this compound from natural sources has not been reported, its structural resemblance to several classes of bioactive alkaloids makes it a compelling target for synthetic exploration and biological evaluation. This guide will focus on the most relevant natural product "analogs" to infer the potential therapeutic applications of this core structure.

Natural Product Analogs: A Survey of Structurally Related Alkaloids

The broader family of quinolinone alkaloids offers a wealth of structurally related compounds that provide valuable insights into the potential of the this compound core. These can be broadly categorized into furoquinoline and quinazolinone alkaloids.

Furoquinoline Alkaloids: Dictamnine and its Congeners

Furoquinoline alkaloids, characterized by a furan ring fused to the quinoline core, are predominantly found in the Rutaceae plant family.[2] Many of these alkaloids feature methoxy or methylenedioxy substituents on the benzene ring, making them close structural relatives of the topic scaffold.

  • Dictamnine: One of the simplest furoquinoline alkaloids, dictamnine has been isolated from various Dictamnus species.[3][4] Its synthesis has been a subject of interest for decades, with modern methods focusing on efficiency and diversity.[3][5]

  • Kokusaginine: This furoquinoline alkaloid, found in plants like Ruta graveolens L., exhibits a range of biological activities, including anti-inflammatory and potential anti-cancer effects.[2][6] Studies have explored its pharmacokinetic properties and potential as a novel therapeutic agent.[6]

  • Skimmianine: Another prominent furoquinoline alkaloid, skimmianine has demonstrated pro-apoptotic effects in several cancer cell lines.[7]

These furoquinoline alkaloids share a common biosynthetic origin from anthranilic acid and possess a planar, heterocyclic system that can intercalate with DNA or interact with enzyme active sites.[2]

Quinazolinone Alkaloids: Rutaecarpine and Evocarpine

Found in plants such as Evodia rutaecarpa, rutaecarpine and evocarpine are indolopyridoquinazolinone and quinolone alkaloids, respectively.[8] While their core structure differs more significantly from the topic scaffold, they are important quinolinone-containing natural products with well-documented biological activities.

  • Rutaecarpine: This pentacyclic alkaloid has a wide range of pharmacological effects, including cardiovascular, anti-inflammatory, and anticancer activities.[8][9][10] Its anticancer effects have been linked to the suppression of Wnt/β-catenin signaling.[11]

  • Evocarpine: A quinolone alkaloid from Evodiae fructus, evocarpine has shown antimycobacterial and anticancer properties.[12][13] It is known to inhibit Ca2+ influx through voltage-dependent calcium channels.[12]

The diverse biological profiles of these alkaloids underscore the therapeutic potential inherent in the broader quinolinone class.

Synthesis of the this compound Core and its Analogs

The construction of the quinolinone scaffold has been achieved through various synthetic strategies. The Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis are classic methods, while modern approaches often utilize transition-metal-catalyzed cross-coupling and C-H activation reactions for greater efficiency and substrate scope.[14][15][16][17]

General Synthetic Strategies

A common retrosynthetic approach to the this compound core involves the cyclization of a suitably substituted aminocinnamate derivative derived from 3,4-methylenedioxyaniline.

G core This compound intermediate Substituted Aminocinnamate core->intermediate Cyclization aniline 3,4-Methylenedioxyaniline intermediate->aniline Condensation alkyne Propiolate Ester intermediate->alkyne Michael Addition

Caption: Retrosynthetic analysis of the core scaffold.

Detailed Synthetic Protocol: Synthesis of this compound

This protocol is adapted from established methods for quinolinone synthesis.[14]

Step 1: Synthesis of Ethyl 3-(benzo[d][3][8]dioxol-5-ylamino)acrylate

  • To a solution of 3,4-methylenedioxyaniline (1.37 g, 10 mmol) in ethanol (20 mL), add ethyl propiolate (1.08 g, 11 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired enamine.

Step 2: Cyclization to this compound

  • Add the purified ethyl 3-(benzo[d][3][8]dioxol-5-ylamino)acrylate (2.35 g, 10 mmol) to a high-boiling solvent such as diphenyl ether (20 mL).

  • Heat the mixture to 250 °C with vigorous stirring for 30 minutes.

  • Monitor the cyclization by TLC.

  • Cool the reaction mixture to room temperature and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum to yield the target compound.

Biological Activities and Mechanisms of Action

The natural product analogs of this compound exhibit a range of promising biological activities, with anticancer effects being the most prominent.

Anticancer Activity

Many quinolinone alkaloids have demonstrated significant cytotoxicity against various cancer cell lines.[13][18][19]

  • Topoisomerase Inhibition: A key mechanism of action for several quinolinone-based anticancer agents is the inhibition of DNA topoisomerases.[20][21][22][23][24] These enzymes are crucial for DNA replication and repair, and their inhibition leads to the accumulation of DNA strand breaks and subsequent apoptosis. The planar structure of the quinolinone core is well-suited for intercalation into the DNA-topoisomerase complex.

G compound Quinolinone Analog topo_dna Topoisomerase-DNA Complex compound->topo_dna Binds to cleavage DNA Strand Break topo_dna->cleavage Stabilizes apoptosis Apoptosis cleavage->apoptosis Induces

Caption: Mechanism of topoisomerase inhibition.

  • Other Anticancer Mechanisms: Besides topoisomerase inhibition, these alkaloids can induce apoptosis through various other pathways, including the modulation of signaling pathways like Wnt/β-catenin and the inhibition of kinases.[11][25]

Anti-inflammatory and Cardiovascular Effects

Rutaecarpine, in particular, has been extensively studied for its cardiovascular protective effects, which include vasodilation and anti-platelet aggregation.[8][10][26] These effects are often mediated through the modulation of ion channels and signaling molecules like nitric oxide.

Structure-Activity Relationship (SAR) Studies

SAR studies on quinolinone alkaloids have provided valuable insights for the design of more potent and selective analogs.[8][27][28]

Substitution PositionEffect on ActivityReference
N1-alkylationGenerally increases potency[28]
C2-substitutionModulates spectrum of activity[27]
C3-carboxamideImportant for topoisomerase inhibition[22]
C6-fluoro substitutionEnhances antibacterial activity[28]
C7-piperazinyl groupBroadens antibacterial spectrum[28]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[29][30][31][32]

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Protocol:

  • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.

  • Incubate the reaction mixture at 37 °C for 30 minutes.

  • Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with ethidium bromide.

  • Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Future Perspectives and Conclusion

The this compound core, while not yet identified in nature, holds significant promise as a scaffold for the development of novel therapeutic agents. The rich pharmacology of its natural product analogs, particularly in the realm of anticancer and anti-inflammatory activities, provides a strong rationale for the synthesis and biological evaluation of derivatives of this core structure. Future research should focus on the development of efficient and diversity-oriented synthetic routes to a library of this compound analogs. Subsequent screening of these compounds in a panel of cancer cell lines and relevant enzymatic assays will be crucial to unlocking their therapeutic potential. The insights gained from the well-studied furoquinoline and quinazolinone alkaloids will undoubtedly guide these efforts, paving the way for the discovery of new and effective drug candidates.

References

  • Son, J. K., Chang, H. W., & Jahng, Y. (2015). Progress in Studies on Rutaecarpine. II.—Synthesis and Structure-Biological Activity Relationships. Molecules, 20(6), 10800–10821. [Link][8][9][33]

  • Wikipedia. (n.d.). Topoisomerase inhibitor. In Wikipedia. Retrieved January 12, 2024, from [Link]

  • Collins, J. F., Gray, G. A., Grundon, M. F., Harrison, D. M., & Spyropoulos, C. G. (1973). Quinoline alkaloids. Part XIII. A convenient synthesis of furoquinoline alkaloids of the dictamnine type. Journal of the Chemical Society, Perkin Transactions 1, 94-97. [Link]

  • Collins, J. F., Gray, G. A., Grundon, M. F., Harrison, D. M., & Spyropoulos, C. G. (1973). Quinoline alkaloids. Part XIII. A convenient synthesis of furoquinoline alkaloids of the dictamnine type. Semantic Scholar. [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191–205. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship studies of quinazolinone alkaloids 1–12 with antitumor and neuroprotective activities. [Link]

  • ResearchGate. (n.d.). Cell-Based Assays in Natural Product-Based Drug Discovery. [Link]

  • Pommier, Y. (2009). DNA Topoisomerase I Inhibitors: Chemistry, Biology, and Interfacial Inhibition. Chemical Reviews, 109(7), 2894–2902. [Link]

  • Son, J. K., Chang, H. W., & Jahng, Y. (2015). Progress in Studies on Rutaecarpine. II.—Synthesis and Structure-Biological Activity Relationships. PubMed. [Link]

  • Chen, Y. L., et al. (2022). Synthesis of bioactive evodiamine and rutaecarpine analogues under ball milling conditions. Organic & Biomolecular Chemistry, 20(4), 819-827. [Link]

  • Li, Y., et al. (2022). Promising derivatives of rutaecarpine with diverse pharmacological activities. Frontiers in Pharmacology, 13, 962697. [Link]

  • Molecules. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Bailly, C. (2014). Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases. Cancers, 6(3), 1624–1650. [Link]

  • ResearchGate. (n.d.). New Synthesis of Linear Furoquinoline Alkaloids. [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

  • Pommier, Y. (2009). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical Reviews, 109(7), 2894–2902. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). MDPI. [Link]

  • Son, J. K., Chang, H. W., & Jahng, Y. (2015). Progress in Studies on Rutaecarpine. II.—Synthesis and Structure-Biological Activity Relationships. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. [Link]

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023). MDPI. [Link]

  • McCauley, J., Živanović, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Semantic Scholar. [Link]

  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. (2016). PubMed. [Link]

  • Jia, S., & Hu, C. (2010). Pharmacological Effects of Rutaecarpine as a Cardiovascular Protective Agent. Molecules, 15(3), 1873–1881. [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. (2017). PubMed Central. [Link]

  • Euodiae Fructus: a review of botany, application, processing, phytochemistry, quality control, pharmacology, and toxicology. (2023). Frontiers in Pharmacology, 14, 1188339. [Link]

  • Construction of the Dictamnine Framework via an Alkynylation/Cyclization Cascade Enabled by Quinolinone-Fused Cyclic Diaryliodonium Salts. (2024). Organic Letters. [Link]

  • Structure--activity relationship of quinolones. (1989). PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Bioassays for Anticancer Activities. [Link]

  • An Evaluation of Sex-Specific Pharmacokinetics and Bioavailability of Kokusaginine: An In Vitro and In Vivo Investigation. (2023). Molecules, 28(15), 5861. [Link]

  • Potential active compounds and common mechanisms of Evodia rutaecarpa for Alzheimer's disease comorbid pain by network pharmacology analysis. (2022). PubMed Central. [Link]

  • ResearchGate. (n.d.). Investigation of the Antiproliferative Action of the Quinoline Alkaloids Kokusaginine and Skimmianine on Human Cell Lines. [Link]

  • Antiproliferative Activity and Cellular Uptake of Evodiamine and Rutaecarpine Based on 3D Tumor Models. (2015). Molecules, 20(12), 21577–21587. [Link]

  • Pharmacological Effects of Rutaecarpine as a Cardiovascular Protective Agent. (2010). MDPI. [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). MDPI. [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). Molecules, 25(22), 5462. [Link]

  • SAR of Quinolones | In simple way | BP 601T. (2020, April 4). YouTube. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. [Link]

  • Evocarpine. (n.d.). THE NIDDK CENTRAL REPOSITORY. [Link]

  • Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa. (2009). Molecules, 14(5), 1873–1881. [Link]

  • Antitumor Activity of Rutaecarpine in Human Colorectal Cancer Cells by Suppression of Wnt/β-Catenin Signaling. (2022). Journal of Natural Products, 85(6), 1543–1551. [Link]

  • Kokusaginine. (n.d.). PubChem. [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). MDPI. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). Molecules, 24(21), 3948. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2020). PubMed Central. [Link]

Sources

The Ascendant Trajectory of Dioxoloquinoline Compounds: A Comprehensive Review of Synthesis, Biological Activity, and Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dioxoloquinoline scaffold, a fascinating heterocyclic system integrating a methylenedioxy moiety with a quinoline core, has emerged as a privileged structure in medicinal chemistry. This in-depth technical guide provides a comprehensive literature review of dioxoloquinoline compounds, navigating through their synthetic methodologies, diverse biological activities, and burgeoning therapeutic potential. By dissecting the intricate structure-activity relationships and exploring the underlying mechanisms of action, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this promising class of compounds and to catalyze further innovation in the field.

Introduction: The Allure of the Dioxoloquinoline Scaffold

The quinoline ring system is a cornerstone in the development of therapeutic agents, with a rich history of producing impactful drugs.[1] The fusion of a dioxolo (methylenedioxy) ring to this versatile scaffold gives rise to the dioxoloquinoline core, a modification that significantly influences the molecule's electronic and steric properties. This seemingly subtle structural alteration can lead to profound changes in biological activity, opening up new avenues for drug discovery. Natural products containing the quinoline core, known as quinoline alkaloids, have long been recognized for their diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial effects.[2][3][4] The incorporation of the dioxolo group, a common motif in numerous bioactive natural products, often enhances potency and modulates selectivity, making dioxoloquinolines a compelling area of investigation.

This guide will delve into the synthetic strategies employed to construct the dioxoloquinoline framework, explore the spectrum of its biological activities with a particular focus on anticancer and antimicrobial applications, and elucidate the current understanding of its mechanisms of action and structure-activity relationships (SAR).

Synthetic Strategies: Constructing the Dioxoloquinoline Core

The synthesis of dioxoloquinoline derivatives has been approached through various methodologies, often adapting classical quinoline syntheses to precursors bearing the methylenedioxy group. Key strategies include modifications of the Gould-Jacobs, Friedländer, and Combes reactions, which are staples in quinoline chemistry.[5][6]

Modified Friedländer Annulation

The Friedländer synthesis, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a direct and efficient method for quinoline ring formation. For dioxolo[g]quinolines, this typically involves the reaction of 6-amino-1,3-benzodioxole-5-carbaldehyde with various ketones or β-ketoesters.

Experimental Protocol: Synthesis of Dioxolo[g]quinoline Derivatives via Friedländer Annulation [5]

  • Reaction Setup: To a solution of 6-amino-1,3-benzodioxole-5-carbaldehyde (1 mmol) in ethanol (10 mL), add the appropriate ketone or β-ketoester (1.2 mmol) and a catalytic amount of a base (e.g., piperidine, 0.1 mmol).

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a versatile route to 4-hydroxy-dioxoloquinolines, which are valuable intermediates for further functionalization. This multi-step process begins with the condensation of an aniline derivative, in this case, 3,4-methylenedioxyaniline, with a β-ketoester, followed by thermal cyclization.

Diagram: Generalized Gould-Jacobs Reaction for Dioxoloquinoline Synthesis

Gould-Jacobs Reaction Aniline 3,4-Methylenedioxyaniline Intermediate1 Anilinoacrylate Intermediate Aniline->Intermediate1 + Ketoester β-Ketoester Ketoester->Intermediate1 + Cyclization Thermal Cyclization (e.g., Dowtherm A) Intermediate1->Cyclization Product 4-Hydroxy-dioxoloquinoline Cyclization->Product

Caption: A simplified workflow of the Gould-Jacobs reaction for synthesizing 4-hydroxy-dioxoloquinolines.

Nanocatalyzed Green Protocols

In recent years, the principles of green chemistry have been applied to the synthesis of quinoline derivatives, including dioxoloquinolines.[7] The use of nanocatalysts in solvent-free or aqueous media offers several advantages, such as high efficiency, mild reaction conditions, and catalyst reusability.[5][8] For instance, the synthesis of 8-aryl-7,8-dihydro-dioxolo[4,5-g]quinolin-6(5H)-ones has been achieved using TiO2 nanoparticles in an aqueous medium under sonication.

Biological Activities and Therapeutic Potential

Dioxoloquinoline compounds have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of dioxoloquinoline derivatives against various human cancer cell lines.[9][10] Several studies have reported IC50 values in the low micromolar to nanomolar range, indicating substantial anticancer potential.[11]

Table 1: Cytotoxicity of Selected Dioxoloquinoline Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound VHCT-1161.89[12]
Compound VIIHCT-1160.98[12]
Compound VIIHeLa1.23[12]
Compound VIIA5491.56[12]
2a (thiazolidinone derivative)Lung CancerNanomolar range[11]
2b (thiazolidinone derivative)Breast CancerNanomolar range[11]

The anticancer mechanisms of dioxoloquinolines are multifaceted and appear to involve several cellular pathways. Like many quinoline-based anticancer agents, they are known to interfere with DNA synthesis and integrity.[13] Some derivatives function as topoisomerase inhibitors, enzymes crucial for DNA replication and transcription.[14] Other proposed mechanisms include:

  • Induction of Apoptosis: Dioxoloquinolines can trigger programmed cell death in cancer cells.[9]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, preventing cancer cell proliferation.[9]

  • Inhibition of Kinases: Certain quinoline derivatives have been shown to inhibit protein kinases that are critical for tumor growth and signaling pathways.[14]

  • Downregulation of Key Proteins: One study demonstrated that a novel quinoline derivative, 91b1, exerts its anticancer effect by downregulating Lumican, a protein associated with tumorigenesis.[9]

Diagram: Putative Anticancer Mechanisms of Dioxoloquinoline Compounds

Anticancer Mechanisms Dioxoloquinoline Dioxoloquinoline Compound DNA DNA Dioxoloquinoline->DNA Intercalation/ Alkylation Topoisomerase Topoisomerase Dioxoloquinoline->Topoisomerase Inhibition Kinases Protein Kinases Dioxoloquinoline->Kinases Inhibition Apoptosis Apoptosis Induction Dioxoloquinoline->Apoptosis CellCycleArrest Cell Cycle Arrest Dioxoloquinoline->CellCycleArrest TumorGrowth Tumor Growth DNA->TumorGrowth Topoisomerase->TumorGrowth Kinases->TumorGrowth Apoptosis->TumorGrowth Inhibition CellCycleArrest->TumorGrowth Inhibition

Caption: An overview of the potential molecular targets and cellular effects of dioxoloquinoline compounds in cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[15][16][17]

Experimental Protocol: MTT Cytotoxicity Assay [16][17]

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dioxoloquinoline compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

The quinoline scaffold is present in several clinically used antimicrobial agents. Dioxoloquinoline derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[3] The mechanisms of antimicrobial action for alkaloids can include hindering bacterial nucleic acid and protein synthesis, altering cell membrane permeability, and impeding bacterial metabolism.[3]

Table 2: Antimicrobial Activity of Selected Dioxoloquinoline Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2[18]
Quinoline-based hydroxyimidazolium hybrid 7bMycobacterium tuberculosis H37Rv10[18]
Quinoline-based hydroxyimidazolium hybrid 7cCryptococcus neoformans15.6[18]
Quinoline-based hydroxyimidazolium hybrid 7dCryptococcus neoformans15.6[18]

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antimicrobial potency of a compound. The broth microdilution method is a standard technique for determining the MIC.[19]

Experimental Protocol: Broth Microdilution Assay for MIC Determination [19]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the dioxoloquinoline compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective dioxoloquinoline-based therapeutic agents.[10][11][20][21][22] While comprehensive SAR studies specifically for dioxoloquinolines are still evolving, some general trends can be inferred from the broader quinoline literature and initial studies on dioxolo-fused analogs.

  • Substitution on the Dioxoloquinoline Core: The nature and position of substituents on the dioxoloquinoline ring system significantly influence biological activity. For instance, the introduction of bulky heterocyclic substituents at certain positions can enhance anticancer activity.[11]

  • Side Chains: The presence and nature of side chains can dramatically impact potency and selectivity. For example, in a series of quinoline derivatives, the length of an alkylamino side chain was found to be critical for antiproliferative activity.[22]

  • Stereochemistry: As with many biologically active molecules, the stereochemistry of chiral centers within the dioxoloquinoline scaffold or its substituents can play a vital role in target binding and overall activity.

Natural Occurrence of Dioxoloquinoline Alkaloids

While synthetic dioxoloquinolines have been the primary focus of recent research, it is important to acknowledge the existence of naturally occurring alkaloids with this scaffold. The isolation and structural elucidation of these natural products can provide valuable lead compounds and insights into their biological roles.[18][23][24][25][26] The general procedure for isolating alkaloids from plant material involves extraction with an appropriate solvent, followed by purification steps such as chromatography.[18]

Future Directions and Conclusion

Dioxoloquinoline compounds represent a promising class of heterocyclic molecules with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. The journey from promising laboratory findings to clinical application is long and requires further intensive research.

Future research in this area should focus on:

  • Expansion of the Chemical Space: The synthesis and biological evaluation of a wider array of novel dioxoloquinoline derivatives are needed to build a more comprehensive understanding of their SAR.

  • Elucidation of Detailed Mechanisms of Action: In-depth molecular and cellular studies are required to precisely define the biological targets and signaling pathways modulated by these compounds.

  • In Vivo Studies: Promising candidates identified through in vitro screening must be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.[27][28][29][30]

  • Exploration of Other Therapeutic Areas: While anticancer and antimicrobial activities are prominent, the potential of dioxoloquinolines in other disease areas, such as neurodegenerative and inflammatory disorders, warrants investigation, given the broad pharmacological profile of alkaloids.[2][31]

References

  • General synthetic route of quinoline derivatives. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC - NIH. (2022, February 3). Retrieved January 14, 2026, from [Link]

  • Structure-activity relationship of anticancer drug candidate quinones - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • A Comprehensive Review on Pharmacological Activities of Alkaloids: Evidence from Preclinical Studies | International Journal of Ayurvedic Medicine. (2022, April 5). Retrieved January 14, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Cytotoxicity Assay Protocol - Protocols.io. (2024, February 28). Retrieved January 14, 2026, from [Link]

  • Inventory of Commonly Used Alkaloids in Medicines - Labinsights. (2024, October 29). Retrieved January 14, 2026, from [Link]

  • (PDF) Pharmacological activities and toxicities of alkaloids on human health - ResearchGate. (2022, April 9). Retrieved January 14, 2026, from [Link]

  • Structure-activity relationship of anticancer drug candidate quinones - PubMed. (2023, December 8). Retrieved January 14, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved January 14, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. (n.d.). Retrieved January 14, 2026, from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (2019, August 13). Retrieved January 14, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Retrieved January 14, 2026, from [Link]

  • Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents - PubMed. (2019, January 15). Retrieved January 14, 2026, from [Link]

  • The role of alkaloids in natural products chemistry - International Journal of Herbal Medicine. (2024, August 21). Retrieved January 14, 2026, from [Link]

  • Alkaloids Pharmacological Activities - Prospects for the Development of Phytopharmaceuticals for Neurodegenerative Diseases - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). Retrieved January 14, 2026, from [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (n.d.). Retrieved January 14, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (2024, October 13). Retrieved January 14, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 14, 2026, from [Link]

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Retrieved January 14, 2026, from [Link]

  • Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an. (2020, April 13). Retrieved January 14, 2026, from [Link]

  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - ResearchGate. (2025, July 11). Retrieved January 14, 2026, from [Link]

  • Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed. (2012, February 15). Retrieved January 14, 2026, from [Link]

  • Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • Alkaloids - Structural elucidation & determination #mscchemistrynotes#notes ‪@itschemistrytime‬ - YouTube. (2023, February 1). Retrieved January 14, 2026, from [Link]

  • in vivo preclinical studies for drug discovery - YouTube. (2023, August 20). Retrieved January 14, 2026, from [Link]

  • Video: Alkaloid Isolation & Purification - Study.com. (n.d.). Retrieved January 14, 2026, from [Link]

  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3- b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - PubMed. (2021, February 1). Retrieved January 14, 2026, from [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • US06CCHE21 : Organic Chemistry UNIT – II : Alkaloids Compiled by Dr. BC Dixit Introduction to. (n.d.). Retrieved January 14, 2026, from [Link]

  • BIO152 Standard Protocol for Investigating the Antimicrobial Properties of Garlic - YouTube. (2023, October 12). Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Core Raw Materials for the Synthesis of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential raw materials and the predominant synthetic methodology for the preparation of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary focus of this document is the Gould-Jacobs reaction, a robust and well-established pathway for the construction of the 4-hydroxyquinoline core structure, which exists in tautomeric equilibrium with the target quinolin-8(5H)-one. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the selection of starting materials, reaction mechanisms, and step-by-step experimental protocols.

Introduction: The Strategic Importance of this compound

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1] The specific analogue, this compound, incorporates a methylenedioxy group, a feature found in various biologically active natural products and synthetic compounds. The synthesis of this target molecule is therefore of considerable interest for the development of novel therapeutic agents. This guide will primarily detail the synthesis via the Gould-Jacobs reaction, a classic and highly effective method for constructing the 4-hydroxyquinoline framework.[2][3]

The Gould-Jacobs Reaction: A Preferred Synthetic Pathway

The Gould-Jacobs reaction provides a reliable and sequential approach to the synthesis of 4-hydroxyquinolines from readily available starting materials.[2] The overall transformation involves three key stages:

  • Condensation: An aniline derivative is reacted with a malonic ester derivative to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature to form the quinoline ring system.

  • Hydrolysis and Decarboxylation: The ester group at the 3-position of the quinoline ring is hydrolyzed to a carboxylic acid, which is subsequently removed via decarboxylation to yield the final product.

The following diagram illustrates the general workflow of the Gould-Jacobs synthesis for this compound.

Gould-Jacobs Synthesis cluster_0 PART 1: Raw Materials & Condensation cluster_1 PART 2: Cyclization, Hydrolysis & Decarboxylation 3,4-Methylenedioxyaniline 3,4-Methylenedioxyaniline Condensation Condensation 3,4-Methylenedioxyaniline->Condensation Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate->Condensation Intermediate_A Diethyl 2-(((benzo[d][1,3]dioxol-5-yl)amino)methylene)malonate Condensation->Intermediate_A Thermal_Cyclization Thermal_Cyclization Intermediate_A->Thermal_Cyclization Intermediate_B Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate Thermal_Cyclization->Intermediate_B Hydrolysis Hydrolysis Intermediate_B->Hydrolysis Intermediate_C 8-Hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid Hydrolysis->Intermediate_C Decarboxylation Decarboxylation Intermediate_C->Decarboxylation Final_Product This compound Decarboxylation->Final_Product

Sources

Methodological & Application

Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Conrad-Limpach synthesis of 4-hydroxyquinolines. It delves into the mechanistic underpinnings of the reaction, offers detailed and validated experimental protocols, and discusses its applications in medicinal chemistry. The aim is to equip researchers with the necessary knowledge to successfully implement and adapt this classical yet relevant synthetic methodology. The 4-hydroxyquinoline core is a privileged scaffold in numerous biologically active compounds, and its synthesis via the Conrad-Limpach reaction remains a cornerstone of heterocyclic chemistry.

Introduction and Significance

The Conrad-Limpach synthesis, first reported by Max Conrad and Leonhard Limpach in 1887, is a robust and enduring method for the preparation of 4-hydroxyquinolines.[1][2][3] The reaction proceeds via the condensation of anilines with β-ketoesters, followed by a thermal cyclization.[1][2] The resulting 4-hydroxyquinoline scaffold is of immense interest to the pharmaceutical industry due to its presence in a wide array of therapeutic agents, including antimalarials, anticancer agents, and anti-inflammatory drugs.[4][5] For instance, a key intermediate in the synthesis of the widely-known antimalarial drug chloroquine can be prepared using the Conrad-Limpach methodology.[4]

This guide will provide a detailed exploration of the Conrad-Limpach synthesis, from its mechanism to practical, step-by-step laboratory protocols.

Reaction Mechanism and Key Considerations

The Conrad-Limpach synthesis is a two-stage process:

  • Formation of a β-aminoacrylate intermediate: An aniline is reacted with a β-ketoester.

  • Thermal cyclization: The intermediate is heated to a high temperature to induce an intramolecular cyclization to form the 4-hydroxyquinoline.

The mechanism begins with the nucleophilic attack of the aniline's nitrogen on the more electrophilic keto-carbonyl of the β-ketoester, leading to the formation of a Schiff base intermediate.[1] This initial reaction is typically conducted at or slightly above room temperature to favor the formation of the kinetic product, the β-aminoacrylate.[1]

It is crucial to control the temperature in the first step, as higher temperatures (around 140 °C) can lead to the competing Knorr synthesis, where the aniline attacks the less reactive ester carbonyl, ultimately yielding a 2-hydroxyquinoline.[1]

The second stage of the synthesis is the rate-determining step and involves an electrocyclic ring closure of the β-aminoacrylate.[1] This step requires significant thermal energy, typically around 250 °C, to overcome the activation barrier.[1] The use of a high-boiling, inert solvent is critical for achieving high yields in this step.[1] Early work without a solvent resulted in poor yields (below 30%), whereas the use of solvents like mineral oil can increase yields to as high as 95%.[1]

The final product, 4-hydroxyquinoline, exists in a tautomeric equilibrium with its 4-quinolone form, with the keto form generally being the predominant tautomer.[1]

Caption: A simplified diagram of the Conrad-Limpach synthesis workflow.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-methyl-4-hydroxyquinoline from aniline and ethyl acetoacetate.

Materials and Reagents
  • Aniline

  • Ethyl acetoacetate

  • Dowtherm A (or high-boiling mineral oil)

  • Petroleum ether (b.p. 60-70 °C)

  • Activated carbon (e.g., Darco or Norit)

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle with a stirrer

  • Apparatus for filtration

Safety Precautions: Aniline is toxic and readily absorbed through the skin. Wear appropriate personal protective equipment (gloves, lab coat, and safety glasses). The cyclization step involves very high temperatures; ensure the apparatus is securely clamped and heated in a well-ventilated fume hood.

Step 1: Synthesis of Ethyl β-Anilinobut-2-enoate (Intermediate)

This step focuses on the formation of the enamine intermediate under kinetic control.

  • Reaction Setup: In a round-bottom flask, mix equimolar amounts of aniline and ethyl acetoacetate. The reaction can often be performed neat. For larger scales, a minimal amount of a solvent like ethanol can be used.

  • Reaction Conditions: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6][7][8][9][10] A typical TLC system would be a mixture of hexanes and ethyl acetate. You should observe the disappearance of the aniline spot and the appearance of a new, less polar product spot.

  • Work-up: Once the reaction is complete (as indicated by TLC), the resulting ethyl β-anilinobut-2-enoate is often a viscous oil.[11] For many applications, this intermediate can be used in the next step without further purification. If purification is desired, it can be attempted by vacuum distillation, though this is often challenging.

Step 2: Thermal Cyclization to 2-Methyl-4-hydroxyquinoline

This step is the high-temperature cyclization to form the final product.

  • Reaction Setup: In a 500-ml three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, place 150 ml of Dowtherm A.[12]

  • Heating: Heat the Dowtherm A to reflux with stirring.

  • Addition of Intermediate: Rapidly add the crude ethyl β-anilinobut-2-enoate (from Step 1) through the dropping funnel.[12]

  • Reaction: Continue stirring and refluxing for 10-15 minutes after the addition is complete.[12] During this time, ethanol, a byproduct of the condensation, will distill off.

  • Cooling and Precipitation: Allow the mixture to cool to room temperature. A yellow solid, the crude 2-methyl-4-hydroxyquinoline, will separate.[12]

  • Isolation: Add approximately 200 ml of petroleum ether to the cooled mixture. Collect the solid product by filtration using a Büchner funnel and wash it with an additional 100 ml of petroleum ether to remove the high-boiling solvent.[12]

Purification
  • Decolorization: After air-drying, transfer the crude product to a flask containing boiling water and add a small amount of activated carbon (e.g., 10 g of Darco or Norit per liter of water).[12]

  • Hot Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. White, needle-like crystals of 2-methyl-4-hydroxyquinoline will form.

  • Final Isolation: Collect the purified crystals by filtration and dry them.

experimental_workflow Experimental Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification s1_start Mix Aniline and Ethyl Acetoacetate s1_react Stir at Room Temperature s1_start->s1_react s1_monitor Monitor by TLC s1_react->s1_monitor s1_end Crude Ethyl β-Anilinobut-2-enoate s1_monitor->s1_end s2_add Add Enamine Intermediate s1_end->s2_add Transfer s2_start Heat Dowtherm A to Reflux s2_start->s2_add s2_reflux Reflux for 10-15 min s2_add->s2_reflux s2_cool Cool to Room Temperature s2_reflux->s2_cool s2_precipitate Precipitate Crude Product s2_cool->s2_precipitate p_decolorize Decolorize with Activated Carbon in Water s2_precipitate->p_decolorize Transfer p_filter Hot Filtration p_decolorize->p_filter p_crystallize Crystallize from Water p_filter->p_crystallize p_isolate Isolate Pure 2-Methyl-4-hydroxyquinoline p_crystallize->p_isolate

Caption: A flowchart of the experimental protocol for the Conrad-Limpach synthesis.

Data Presentation: Effect of Solvent on Cyclization Yield

The choice of solvent for the high-temperature cyclization step has a significant impact on the reaction yield. Generally, solvents with higher boiling points lead to better yields, up to a certain point. The following table summarizes the findings from a study on the synthesis of a 4-hydroxyquinoline derivative using various solvents.[5]

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24066
Dowtherm A25765
2,6-di-tert-butylphenol25365
1,2,4-Trichlorobenzene21354

Characterization of 4-Hydroxyquinolines

The synthesized 4-hydroxyquinoline derivatives can be characterized using standard analytical techniques:

  • Melting Point: Pure 4-hydroxyquinolines are typically crystalline solids with sharp melting points.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. For 4-hydroxyquinoline itself, the ¹H NMR spectrum will show characteristic signals for the aromatic protons and a broad singlet for the hydroxyl proton.[13][14][15]

  • Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H and C=O (from the quinolone tautomer) functional groups.[16]

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compound.[13][14]

Application in Drug Development: Synthesis of a Chloroquine Precursor

A practical application of the Conrad-Limpach synthesis is in the preparation of 7-chloro-4-hydroxyquinoline, a key precursor to the antimalarial drug chloroquine.[4] The synthesis involves the condensation of m-chloroaniline with diethyl oxalacetate. The resulting 7-chloro-4-hydroxyquinoline-2-carboxylic acid ethyl ester is then hydrolyzed and decarboxylated to give 7-chloro-4-hydroxyquinoline. This intermediate can then be converted to 4,7-dichloroquinoline, which is subsequently reacted with novaldiamine to produce chloroquine.[4]

References

  • Góra, J., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(3), 674. [Link]

  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Stadler, A. M., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1593-1596. [Link]

  • Farkas, J., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4984. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. [Link]

  • Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 31, 70. [Link]

  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. ResearchGate. [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]

  • RSC Publishing. (2013). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]

  • MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Cambridge University Press. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Washington State University. [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • University of Toronto. (n.d.). Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. [Link]

Sources

The Friedländer Synthesis: A Modern Guide to Substituted Quinolines for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3] The enduring importance of this heterocyclic motif continually drives the need for efficient and versatile synthetic methodologies. Among the classical methods, the Friedländer synthesis, first reported in 1882, remains one of the most straightforward and powerful strategies for constructing polysubstituted quinolines.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the Friedländer synthesis for the preparation of substituted quinolines. We will delve into the mechanistic underpinnings of the reaction, explore modern catalytic systems, provide detailed experimental protocols, and offer field-proven insights into overcoming common challenges such as regioselectivity and low yields.

Theoretical Framework: Understanding the Friedländer Annulation

The Friedländer synthesis is fundamentally a condensation reaction followed by a cyclodehydration between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group.[5][6] This reaction can be catalyzed by either acids or bases, or in some cases, promoted by heat alone.[2]

Reaction Mechanism

Two primary mechanistic pathways are generally accepted for the Friedländer synthesis, and the operative pathway can be influenced by the specific reactants and reaction conditions.[4]

  • Aldol Condensation Pathway: This mechanism begins with a rate-limiting aldol addition between the 2-amino substituted carbonyl compound and the enolate of the second carbonyl compound. The resulting aldol adduct then undergoes dehydration to form an unsaturated carbonyl intermediate. Subsequent intramolecular condensation between the amino group and the carbonyl, followed by a final dehydration, yields the quinoline product.

  • Schiff Base Formation Pathway: In this alternative route, the initial step is the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the second carbonyl compound. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline ring.

G cluster_main Friedländer Synthesis: Mechanistic Pathways cluster_p1 Aldol Pathway cluster_p2 Schiff Base Pathway Reactants 2-Aminoaryl Carbonyl + α-Methylene Carbonyl Aldol Aldol Adduct Reactants->Aldol Aldol Addition Schiff Schiff Base (Imine) Reactants->Schiff Condensation Unsaturated α,β-Unsaturated Intermediate Aldol->Unsaturated Dehydration Quinoline Substituted Quinoline Unsaturated->Quinoline Intramolecular Cyclization & Dehydration Cyclized Cyclized Intermediate Schiff->Cyclized Intramolecular Aldol Cyclized->Quinoline Dehydration

Caption: Mechanistic pathways of the Friedländer synthesis.

Experimental Design: Choosing the Right Tools for the Job

The success of a Friedländer synthesis hinges on the judicious selection of catalysts and reaction conditions. While classical methods often relied on harsh conditions, modern approaches offer milder, more efficient, and environmentally benign alternatives.[7][8]

A Comparative Analysis of Catalytic Systems

The choice of catalyst can significantly impact reaction time, yield, and in some cases, regioselectivity. The following table provides a comparative overview of commonly employed catalytic systems.

Catalyst TypeExamplesAdvantagesDisadvantagesCausality and Best Use Cases
Brønsted Acids p-TsOH, H₂SO₄, HClReadily available, inexpensive.Harsh conditions, potential for side reactions and charring.[7]Effective for robust substrates where functional group tolerance is not a major concern. The strong acid protonates the carbonyl group, activating it for nucleophilic attack.
Lewis Acids ZnCl₂, SnCl₂, ZrCl₄High efficiency, can be milder than Brønsted acids.[9]Some are environmentally hazardous (e.g., ZnCl₂), can be moisture-sensitive.Excellent for activating the carbonyl component towards nucleophilic attack by coordinating to the carbonyl oxygen. ZrCl₄ is a particularly effective and relatively mild Lewis acid catalyst.[10]
Bases KOH, NaOH, PiperidineEffective for specific substrates.Can promote self-condensation of the ketone (aldol reaction) leading to side products.[11]Best used when the α-methylene component is significantly more acidic, or when the 2-aminoaryl carbonyl is less prone to self-condensation.
Heterogeneous Catalysts Montmorillonite K-10, Zeolites, Nanocatalysts (e.g., SiO₂, nano ZnO)Easy separation, reusability, often milder reaction conditions, environmentally friendly.[10][12]Can have lower activity than homogeneous catalysts, may require higher temperatures.Ideal for developing green and sustainable synthetic processes. The solid acid sites on the catalyst surface facilitate the reaction, and their reusability is a significant advantage for large-scale synthesis.[10]
Ionic Liquids e.g., [Hbim]BF₄Act as both solvent and promoter, can be recycled, often provide high regioselectivity, green chemistry approach.[13][14]Higher cost, potential viscosity issues.Particularly useful for controlling regioselectivity and for reactions where a non-volatile, recyclable medium is desired. The unique solvent properties can stabilize intermediates and influence reaction pathways.[14]

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: Lewis Acid-Catalyzed Synthesis using Zirconium(IV) Chloride (ZrCl₄)

This protocol describes a highly efficient synthesis of polysubstituted quinolines under mild conditions.[10]

  • Materials:

    • 2-Aminobenzophenone (1.0 mmol)

    • Ethyl acetoacetate (1.2 mmol)

    • Zirconium(IV) chloride (ZrCl₄) (10 mol%)

    • Ethanol/Water (1:1 mixture)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexane

  • Procedure:

    • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

    • Stir the reaction mixture at 60 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired quinoline.

Protocol 2: Solvent-Free Synthesis using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This environmentally friendly protocol avoids the use of organic solvents and often proceeds at room temperature.

  • Materials:

    • 2-Aminoaryl ketone (1.0 mmol)

    • Dicarbonyl compound (e.g., acetylacetone) (1.1 mmol)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (20 mol%)

    • Water

    • Ethyl acetate

  • Procedure:

    • In a mortar, thoroughly grind a mixture of the 2-aminoaryl ketone (1.0 mmol), the dicarbonyl compound (1.1 mmol), and SnCl₂·2H₂O (20 mol%) for the time specified by initial optimization (typically 5-15 minutes).

    • Monitor the reaction by TLC.

    • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • The product is often obtained in high purity, but can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Microwave-Assisted Synthesis in Acetic Acid

This method offers a rapid and efficient route to quinolines, significantly reducing reaction times.[15]

  • Materials:

    • 2-Aminophenylketone (1.0 mmol)

    • Cyclic or α-methylene ketone (e.g., cyclohexanone) (2.0 mmol)

    • Glacial Acetic Acid

  • Procedure:

    • Place the 2-aminophenylketone (1.0 mmol) and the ketone (2.0 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

    • Add glacial acetic acid (2.0 mL), which serves as both the catalyst and the solvent.[15]

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a constant temperature of 160 °C for 5-10 minutes. Monitor the internal pressure to ensure it remains within the safe operational limits of the instrument.[15][16]

    • After cooling, carefully unseal the vessel and pour the reaction mixture into ice water.

    • Neutralize with a suitable base (e.g., aqueous NaOH or NH₄OH) until a precipitate forms.

    • Collect the solid by filtration, wash with water, and dry. Purify by recrystallization or column chromatography as needed.

G cluster_workflow General Experimental Workflow start Start reactants Combine Reactants and Catalyst (e.g., 2-Aminoaryl Ketone, Carbonyl Compound, Catalyst) start->reactants reaction Reaction Conditions (e.g., Heating, Microwave, Stirring) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the Friedländer synthesis.

Field-Proven Insights: Troubleshooting and Optimization

Even with well-defined protocols, challenges can arise. Here, we address common issues and provide practical solutions.

Challenge 1: Low Yield

Low yields are a frequent hurdle in the Friedländer synthesis.[7]

  • Potential Causes & Solutions:

    • Harsh Reaction Conditions: Traditional high temperatures and strong acids can cause degradation.[7] Solution: Switch to a milder catalytic system, such as a Lewis acid (ZrCl₄) or a heterogeneous catalyst, and optimize the temperature.[10][16]

    • Suboptimal Catalyst: The chosen catalyst may not be suitable for the specific substrates. Solution: Screen a panel of catalysts (e.g., p-TsOH, SnCl₂, ZrCl₄, a nanocatalyst) to identify the most effective one.

    • Side Reactions: Self-condensation of the ketone reactant is a common side reaction, especially under basic conditions.[11] Solution: If using a base, ensure the α-methylene compound is significantly more reactive. Alternatively, switch to an acid-catalyzed protocol. Using an imine analogue of the 2-aminoaryl carbonyl can also prevent self-condensation.[11]

    • Incomplete Reaction: The reaction may not have reached completion. Solution: Increase the reaction time and continue to monitor by TLC. A modest increase in temperature may also be beneficial.[16]

Challenge 2: Poor Regioselectivity

When using an unsymmetrical ketone, a mixture of regioisomers can be formed, complicating purification and reducing the yield of the desired product.[17]

  • Strategies for Controlling Regioselectivity:

    • Amine Catalysis: The use of a cyclic secondary amine catalyst, such as pyrrolidine, can favor the formation of the kinetic enamine intermediate, leading to the less substituted regioisomer.[17] The mechanism involves the formation of an enamine from the ketone and the amine catalyst, which then reacts with the 2-aminoaryl carbonyl.

    • Ionic Liquids: Certain ionic liquids, like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), have been shown to promote high regioselectivity.[14] The structured environment of the ionic liquid can influence the stability of the transition states leading to the different regioisomers.

    • Directing Groups: Introducing a directing group, such as a phosphonate group, on one of the α-carbons of the ketone can completely block one reaction pathway, leading to a single product.[11]

Applications in Drug Discovery and Development

The versatility of the Friedländer synthesis allows for the creation of diverse libraries of substituted quinolines for screening and lead optimization.

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by inhibiting key enzymes such as tyrosine kinases and topoisomerases. The synthesis allows for the systematic modification of substituents on the quinoline core to probe structure-activity relationships (SAR) and enhance potency and selectivity.

  • Antimalarial Drugs: The quinoline scaffold is central to many antimalarial drugs, including chloroquine. The Friedländer synthesis is a valuable tool for generating novel quinoline analogues to combat the growing problem of drug-resistant malaria strains.

  • Antibacterial Agents: Fluoroquinolones are a major class of antibiotics. The Friedländer synthesis provides a platform for developing new quinoline-based antibacterial agents with novel mechanisms of action to address bacterial resistance.

The synthesis of the natural product (+)-eucophylline, for example, utilized the Friedländer synthesis as a key step, demonstrating its utility in the total synthesis of complex, biologically active molecules.[11]

Conclusion

The Friedländer synthesis, while over a century old, continues to be a highly relevant and powerful tool in the arsenal of the modern medicinal chemist. Its operational simplicity, high atom economy, and the ability to generate a wide diversity of substituted quinolines make it an invaluable method for drug discovery and development. By understanding the underlying mechanisms, carefully selecting from the array of modern catalytic systems, and applying strategic troubleshooting, researchers can effectively harness this classic reaction to create the next generation of quinoline-based therapeutics.

References

  • Various Authors. (2022). Friedländer Quinoline Synthesis. ResearchGate. Retrieved from [Link]

  • Arcadi, A., et al. (2003). A New Green Approach to the Friedländer Synthesis of Quinolines. Synlett, 2003(10), 1383-1386. Retrieved from [Link]

  • Li, J., et al. (2022). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 27(15), 4987. Retrieved from [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Retrieved from [Link]

  • Sahu, S., et al. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 25(1), 229-235. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]

  • Liu, W., et al. (2015). Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation. Molecules, 20(6), 10375-10387. Retrieved from [Link]

  • Bhati, K., & Kumar, A. (2021). Advances in polymer based Friedlander quinoline synthesis. Journal of the Indian Chemical Society, 98(10), 100167. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • Palimkar, S. S., et al. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371-9378. Retrieved from [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Retrieved from [Link]

  • Various Authors. (2024). Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. ResearchGate. Retrieved from [Link]

  • Various Authors. (2022). The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. ResearchGate. Retrieved from [Link]

  • Guchhait, S. K., & Kashyap, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 24963-24984. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]

  • Various Authors. (2022). The Friedländer Synthesis of Quinolines. ResearchGate. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Friedländer Synthesis. J&K Scientific LLC. Retrieved from [Link]

  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Potter, M. K., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122. Retrieved from [Link]

  • Various Authors. (2023). A Review on Green Chemistry: A Sustainable Approach to Chemical Innovation. Journal of Chemistry, 2023, 1-10. Retrieved from [Link]

  • Various Authors. (2010). Synthesis of Quinoline and derivatives. Canadian Journal of Chemistry, 88(10), 1011-1035. Retrieved from [Link]

  • Various Authors. (2013). ZrCl4 as a New Catalyst for Ester Amidation: An Efficient Synthesis of h-P2X7R Antagonists. Molecules, 18(11), 13639-13658. Retrieved from [Link]

  • Various Authors. (2008). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Retrieved from [Link]

  • Various Authors. (2021). Mechanism of Friedlander reaction. ResearchGate. Retrieved from [Link]

  • Various Authors. (2022). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A, 5(2), 110-117. Retrieved from [Link]

  • Singh, S., & Guiry, P. J. (2009). Microwave-assisted synthesis of substituted tetrahydropyrans catalyzed by ZrCl4 and its application in the asymmetric synthesis of exo- and endo-brevicomin. The Journal of Organic Chemistry, 74(15), 5758-5761. Retrieved from [Link]

  • Jiang, B., et al. (2017). Switchable regioselectivity in amine-catalysed asymmetric cycloadditions. Nature Chemistry, 9(4), 346-351. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Purification of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Dioxolo[4,5-g]quinolin-8(5H)-one is a heterocyclic compound belonging to the quinolinone class, a scaffold known for a wide range of biological activities, including potential anticancer and antiviral properties.[1][2] The efficacy and reproducibility of high-throughput screening and subsequent drug development studies are critically dependent on the purity of the test compounds. This application note provides a detailed, experience-driven guide to the purification of this compound (MW: 189.16 g/mol , Formula: C₁₀H₇NO₃, CAS: 154504-43-5) from a crude synthetic mixture.[][] We will explore two primary purification strategies: recrystallization and column chromatography, explaining the causality behind procedural choices and providing robust, step-by-step protocols designed for immediate laboratory implementation.

Introduction: The Rationale for Rigorous Purification

The quinolinone core is a privileged structure in medicinal chemistry.[5][6] The presence of the 1,3-dioxolo (methylenedioxy) group and the quinolinone lactam imparts specific polarity and chemical properties that necessitate a carefully optimized purification strategy. Impurities from starting materials or side-products from synthesis can interfere with biological assays, lead to false positives, and compromise the integrity of structure-activity relationship (SAR) studies.

The primary challenges in purifying quinolinone derivatives often stem from their moderate to high polarity and the basicity of the quinoline nitrogen atom. This can lead to issues such as poor solubility in common non-polar solvents and potential decomposition on acidic stationary phases like standard silica gel.[7] Therefore, the chosen protocol must ensure the stability of the molecule while achieving high purity (>95%).

Strategic Purification Workflow

The choice between recrystallization and chromatography depends on the nature of the crude product. Recrystallization is ideal for removing small amounts of impurities from a solid that is already substantially pure. Chromatography is the method of choice for complex mixtures or for separating compounds with similar properties.

Purification_Workflow Crude Crude Synthetic Product (this compound) Initial_Analysis Initial Purity Assessment (TLC, ¹H NMR) Crude->Initial_Analysis Decision Purity >85% & Solid? Initial_Analysis->Decision Recrystallization Protocol 1: Optimized Recrystallization Decision->Recrystallization Yes Chromatography Protocol 2: Flash Column Chromatography Decision->Chromatography No Final_Analysis Final Purity & Identity Confirmation (TLC, MP, NMR, MS) Recrystallization->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: Decision workflow for purifying this compound.

Protocol 1: Purification by Optimized Recrystallization

Principle: This technique leverages differences in solubility between the target compound and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature, allowing the pure compound to crystallize upon cooling while impurities remain in the supernatant.

Critical Step: Solvent Screening

The selection of an appropriate solvent system is paramount for successful recrystallization. For quinoline-based compounds, polar protic and aprotic solvents are often effective.[8]

Methodology:

  • Place ~10-20 mg of the crude material into several different test tubes.

  • Add a common solvent (see table below) dropwise at room temperature until the total volume is ~0.5 mL. Observe solubility.

  • If the compound is insoluble at room temperature, heat the mixture in a water or sand bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.

  • Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed.

Solvent System TestedSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
EthanolSparingly SolubleSolubleGood
MethanolSolubleVery SolublePoor (Compound may be too soluble)
Ethyl AcetateSparingly SolubleSolubleGood
AcetonitrileSparingly SolubleSolubleFair to Good
Dichloromethane (DCM)SolubleVery SolublePoor
N,N-Dimethylformamide (DMF)Very SolubleVery SolublePoor (Use as a last resort)[9]
Ethanol/WaterInsolubleSolubleExcellent (Try various ratios)
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and yield, and confirm purity via TLC and NMR.

Protocol 2: Purification by Flash Column Chromatography

Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (adsorbent) and a mobile phase (eluent).[10][11] For polar heterocyclic compounds like the target molecule, both normal-phase and reversed-phase chromatography are viable options.[12]

Method Selection and TLC Optimization
  • Normal-Phase (Silica Gel): This is the most common method. The stationary phase is polar (silica), and the mobile phase is less polar.

    • Rationale: A good default choice with a wide range of solvent options.

    • Caveat: The acidic nature of silica gel can sometimes cause degradation of basic quinolines.[7] If streaking or decomposition is observed on TLC, consider adding 0.5-1% triethylamine (Et₃N) to the mobile phase to neutralize the acidic sites.[13]

  • Reversed-Phase (C18 Silica): An excellent alternative for polar compounds. The stationary phase is non-polar (C18), and the mobile phase is polar.[12]

    • Rationale: Often provides superior separation for polar and water-soluble compounds and avoids issues with acidic silica.

    • Typical Eluents: Gradients of acetonitrile/water or methanol/water, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[12]

TLC Optimization (for Normal-Phase):

  • Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point for polar compounds is 50% Ethyl Acetate in Hexanes. Adjust the polarity to achieve a retention factor (Rƒ) of 0.25 - 0.35 for the target compound.[11]

Suggested Mobile Phase Systems (Normal-Phase)
Ethyl Acetate / Hexanes (e.g., 50:50 to 100:0 v/v)
Dichloromethane / Methanol (e.g., 98:2 to 90:10 v/v)
Step-by-Step Flash Chromatography Protocol (Normal-Phase)

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find solvent for Rf ≈ 0.3) Slurry 2. Pack Column (Silica gel slurry) TLC->Slurry Dry_Load 3. Dry Load Sample (Adsorb crude onto silica) Slurry->Dry_Load Elute 4. Elute Column (Run solvent through column) Dry_Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final_Product Pure Product Evaporate->Final_Product

Caption: Workflow for Flash Column Chromatography purification.

  • Column Preparation: Select an appropriate size column (typically using 20-50 times the sample weight in silica gel).[10] Plug the bottom with cotton or glass wool and add a layer of sand.[14] Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column, allowing it to pack evenly without air bubbles.[14]

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or methanol). Add 2-3 times its weight of silica gel to this solution. Remove the solvent completely under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[12]

  • Elution: Carefully add the eluent to the top of the column. Apply pressure (flash chromatography) and begin collecting fractions. If impurities are much less polar, you can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute the target compound.

  • Fraction Analysis: Monitor the separation by collecting small fractions (e.g., 10-20 mL each) and analyzing them by TLC.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Verification

After purification, the identity and purity of the final compound must be confirmed.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot.

  • Melting Point: A sharp melting point range indicates high purity.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Confirms the chemical structure and reveals the presence of any remaining impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • Yao, C. et al. (2015). An Efficient Synthesis of[1][15]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as Novel Thiazapodophyllotoxin Analogues With Potential Anticancer Activity. Bioorganic & Medicinal Chemistry Letters. Available at:

  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • ChemicalBook. (n.d.).[1][15]DIOXOLO[4,5-G]QUINOLIN-8(5H)-ONE | 154504-43-5. ChemicalBook. Available at:

  • BOC Sciences. (n.d.). This compound - CAS 154504-43-5. BOC Sciences.
  • ECHEMI. (n.d.). Buy[1][15]Dioxolo[4,5-g]quinolin-8-ol from ATK CHEMICAL COMPANY LIMITED. ECHEMI. Available at:

  • Barata, P. A. S. et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules.
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Google Patents.
  • PubChem. (n.d.). 6-Phenyl-5H-[1][15]dioxolo[4,5-g]quinolin-8-one. PubChem. Available at:

  • University of Alberta. (n.d.). Column chromatography. University of Alberta Department of Chemistry.
  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. BenchChem.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same. Google Patents.
  • BOC Sciences. (n.d.). CAS 154504-43-5 this compound. BOC Sciences.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • BenchChem. (2025). Technical Support Center: Crystallization of Quinoline-Based Compounds. BenchChem.
  • University of Rochester. (n.d.). How to run column chromatography. University of Rochester Department of Chemistry.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline. Google Patents.
  • Akinnusi, O. A. et al. (2018). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Molecules.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia.
  • Kwak, S. H. et al. (2015). Solid-phase synthesis of quinolinone library. ACS Combinatorial Science.
  • ResearchGate. (n.d.). Synthesis of 1,3-dioxolan-4-one monomers. ResearchGate.
  • Fluorochem. (n.d.). 8-Oxo-5,8-dihydro-[1][15]dioxolo[4,5-g]quinoline-7-carboxylic acid. Fluorochem. Available at:

  • Thakur, G. S. et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI.
  • SIELC Technologies. (2018). Separation of 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies.

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold and the Imperative of Purity

Quinolinone and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibiotics (fluoroquinolones), anticancer agents, and anti-inflammatory drugs. The biological activity of these compounds is exquisitely sensitive to their three-dimensional structure and purity. Impurities, even in trace amounts, can alter pharmacological profiles, introduce toxicity, or impede the formation of desired crystalline forms (polymorphs) essential for stable and effective drug formulation.

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds. It leverages differences in solubility between the target compound and its impurities in a given solvent system. The success of this technique is fundamentally dependent on the rational selection of an appropriate solvent. This guide provides a detailed framework and practical protocols for choosing and utilizing recrystallization solvents specifically for the quinolinone class of molecules, grounded in both theoretical principles and empirical data.

Foundational Principles of Recrystallization

The efficacy of recrystallization hinges on a simple principle: the solubility of most solid compounds increases with temperature.[1] An ideal recrystallization solvent should exhibit the following characteristics[2][3]:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.

  • Low Solvency at Ambient or Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent, allowing for maximum recovery upon cooling.

  • Differential Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[3]

  • Inertness: The solvent must not react with the compound being purified.

  • Melting Point Consideration: The solvent's boiling point should be lower than the melting point of the solute to prevent the compound from "oiling out"—melting before it dissolves and forming an immiscible liquid layer.[2]

Solvent Selection for Quinolinone Compounds: A Strategic Approach

The quinolinone scaffold is a heterocyclic aromatic system containing a nitrogen atom and often a carbonyl group, along with various substituents.[4] This structure confers a moderate to high degree of polarity and the potential for hydrogen bonding. The choice of solvent must account for these features.

Understanding the Quinolinone Structure
  • Aromatic Rings: The fused benzene and pyridine rings suggest that aromatic solvents (like toluene) or solvents capable of pi-stacking interactions could be effective.[5]

  • Nitrogen Heterocycle: The basicity of the quinoline nitrogen can lead to strong interactions with acidic silanol groups on silica gel during chromatography, causing tailing.[6] While less of an issue in recrystallization, this basicity influences interactions with protic solvents.

  • Functional Groups: Substituents play a dominant role. Hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups dramatically increase polarity and the potential for hydrogen bonding, favoring polar protic solvents like alcohols or even water.[7] Conversely, bulky alkyl or aryl groups increase non-polar character, favoring less polar solvents.

Systematic Solvent Screening

A systematic screening of solvents across a polarity range is the most effective empirical approach.[6] For a new quinolinone derivative, start with small-scale tests (milligrams of compound in a test tube) with the solvents listed in the table below.

Common Solvents and Systems for Quinolinone Derivatives

The following table summarizes solvents and solvent systems successfully employed for the recrystallization of various quinolinone classes, based on literature precedents.

Quinolinone ClassSolvent/Solvent SystemPolarityRationale & Key InsightsSource(s)
General/Substituted Quinolines EthanolPolar ProticA good starting point for many quinoline derivatives due to its ability to engage in hydrogen bonding and dissolve a range of polarities.[5][5]
MethanolPolar ProticOften used for more polar quinolinones, particularly 4-hydroxyquinolines. Also effective for precipitating hydrochloride salts from solution.[8][9][8][9]
Ethyl Acetate / HexaneMixed (Polar Aprotic / Non-polar)An excellent mixed-solvent system. The compound is dissolved in the minimum amount of hot ethyl acetate ("good" solvent), and hexane ("bad" solvent) is added until turbidity appears. Reheating yields a clear solution that crystallizes upon slow cooling.[5][5]
Dichloromethane / HexaneMixed (Polar Aprotic / Non-polar)A common system for compounds of intermediate polarity.[5][5]
TolueneAromaticCan be effective for aromatic compounds, leveraging pi-pi stacking interactions for dissolution at higher temperatures.[5][10][5][10]
4-Hydroxy-2-quinolones MethanolPolar ProticFrequently cited as the solvent of choice for recrystallizing various substituted 4-hydroxy-6-chloro and 4-hydroxy-6-methoxyquinolines.[8][8]
CyclohexaneNon-polarUsed for specific, less polar 4-hydroxyquinolone derivatives.[11][11]
Fluoroquinolones (e.g., Ciprofloxacin, Norfloxacin) Acetonitrile / WaterMixed (Polar Aprotic / Polar Protic)This system is used for preparing multicomponent crystals (cocrystals) of fluoroquinolones like Sparfloxacin.[12][12]
EthanolPolar ProticUsed in attempts to grow single crystals of levofloxacin and ciprofloxacin cocrystals.[13][13]
MethanolPolar ProticUsed in the solvent-assisted grinding and subsequent crystallization of norfloxacin and ciprofloxacin cocrystals.[14][14]
Quinoline Salts (e.g., Dihydrochlorides) Methanol / AcetoneMixed (Polar Protic / Polar Aprotic)The salt is dissolved in methanol, and acetone is added to reduce the overall polarity and induce precipitation of the purified salt.[9][9]
EthanolPolar ProticUsed to recrystallize quinoline derivative salts.[9][9]

Experimental Protocols

General Recrystallization Workflow

The diagram below outlines the standard procedure for single-solvent recrystallization.

G A Dissolve Crude Compound in Minimum Hot Solvent B Perform Hot Filtration (Optional, to remove insoluble impurities) A->B if needed C Allow Solution to Cool Slowly (to room temperature, then ice bath) A->C if not needed B->C D Collect Crystals by Vacuum Filtration C->D E Wash Crystals with Small Amount of Cold Solvent D->E F Dry Crystals (Air or Vacuum Oven) E->F G Assess Purity (TLC, Melting Point) F->G

Caption: Standard workflow for purification by recrystallization.

Detailed Step-by-Step Protocol (Single Solvent)
  • Solvent Selection: Using small-scale tests, identify a suitable solvent in which your quinolinone compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate) with gentle swirling. Continue adding small portions of hot solvent until the compound just dissolves completely. Causality: Using the minimum amount of solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.[5]

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, catalysts) or colored impurities are present, perform a hot filtration. This step must be done quickly to prevent premature crystallization.[5] Use a pre-heated funnel and flask. If colored, you may add a small amount of activated carbon to the solution before filtering.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, cooling can be completed in an ice-water bath to maximize precipitation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help dry them. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in the air or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

Even with careful planning, challenges can arise. The following decision tree and table provide guidance on common problems.

G Start Recrystallization Issue? Oiling Compound 'Oils Out' (Forms a liquid layer) Start->Oiling NoCrystals No Crystals Form Upon Cooling Start->NoCrystals LowYield Low Recovery of Crystals Start->LowYield Sol1 Cooling too fast? Solvent BP > Compound MP? Insoluble impurity present? Oiling->Sol1 Cause Sol2 Too much solvent used? Solution not saturated? NoCrystals->Sol2 Cause Sol3 Compound is too soluble in cold solvent? Premature crystallization during hot filtration? LowYield->Sol3 Cause Act1 Reheat, add more solvent. Cool slower. Change to lower-boiling solvent. Sol1->Act1 Solution Act2 Boil off some solvent. Scratch inside of flask. Add a seed crystal. Sol2->Act2 Solution Act3 Cool solution for longer/colder. Evaporate mother liquor to get a second crop. Ensure apparatus is pre-heated for filtration. Sol3->Act3 Solution

Caption: A decision tree for troubleshooting common recrystallization problems.

ProblemPotential CauseRecommended Solution
Oiling Out The compound's melting point is below the solvent's boiling point; the solution is cooling too rapidly.Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. If the problem persists, select a solvent with a lower boiling point.[2]
No Crystal Formation Too much solvent was added; the solution is not sufficiently supersaturated.Boil away some of the solvent to increase the concentration. Try scratching the inner surface of the flask with a glass rod at the meniscus to create nucleation sites. Add a "seed crystal" from a previous batch if available.
Premature Crystallization Crystals form too early, for example, during hot filtration.Ensure the filtration apparatus (funnel, flask) is pre-heated by rinsing with hot solvent. Add a small excess of hot solvent before filtering to keep the compound in solution.[5]
Low Crystal Yield The compound has significant solubility in the cold solvent; incomplete precipitation.Ensure the solution has been cooled in an ice bath for a sufficient time (e.g., >20 minutes). The mother liquor can be concentrated by evaporation to yield a second, though likely less pure, crop of crystals.[5]
Colored Product Colored impurities are co-precipitating with the product.Before crystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

Conclusion

The purification of quinolinone compounds by recrystallization is a technique of precision, where success is dictated by a methodical and informed choice of solvent. By understanding the interplay between the structural features of the quinolinone scaffold and the physicochemical properties of the solvent, researchers can move beyond trial and error. The protocols and troubleshooting guides presented here provide a robust framework for developing efficient and reproducible purification strategies, ensuring the high-purity materials essential for research and drug development.

References

  • Butt, I., et al. (2024). Levofloxacin and Ciprofloxacin Co-Crystals with Flavonoids: Solid-State Investigation for a Multitarget Strategy against Helicobacter pylori.
  • BenchChem (2025). Recrystallization methods for purifying 6,8-Dibromoquinolin-3-amine. Benchchem.
  • Wikipedia (n.d.). Quinoline. Wikipedia.
  • Ferreira, M. A., et al. (2020). Sparfloxacin Multicomponent Crystals: Targeting the Solubility of Problematic Antibiotics.
  • National Institutes of Health (n.d.). Quinoline | C9H7N | CID 7047. PubChem.
  • Surrey, A. R. (1951). Preparation of 4-hydroxyquinoline compounds.
  • Sutar, A., et al. (2009). Synergistic pharmaceutical cocrystals.
  • BenchChem (2025).
  • CN103664892B (n.d.). The crystallization of quinoline.
  • University of Rochester (n.d.).
  • Pêgo, A. R., et al. (2021). Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile.
  • Sciencemadness Wiki (n.d.). Quinoline. Sciencemadness.
  • Clarke, E. A., & Grundon, M. F. (1961). The Furanoquinoline Alkaloids: Synthesis and Reactions of Some Related 4-Hydroxy-2-quinolones. Journal of the Chemical Society.
  • Cincic, D., et al. (2012). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids.
  • Journal of Chemistry (2020). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Hindawi.
  • BOC Sciences (n.d.). Exploring the Synthesis and Chemical Properties of Quinoline. BOC Sciences.
  • Chemistry LibreTexts (2023).
  • University of California, Irvine (n.d.).
  • University of Rochester (2026).
  • Chemistry LibreTexts (2022). 3.3C: Determining Which Solvent to Use.
  • Price, C. C., & Roberts, R. M. (1949). Quinoline compounds and process of making same.
  • ResearchGate (2015).
  • Unknown (n.d.).
  • Iranian Chemical Communication (2015). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent.
  • ResearchGate (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • Nguyen, T. L., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.
  • El-Sayed, M. A.-A. (2012). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Arkivoc.

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one. As a heterocyclic building block crucial in pharmaceutical research and development, ensuring its purity and stability is paramount.[][] The described method is optimized for specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing in regulated environments. The protocol details the rationale behind chromatographic choices, provides step-by-step procedures for method validation according to International Conference on Harmonisation (ICH) guidelines, and includes forced degradation studies to confirm its stability-indicating properties.[3]

Introduction: The Analytical Imperative

This compound is a quinolinone derivative with a molecular formula of C10H7NO3 and a molecular weight of 189.16 g/mol .[] Such heterocyclic compounds are foundational in the synthesis of novel therapeutic agents. The purity of these starting materials directly impacts the safety and efficacy profile of the final active pharmaceutical ingredient (API). Consequently, a reliable analytical method is not just a procedural requirement but a cornerstone of quality assurance.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for pharmaceutical analysis due to its high specificity, sensitivity, and precision.[4] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a comprehensive protocol grounded in established scientific principles for the analysis of this specific quinolinone.

Foundational Strategy: Method Development Rationale

The development of a successful HPLC method is a systematic process that begins with understanding the analyte's physicochemical properties and defining the analytical objectives.

Analyte Physicochemical Considerations

The structure of this compound, featuring a fused aromatic system and a lactam functional group, dictates its chromatographic behavior.

PropertyValueSource
CAS Number 154504-43-5[][5]
Molecular Formula C10H7NO3[]
Molecular Weight 189.16 g/mol []
Predicted pKa -1.05 ± 0.20[]
Solubility Soluble in organic solvents like Methanol, Acetonitrile, DMSO.General Knowledge

Note: The predicted pKa suggests the compound is a very weak base, protonating only under strongly acidic conditions. This is critical for mobile phase selection to maintain a consistent ionic state.

Causality Behind Experimental Choices
  • Chromatographic Mode Selection (RP-HPLC): Reversed-phase chromatography is the most versatile and widely used mode in HPLC, accounting for a majority of all separations.[6] Its suitability for compounds with moderate polarity, like the target quinolinone, makes it the logical first choice. A C18 (octadecylsilyl) stationary phase is selected for its excellent hydrophobic retention and robustness.[7]

  • Mobile Phase Optimization: The mobile phase composition is the primary tool for controlling retention and selectivity in RP-HPLC.[7]

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths.

    • Aqueous Phase & pH Control: An acidic mobile phase is employed to suppress the potential ionization of the quinolinone nitrogen, ensuring a single, non-ionized form. This leads to sharper, more symmetrical peaks and reproducible retention times. 0.1% formic acid is selected as the modifier because it provides the necessary acidity and is compatible with mass spectrometry (MS) detectors, allowing for future hyphenated techniques.[8]

  • Column Selection: A modern, high-purity silica C18 column (e.g., 4.6 x 150 mm, 3.5 µm) provides a good balance of efficiency, resolution, and analysis time.[9] The 3.5 µm particle size yields higher theoretical plates compared to larger particles without generating the excessive backpressure associated with sub-2 µm columns.

  • Detection Wavelength: To determine the optimal wavelength for detection, a UV-Vis spectrum of the analyte in the mobile phase diluent should be scanned from 190-400 nm.[10] Quinolinone structures typically exhibit strong absorbance between 240 nm and 280 nm. For this application note, a wavelength of 254 nm is proposed, as it is a common and effective wavelength for aromatic systems.[9]

Optimized Method & Protocols

Equipment and Reagents
  • HPLC System: Standard system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (≥98%).

  • Reference Standard: this compound (purity ≥98%).

Final Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard and Sample Preparation Protocol

Rationale: The diluent should be compatible with the mobile phase to prevent peak distortion. A mixture of Water:Acetonitrile (50:50) is a suitable choice.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent (50:50 Water:Acetonitrile) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly.

  • Sample Solution (Assay, ~100 µg/mL):

    • Accurately weigh a sample amount expected to contain ~10 mg of the analyte.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete extraction.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.

    • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

Method Validation: A Self-Validating System

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[4] The following protocols are based on ICH Q2(R1) guidelines.

G Figure 1: HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Optimize Method (Column, Mobile Phase, etc.) Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report & Final SOP Robustness->Report

Caption: Figure 1: HPLC Method Validation Workflow.

Specificity & Forced Degradation Protocol

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. Forced degradation studies are essential to develop and demonstrate the specificity of stability-indicating methods.[11][12]

Objective: To generate potential degradation products and prove the method can separate them from the parent analyte peak. A target degradation of 5-20% is generally recommended.[11]

G Figure 2: Forced Degradation Protocol cluster_stress Stress Conditions Sample Analyte Solution (100 µg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 4h) Sample->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 2h) Sample->Base Oxidative Oxidation (3% H₂O₂, RT, 24h) Sample->Oxidative Thermal Thermal (Solid, 80°C, 48h) Sample->Thermal Photo Photolytic (ICH Q1B Light Conditions) Sample->Photo Analysis Neutralize (if needed) Dilute to Target Conc. Inject into HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Evaluate Peak Purity Calculate % Degradation Assess Mass Balance Analysis->Data

Caption: Figure 2: Forced Degradation Protocol.

Procedure:

  • Acid Hydrolysis: To 1 mL of sample stock, add 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8 hours). Before injection, neutralize with an equivalent amount of 0.2 M NaOH and dilute to the working concentration.

  • Base Hydrolysis: To 1 mL of sample stock, add 1 mL of 0.2 M NaOH. Keep at room temperature or heat gently. Withdraw samples at timed intervals. Before injection, neutralize with an equivalent amount of 0.2 M HCl and dilute.

  • Oxidative Degradation: To 1 mL of sample stock, add 1 mL of 6% H₂O₂. Store at room temperature, protected from light. Withdraw samples at timed intervals.

  • Thermal Degradation: Expose the solid powder of the analyte to dry heat (e.g., 80°C) for 48 hours. Prepare a sample solution from the stressed powder for analysis.

  • Photolytic Degradation: Expose the analyte solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze against a control sample protected from light.

Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2.0) and the peak purity analysis (e.g., via PDA detector) shows no co-eluting peaks.

Validation Parameters and Protocols

The following table outlines the key validation parameters, their protocols, and typical acceptance criteria.

ParameterProtocolAcceptance Criteria
Linearity Analyze a minimum of five concentrations across a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage of analyte recovered.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Perform six replicate injections of the same sample solution (100% level) on the same day, by the same analyst, on the same instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the precision study on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0%.
LOQ / LOD Determine based on the signal-to-noise ratio (S/N). LOD is typically S/N ≥ 3:1; LOQ is S/N ≥ 10:1. The LOQ should be experimentally verified for accuracy and precision.LOQ concentration meets accuracy and precision criteria.
Robustness Intentionally vary critical method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2). Assess the impact on system suitability.System suitability parameters remain within limits.

Data Interpretation: Ensuring System Viability

Before any sample analysis, the chromatographic system must be verified to be performing correctly. This is achieved through System Suitability Testing (SST).

System Suitability Test (SST)

Procedure: Inject the working standard solution (e.g., 100 µg/mL) five times at the beginning of the analytical run.

SST ParameterPurposeAcceptance Criteria
Tailing Factor (Tf) Measures peak symmetry.Tf ≤ 2.0
Theoretical Plates (N) Measures column efficiency.N ≥ 2000
%RSD of Peak Area Measures injection precision.RSD ≤ 2.0% for 5 replicate injections
Resolution (Rs) Measures separation between adjacent peaks (used during specificity).Rs ≥ 2.0

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the HPLC analysis of this compound. The detailed RP-HPLC method, coupled with rigorous validation protocols and forced degradation studies, establishes a reliable, stability-indicating procedure. By explaining the causality behind the chosen parameters, this guide empowers researchers and quality control professionals to implement, validate, and confidently apply this method for ensuring the quality and integrity of this important pharmaceutical building block.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Vertex AI Search. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • SIELC Technologies. (n.d.). Separation of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]- on Newcrom R1 HPLC column.
  • SciSpace. (n.d.). Hplc method development and validation: an overview.
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • ChemicalBook. (n.d.). [7]DIOXOLO[4,5-G]QUINOLIN-8(5H)-ONE | 154504-43-5. Retrieved January 14, 2026, from

  • BOC Sciences. (n.d.). CAS 154504-43-5 this compound.
  • BOC Sciences. (n.d.). CAS 154504-43-5 this compound.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products.
  • ScienceDirect. (n.d.). Forced degradation and impurity profiling.
  • Semantic Scholar. (n.d.). Development and validation of a single hplc method for the determination of thirteen pharmaceuticals.

Sources

Application Notes and Protocols for the ¹H and ¹³C NMR Assignment of Dioxoloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Dioxoloquinolines

Dioxoloquinolines represent a fascinating class of heterocyclic compounds, characterized by a quinoline core fused with a 1,3-dioxole ring. This structural motif is found in numerous natural products, particularly in the furoquinoline class of alkaloids isolated from plants of the Rutaceae family. Compounds such as dictamnine, skimmianine, and maculine are well-known examples. The rigid, planar structure and the presence of multiple heteroatoms make these compounds scaffolds of significant interest in medicinal chemistry and drug development, exhibiting a range of biological activities including antimicrobial, anti-inflammatory, and cytotoxic properties.

Unambiguous structural elucidation is the bedrock of any chemical research, and for complex aromatic systems like dioxoloquinolines, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool available. This guide provides a detailed overview of the strategies and protocols for the complete assignment of ¹H and ¹³C NMR spectra of dioxoloquinolines, leveraging one-dimensional and two-dimensional NMR techniques.

Core Principles of NMR Assignment for Dioxoloquinolines

The NMR spectra of dioxoloquinolines are governed by the electronic environment of each nucleus. The quinoline portion presents a classic aromatic system with distinct proton and carbon signals, while the dioxolo group introduces its own characteristic resonances. The key to successful assignment lies in a systematic approach, combining information from chemical shifts, spin-spin coupling constants, and, most importantly, through-bond correlations observed in 2D NMR experiments.

A logical workflow for the complete NMR analysis of a novel dioxoloquinoline is essential for an efficient and accurate assignment. This process ensures that all necessary data is acquired systematically, from basic 1D spectra to more complex 2D correlation experiments that reveal the intricate connectivity of the molecule.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Assignment prep Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer to a 5 mm NMR tube. H1_NMR ¹H NMR prep->H1_NMR Initial structural overview C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Identify protonated carbons COSY ¹H-¹H COSY C13_NMR->COSY Establish proton-proton adjacencies HSQC ¹H-¹³C HSQC COSY->HSQC Link protons to directly attached carbons HMBC ¹H-¹³C HMBC HSQC->HMBC Map long-range proton-carbon connectivities analysis Integrate 1D data. Correlate signals in 2D spectra. Construct connectivity map. Finalize assignments. HMBC->analysis Assemble the molecular structure

Caption: Logical workflow for the NMR analysis of dioxoloquinolines.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the sample preparation.

  • Weighing the Sample : For standard ¹H NMR, accurately weigh 5-10 mg of the dioxoloquinoline sample. For ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg is recommended.[1]

  • Solvent Selection : Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many neutral organic molecules. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.[1]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a small, clean vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of cotton or glass wool to remove any particulate matter.[1]

  • Internal Standard (Optional) : For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, for most modern spectrometers, referencing to the residual solvent signal is sufficient.

NMR Data Acquisition

The following is a recommended suite of experiments for the complete structural elucidation of a dioxoloquinoline.

  • ¹H NMR : This is the starting point for any NMR analysis. It provides information on the number of different types of protons, their chemical environment, their integration (relative numbers), and their coupling to neighboring protons.

  • ¹³C NMR : This experiment reveals the number of unique carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.

  • ¹H-¹H COSY (Correlation Spectroscopy) : This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule.[2]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is a crucial step in linking the proton and carbon skeletons of the molecule.[1][3]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is often the key to piecing together the entire molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[1][3] This allows for the connection of different spin systems and the identification of quaternary carbons by observing their correlations to nearby protons.

Spectral Data and Assignment: The Case of Skimmianine

To illustrate the assignment process, we will use the well-characterized furo[2,3-b]quinoline alkaloid, Skimmianine (4,7,8-trimethoxyfuro[2,3-b]quinoline). While a furoquinoline, its core structure and the principles of assignment are directly applicable to dioxoloquinolines.

Position ¹H Chemical Shift (δ, ppm) Multiplicity (J, Hz) ¹³C Chemical Shift (δ, ppm) DEPT
27.28d (2.4)143.2CH
36.97d (2.4)104.5CH
3a--157.0C
4--164.2C
4-OCH₃4.10s61.5CH₃
57.96d (9.0)118.0CH
67.42d (9.0)114.5CH
6a--142.5C
7--152.8C
7-OCH₃4.03s56.2CH₃
8--141.8C
8-OCH₃4.01s59.8CH₃
9a--105.3C

Data compiled from literature sources.[2]

Step-by-Step Assignment Strategy for a Dioxolo[4,5-g]quinoline Analog

Let's consider a hypothetical dioxolo[4,5-g]quinoline. The numbering system is shown below.

A real image of the numbered structure of a dioxolo[4,5-g]quinoline would be inserted here.

  • ¹H NMR Analysis :

    • Dioxolo Protons : Look for a characteristic sharp singlet integrating to 2H, typically in the range of δ 6.0-6.2 ppm. This is the signal for the O-CH₂-O protons of the dioxolo ring.

    • Aromatic Protons : The protons on the quinoline and benzene rings will appear in the aromatic region (δ 7.0-9.0 ppm). The coupling patterns (doublets, triplets, etc.) and coupling constants will provide initial clues about their relative positions. For example, H-2 and H-3 in the pyridine ring often appear as doublets with a small coupling constant (J ≈ 2-3 Hz). Protons on the benzene ring will show larger ortho (J ≈ 7-9 Hz) and meta (J ≈ 2-3 Hz) couplings.

  • ¹³C and DEPT Analysis :

    • Dioxolo Carbon : A signal around δ 101-103 ppm is characteristic of the O-CH₂-O carbon. The DEPT-135 spectrum will show this as a negative peak.

    • Quaternary Carbons : Identify the quaternary carbons (no signal in DEPT spectra). These are crucial anchor points for the HMBC analysis.

  • HSQC Analysis :

    • Correlate every proton signal with its directly attached carbon signal. This definitively links the ¹H and ¹³C assignments for all protonated carbons.

  • HMBC Analysis : This is where the structure is assembled.

    • From the Dioxolo Protons : The O-CH₂-O protons (at ~δ 6.1 ppm) should show HMBC correlations to the two quaternary carbons of the benzene ring to which the dioxolo group is attached (C-6a and C-9a in the dioxolo[4,5-g]quinoline system). This is a key confirmation of the ring fusion.

    • Tracing Connectivity : Use other long-range correlations to connect the fragments. For instance, the H-5 proton should show a correlation to C-4, and H-8 should correlate to C-9 and C-6a. These correlations bridge the different parts of the quinoline ring system.

G H2 H-2 C4 C-4 H2->C4 ³J H5 H-5 H5->C4 ³J C6a C-6a H5->C6a ²J H8 H-8 H8->C6a ³J C9 C-9 H8->C9 ²J OCHO O-CH₂-O OCHO->C6a ²J C9a C-9a OCHO->C9a ²J

Caption: Key HMBC correlations for a dioxolo[4,5-g]quinoline.

Conclusion and Best Practices

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of dioxoloquinolines is a critical step in their synthesis and characterization. A systematic approach that combines 1D and 2D NMR techniques is essential for achieving this goal. By following the protocols and assignment strategies outlined in this guide, researchers can confidently elucidate the structures of these important heterocyclic compounds.

Key Takeaways:

  • Systematic Workflow : Always follow a logical progression of NMR experiments, from simple 1D to complex 2D techniques.

  • The Power of HMBC : The HMBC experiment is indispensable for connecting molecular fragments and assigning quaternary carbons.

  • Characteristic Signals : The dioxolo group provides a highly characteristic singlet for its methylene protons (~δ 6.0-6.2 ppm) and a distinct signal for its methylene carbon (~δ 101-103 ppm), which serve as excellent starting points for the assignment.

  • Data Integration : No single experiment provides all the answers. The final assignment is a consensus derived from the integration of all acquired NMR data.

This comprehensive approach ensures the scientific integrity of the structural data, which is paramount for publication, patent applications, and further drug development efforts.

References

  • Jackson, G. E., Campbell, W. E., & Davidowitz, B. (1990). Two Dimensional NMR Study of 8-Methoxyflindersine, Skimmianine and Monocrotaline. Spectroscopy Letters, 23(8), 1017-1024. Available at: [Link]

  • Rahman, M. M., et al. (2021). Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus. Molecules, 26(15), 4488. Available at: [Link]

  • PubChem. (n.d.). Dictamnine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Skimmianine. National Center for Biotechnology Information. Available at: [Link]

  • Kříž, Z., et al. (2021). Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. Molecules, 26(22), 6889. Available at: [Link]

  • JEOL Ltd. (n.d.). Molecular Structure Analysis of Alkaloids. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • JEOL Ltd. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • ResearchGate. (n.d.). Structures of furoquinoline alkaloids isolated from Rutaceae. Available at: [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data. Available at: [Link]

Sources

Introduction: The Quinolinone Scaffold in Modern Science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mass Spectrometric Fragmentation of the Quinolinone Core

The quinolinone motif, a bicyclic aromatic scaffold, is a cornerstone in medicinal chemistry and natural product research. Its derivatives are widely recognized for their diverse pharmacological activities, most notably as potent antibacterial agents in the form of quinolone and fluoroquinolone antibiotics.[1][2] Beyond antibiotics, the quinolinone core is integral to a range of therapeutic agents and biologically active compounds, making its precise structural characterization a critical task in drug discovery, development, and metabolomics.[3][4]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier analytical technique for this purpose. It offers unparalleled sensitivity and specificity for both identifying and quantifying quinolinone-containing molecules.[5] Understanding the fragmentation behavior of the quinolinone core under various mass spectrometric conditions is paramount for the unambiguous structural elucidation of novel derivatives, metabolites, or impurities.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the fragmentation pathways of the quinolinone core. It synthesizes fundamental mechanistic principles with field-proven protocols, moving beyond a simple recitation of steps to explain the causality behind experimental choices and data interpretation.

Part 1: Foundational Principles of Quinolinone Fragmentation

The fragmentation pattern of a quinolinone derivative is fundamentally dictated by the ionization technique employed and the inherent stability of the resulting ions. The two most common ionization methods, Electrospray Ionization (ESI) and Electron Ionization (EI), produce distinct yet complementary information.

Electrospray Ionization (ESI): The Soft Ionization Standard

For contemporary LC-MS applications, ESI is the dominant technique. As a "soft" ionization method, it imparts minimal excess energy to the analyte, typically resulting in an abundant protonated molecule, [M+H]⁺, in positive ion mode.[6] The basic nitrogen atoms within the quinolinone ring readily accept a proton, making this a highly favorable process.[1]

A crucial consideration in ESI is the potential formation of multiple charge isomers, where the proton can reside on different basic sites (e.g., the quinolone nitrogen vs. a piperazinyl substituent). These isomers may exhibit different fragmentation behaviors upon collisional activation, a factor that can be influenced by solvent conditions like pH.[7]

Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated quinolinone core undergoes a series of characteristic neutral losses. These predictable fragmentations serve as diagnostic markers for the presence of the scaffold.

Core Fragmentation Pathways in ESI-MS/MS:

The foundational structure of many quinolones includes a carboxyl group at the C-3 position and a carbonyl group at the C-4 position.[1] This arrangement gives rise to three primary fragmentation pathways for the protonated molecule:

  • Loss of Water ([M+H-H₂O]⁺): A facile dehydration reaction involving the C-3 carboxyl group.

  • Loss of Carbon Monoxide ([M+H-CO]⁺): Expulsion of the C-4 carbonyl group.

  • Sequential Losses ([M+H-H₂O-CO]⁺): A combination of the above pathways.

These common losses are consistently observed across a wide range of quinolone antibiotics and serve as the first indicators of the core structure during spectral analysis.[1][2][8]

M [M+H]⁺ Protonated Quinolinone M_H2O [M+H - H₂O]⁺ M->M_H2O - H₂O (18 Da) M_CO [M+H - CO]⁺ M->M_CO - CO (28 Da) M_H2O_CO [M+H - H₂O - CO]⁺ M_H2O->M_H2O_CO - CO (28 Da) M_CO->M_H2O_CO - H₂O (18 Da)

Core fragmentation pathways of protonated quinolinones in ESI-MS/MS.
Electron Ionization (EI): Classic Energetic Fragmentation

Though less common in modern LC-MS workflows, EI-MS is a powerful tool, particularly in GC-MS or for pure compound analysis. This high-energy technique bombards the molecule with electrons, creating a radical cation, [M]⁺•, which then undergoes extensive fragmentation.[3]

For a quinolinone containing a carboxylic acid moiety (e.g., quinoline-2-carboxylic acid), the fragmentation is often initiated at this functional group:

  • Loss of a Carboxyl Radical ([M - •COOH]⁺): Loss of 45 Da.[3]

  • Loss of Carbon Dioxide ([M - CO₂]⁺•): Loss of 44 Da.[3]

Further fragmentation of the stable quinoline ring can occur, often involving the loss of hydrogen cyanide (HCN).[3] EI spectra are typically more complex than ESI spectra but can provide rich structural detail.[9][10]

Part 2: The Decisive Role of Substituents in Fragmentation

While the core provides a predictable fragmentation signature, the substituents attached to the quinolinone ring are what create a unique mass spectral fingerprint for each molecule. Understanding how these functional groups direct fragmentation is the key to detailed structural elucidation. This knowledge is not merely academic; it informs the selection of precursor-product ion transitions for highly selective quantitative methods like Multiple Reaction Monitoring (MRM).[5]

N-1 Position Substituents

The N-1 position is frequently substituted in synthetic quinolones. When this substituent is an alkyl group, particularly a strained ring like cyclopropane, it often cleaves to produce a characteristic radical loss.

  • Loss of Cyclopropyl Radical (•C₃H₅): Fluoroquinolones with an N-1 cyclopropyl group reliably show a fragment resulting from the loss of this 41 Da radical.[2][8] This is a highly diagnostic fragmentation.

C-7 Position Substituents: The Piperazine Ring Story

Many potent fluoroquinolone antibiotics feature a piperazine ring (or a related nitrogen-containing heterocycle) at the C-7 position. This moiety has a well-defined fragmentation pattern initiated after the initial loss of the C-3 carboxyl group. The piperazine ring then undergoes cleavage and rearrangement, leading to the expulsion of neutral fragments.[1][8]

cluster_core Core Fragmentation cluster_substituent Substituent-Directed Fragmentation M [M+H]⁺ (e.g., Ciprofloxacin) M_CO2 [M+H - CO₂]⁺ M->M_CO2 - CO₂ (44 Da) Frag_Piperazine Fragment from Piperazine Ring Cleavage M_CO2->Frag_Piperazine - C₃H₅N (55 Da) or other fragments

Influence of a C-7 piperazine substituent on the fragmentation cascade.
General Substituent Effects

The electronic properties of substituents on the aromatic portion of the quinolinone core can significantly modulate fragmentation.[11]

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups can stabilize the charge on the quinoline ring, potentially making fragmentation of other parts of the molecule (like side chains) more favorable.[11][12]

  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): These groups can destabilize the protonated ring system, potentially promoting ring-opening or other complex fragmentation pathways.[12][13]

The following table summarizes common substituents and their characteristic fragmentation behavior.

PositionCommon SubstituentIonizationCharacteristic Neutral/Radical Lossm/z Loss (Da)Reference
N-1CyclopropylESI•C₃H₅ (radical)41[8],[2]
C-3Carboxylic AcidESIH₂O, CO, CO₂18, 28, 44[1],[8]
C-3Carboxylic AcidEI•COOH, CO₂45, 44[3]
C-7PiperazineESIC₂H₅N, C₃H₇N, C₄H₈N (after -CO₂)43, 57, 71[1],[8]
C-8, N-1Fused Ring (e.g., in Lomefloxacin)ESIC₃H₆42[2]

Part 3: Application Protocols for Quinolinone Analysis

Translating theory into practice requires robust analytical methods. This section provides detailed protocols for the analysis of quinolinone derivatives using modern instrumentation.

Instrumentation Choices
  • Triple Quadrupole (QqQ) MS: The workhorse for quantitative analysis. Its MRM capabilities provide exceptional sensitivity and selectivity, making it ideal for pharmacokinetic studies or residue analysis.[5]

  • Quadrupole Time-of-Flight (Q-TOF) MS: A hybrid instrument offering high resolution and accurate mass (HRAM) capabilities.[14] This is excellent for structural confirmation, metabolite identification, and screening for unknown compounds, as it provides the elemental composition of both precursor and fragment ions.[15]

  • Orbitrap MS: Another HRAM instrument known for its very high resolution.[16] It is a powerful tool for complex mixture analysis and structural elucidation, enabling confident differentiation between isobaric interferences.[17][18]

Experimental Workflow: From Sample to Structure

The following workflow outlines the typical process for identifying an unknown quinolinone derivative in a complex matrix.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Matrix Biological Matrix (e.g., Plasma, Urine) Extract Extraction (Protein Precipitation or SPE) Matrix->Extract LC UPLC Separation (C18 Column) Extract->LC MS HRAM-MS Analysis (Q-TOF or Orbitrap) LC->MS Process Data Processing (Accurate Mass & Isotope Pattern) MS->Process Fragment MS/MS Fragmentation Analysis Process->Fragment Structure Structure Elucidation Fragment->Structure

General workflow for the identification of quinolinones by LC-MS/MS.
Protocol 1: Sample Preparation from Rat Plasma

This protocol describes a simple protein precipitation method for the extraction of quinolinone compounds from plasma, suitable for subsequent LC-MS/MS analysis.[3]

Objective: To remove high-abundance proteins that interfere with analysis.

Materials:

  • Rat plasma samples, stored at -80°C.

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the target analyte) in acetonitrile.

  • Ice-cold acetonitrile (ACN).

  • Microcentrifuge tubes (1.5 mL).

  • Vortex mixer and microcentrifuge.

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard at a known concentration. The ratio of ACN to plasma is typically 3:1 (v/v).

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to an autosampler vial for injection. Self-Validation: The presence of a solid protein pellet at the bottom of the tube confirms successful precipitation. Consistent recovery of the internal standard across samples validates the reproducibility of the extraction.

Protocol 2: UPLC-Q-TOF MS/MS Method for Structural Characterization

This protocol provides a starting point for developing a method for the separation and identification of quinolinone derivatives.

Objective: To achieve chromatographic separation and acquire high-resolution MS and MS/MS data for structural elucidation.

Instrumentation:

  • An Ultra-High-Performance Liquid Chromatography (UPLC) system.[5]

  • A Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.[14][16]

Step-by-Step Methodology:

  • LC Setup:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[19]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2-5 µL.

    • Gradient: Develop a gradient that separates the compounds of interest. A typical starting point is:

      • 0-1 min: 5% B

      • 1-8 min: Ramp linearly from 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate.

  • MS Setup (Positive ESI Mode):

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 - 4.0 kV

      • Source Temperature: 120 - 150 °C

      • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

      • Desolvation Temperature: 350 - 500 °C[1]

    • Acquisition Mode: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[18]

      • Full Scan MS: Acquire data from m/z 100-1000 with high resolution (>30,000 FWHM).

      • MS/MS Scans: For DDA, trigger MS/MS scans on the top 3-5 most intense ions from the full scan. Use a stepped collision energy (e.g., ramping from 15-45 eV) to generate a rich fragmentation spectrum.

    • Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's guidelines to achieve high mass accuracy (< 5 ppm).

  • Data Analysis:

    • Extract the accurate mass of the precursor ion from the full scan MS spectrum. Use this to generate a putative elemental formula.

    • Analyze the high-resolution MS/MS spectrum. Identify the characteristic neutral losses (H₂O, CO, etc.) and substituent-specific fragments.

    • Confirm the elemental composition of each fragment ion using its accurate mass to validate the proposed fragmentation pathway and confirm the structure.[20]

Parameter Recommended Starting Condition Rationale
LC Column C18, sub-2 µm, ~50-100 mm lengthProvides good retention and high-resolution separation for moderately polar quinolinones.
Mobile Phase Additive 0.1% Formic AcidPromotes protonation for efficient ESI+ ionization.[21]
Ionization Mode ESI PositiveQuinolones contain basic nitrogens that are readily protonated.[1]
MS Acquisition Full Scan MS + Data-Dependent MS/MSAllows for detection of all ionizable compounds and triggers fragmentation for structural data.
Collision Energy Stepped or Ramped (e.g., 15-45 eV)Ensures capture of both low-energy (primary losses) and high-energy (secondary) fragments.
Mass Resolution > 30,000 FWHMNecessary for accurate mass measurements to determine elemental composition.[18][22]

References

  • Borges, K. B., et al. (2014). Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Li, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen. Available at: [Link]

  • Zhang, Y., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Li, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available at: [Link]

  • Galdino, F., et al. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry. Available at: [Link]

  • Li, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Available at: [Link]

  • Hendryanny, E., et al. (2025). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Profiling for Quinolinone Alkaloids and Phenolic Metabolites. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS. MDPI. Available at: [Link]

  • Rodríguez-Cabo, T., et al. (2016). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Rodríguez-Cabo, T., et al. (2016). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

  • Káncz, A., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • National Institute of Standards and Technology. Mass spectrum (electron ionization) of Quinoline. NIST WebBook. Available at: [Link]

  • Tuntland, T., et al. (2019). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). PubMed Central. Available at: [Link]

  • Genta-Jouve, G., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data. Available at: [Link]

  • Rokita, S. E., et al. (2011). Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts. Journal of the American Chemical Society. Available at: [Link]

  • Labcompare. Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Labcompare. Available at: [Link]

  • Dore, T. M., et al. (2009). Substituent effects on the sensitivity of a quinoline photoremovable protecting group to one- and two-photon excitation. The Journal of Organic Chemistry. Available at: [Link]

  • El-Gendy, A. A. (2005). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Johansen, S. S., et al. (1998). Comparison between the electron ionization mass spectrum of the reference compound, 3,4-dihydro-2-quinolinone and the spectrum of the metabolite. ResearchGate. Available at: [Link]

  • El-Faham, A., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. Available at: [Link]

  • ChemHelp ASAP (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • National Institute of Standards and Technology. Quinoline. NIST WebBook. Available at: [Link]

  • Thermo Fisher Scientific (2022). High-resolution mass spectra (HRMS) were recorded on a Thermo Fisher Scientific Ultimate 3000/Q-Exactive mass spectrometer. MDPI. Available at: [Link]

  • Syngene International. Quadrupole Time Of Flight – Mass spectrometry. Syngene International. Available at: [Link]

  • Acheampong, A., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020. Drug Testing and Analysis. Available at: [Link]

  • Fitzgerald, R. L., et al. (2018). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. The Journal of Applied Laboratory Medicine. Available at: [Link]

  • El-Faham, A., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones. PubMed Central. Available at: [Link]

  • National Institute of Standards and Technology. Quinoline - Mass Spectrum. NIST WebBook. Available at: [Link]

  • Zhang, W., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Available at: [Link]

  • Shimadzu Corporation (2019). LCMS-9030 quadrupole time-of-flight (Q-TOF) mass spectrometer. YouTube. Available at: [Link]

  • Shanks, K., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Drug Testing and Analysis. Available at: [Link]

  • Acheampong, A., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020. National Institutes of Health. Available at: [Link]

  • Chen, Y., et al. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry. Available at: [Link]

  • Thermo Fisher Scientific (2021). Small Molecule Characterization and Identification With Orbitrap IQ-X Tribrid MS. YouTube. Available at: [Link]

  • LibreTexts (2023). Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • Zengin, G., et al. (2023). Orbitrap Mass Spectrometry-Based Profiling of Secondary Metabolites in Two Unexplored Eminium Species and Bioactivity Potential. MDPI. Available at: [Link]

Sources

"in vitro anticancer assays for quinoline derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to In Vitro Anticancer Assays for Quinoline Derivatives

Introduction: The Quinoline Scaffold in Oncology

The quinoline scaffold, a fused heterocyclic aromatic system, is recognized in medicinal chemistry as a "privileged structure."[1] Its derivatives have attracted considerable attention in oncology due to their potent anticancer properties, which are exerted through a wide variety of mechanisms.[1][2] These mechanisms include the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways that are essential for the survival and proliferation of cancer cells.[2][3]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework of application notes and detailed protocols for the in vitro evaluation of novel quinoline derivatives. It moves from foundational cytotoxicity screening to more complex assays designed to elucidate specific mechanisms of action, ensuring a thorough preclinical assessment.

Foundational Assays: Assessing General Cytotoxicity and Viability

The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity across a panel of relevant cancer cell lines. The primary metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the derivative required to inhibit cell growth by 50% and serves as a crucial indicator of potency.[2]

Sulforhodamine B (SRB) Assay

Expertise & Experience: The SRB assay is a robust and highly reproducible method for assessing cytotoxicity.[4] Its principle is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[5] The amount of bound dye is directly proportional to the total protein mass, and therefore, to the cell number. This method is less susceptible to interference from compound color or reducing agents compared to metabolic assays like the MTT.[5] It is the preferred high-throughput screening method used by the National Cancer Institute (NCI).[5]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[2][6]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is non-toxic (typically <0.5%).[2] Incubate for the desired exposure time (e.g., 48-96 hours).[6]

  • Cell Fixation: Gently aspirate the culture medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[7] Incubate at 4°C for at least 1 hour.

    • Causality Check: TCA fixation simultaneously terminates the assay, preserves the cellular protein, and makes the proteins accessible to the dye.

  • Washing: Carefully remove the TCA solution. Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound TCA and serum proteins.[6][7] Invert the plates on paper towels and allow them to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[6] Incubate at room temperature for 30 minutes.

  • Removing Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[7] This step is critical for reducing background signal.

  • Drying: Invert the plates on paper towels and allow them to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6][7] Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Expertise & Experience: The MTT assay is a widely used colorimetric method that measures cell viability based on metabolic activity.[8] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[8][9] The amount of formazan produced is proportional to the number of metabolically active cells. While straightforward, this assay can be influenced by compounds that affect cellular redox potential.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10] Incubate overnight (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives. Replace the old medium with 100 µL of medium containing the test compounds and incubate for the desired duration (e.g., 24, 48, or 72 hours).[11][12]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well (final concentration ~0.5 mg/mL).[8][9] Incubate for 4 hours at 37°C.

    • Causality Check: This incubation period allows for sufficient time for viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO) or an acidic isopropanol solution, to each well to dissolve the purple formazan crystals.[9][10]

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8][12]

  • Data Analysis: Determine the percentage of cell viability by comparing the absorbance of treated wells to that of vehicle-treated control wells.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

A primary objective in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells.[1][13] Determining whether a quinoline derivative induces apoptosis is a critical step in characterizing its anticancer mechanism.

Annexin V/Propidium Iodide (PI) Staining

Expertise & Experience: This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cell death. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the quinoline derivative, typically at its IC50 and 2x IC50 concentrations, for a predetermined time (e.g., 24 or 48 hours).[2]

  • Cell Harvesting: It is crucial to collect both the floating cells in the medium and the adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Gently wash the adherent cells with PBS, detach them using trypsin, and add them to the same tube.[2]

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2] The analysis will distinguish four populations:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Many potent anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[14][15][16]

Propidium Iodide (PI) Staining and Flow Cytometry

Expertise & Experience: This method quantifies the DNA content within a cell population. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[17] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content). A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.[15]

  • Cell Culture and Treatment: Seed cells in 6-well plates. Treat with various concentrations of the quinoline derivative for the desired time (e.g., 24 or 48 hours).[17]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[3][17] Incubate at -20°C for at least 2 hours (or overnight).

    • Causality Check: Cold ethanol fixation permeabilizes the cell membrane, allowing the PI to enter, while preserving the cellular structure and DNA content.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[3][17] Incubate in the dark for 30 minutes at room temperature.

    • Causality Check: RNase A is essential for degrading any double-stranded RNA, ensuring that PI fluorescence is specific to DNA content.[3]

  • Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase can be calculated.

Probing Specific Molecular Targets

Once the phenotypic effects (cytotoxicity, apoptosis, cell cycle arrest) are established, the next step is to investigate the specific molecular targets of the quinoline derivative.

Tubulin Polymerization Inhibition

Expertise & Experience: The microtubule network is critical for cell division, and its disruption is a validated anticancer strategy.[1] Some quinoline derivatives have been shown to inhibit the polymerization of tubulin, the building block of microtubules, often by binding to the colchicine site.[18][19] This leads to G2/M phase cell cycle arrest.[14]

Assay Principle: A cell-free assay using purified tubulin is performed. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically as an increase in absorbance over time. An effective inhibitor will reduce the rate and extent of this absorbance increase.[20]

Kinase Inhibition Assays

Expertise & Experience: Aberrant activity of protein kinases—such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and those in the PI3K/Akt/mTOR pathway—is a hallmark of many cancers.[1][21] Quinoline is a common scaffold for kinase inhibitors.[22]

Assay Principle: Cell-free kinase inhibition assays measure the ability of a compound to block the transfer of a phosphate group from ATP to a specific substrate by a purified kinase enzyme.[23] The readout can be based on various technologies, including fluorescence, luminescence, or radioactivity, to quantify the level of substrate phosphorylation. These assays are crucial for determining the potency (IC50) and selectivity of a compound against a panel of kinases.

Topoisomerase Inhibition Assays

Expertise & Experience: DNA topoisomerases are enzymes that resolve topological problems in DNA during processes like replication and transcription.[24] They are the target of the well-known quinoline alkaloid camptothecin and its analogues.[25] Quinoline derivatives can act as topoisomerase I or II inhibitors.[24][26]

Assay Principle: A common cell-free assay involves incubating a supercoiled plasmid DNA substrate with purified topoisomerase I or II.[27] The enzyme relaxes the supercoiled DNA. In the presence of an inhibitor, this relaxation is prevented. The different DNA topoisomers (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.[27]

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Example - Cytotoxicity of Quinoline Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM) at 48hReference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5[3][11]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[3][11]
Quinoline-Chalcone Hybrid 12eHCT-116 (Colon)5.34[2]
Pyridin-2-one derivative 4cMDA-MB-231 (Breast)Varies[14]
DFIQNSCLC Cell Line4.16 (24h)[25]

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization start Quinoline Derivative Library cytotoxicity Cytotoxicity Assays (SRB, MTT) Determine IC50 start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis Select Active Compounds cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle Select Active Compounds moa Target-Based Assays (Kinase, Topo, Tubulin) apoptosis->moa cell_cycle->moa lead Lead Compound Identification moa->lead

Caption: General experimental workflow for evaluating the anticancer activity of quinoline derivatives.

G RTK RTK (EGFR/VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->Akt Quinoline->mTOR

Caption: PI3K/Akt/mTOR pathway and potential points of inhibition by quinoline derivatives.[2]

References

  • Benchchem. Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
  • PubMed. Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories.
  • Benchchem. Quinoline Derivatives as Anticancer Agents: A Comparative Analysis.
  • SpringerLink. Comprehensive review on current developments of quinoline-based anticancer agents.
  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.
  • ResearchGate. (PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories.
  • Benchchem. The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide.
  • Benchchem. Assay Development for Testing 3-Methylthio-quinoline's Biological Activity: Application Notes and Protocols.
  • Benchchem. Application Notes and Protocols for Cell Cycle Analysis in Cells Treated with Quinazoline-4,7-diol Derivatives.
  • RSC Publishing. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • MDPI. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models.
  • ResearchGate. Cytotoxic Activity and Cell Cycle Analysis of Quinoline Alkaloids Isolated from Haplophyllum canaliculatum Boiss. | Request PDF.
  • PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • Canvax Biotech. DATA SHEET SRB Cytotoxicity Assay.
  • ScienceDirect. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • National Institutes of Health (NIH). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay.
  • Benchchem. Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
  • MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
  • PubMed. Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.
  • Benchchem. The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide.
  • ResearchGate. Cell‐cycle analysis by flow cytometry: (a) control Hep G‐2 cell line...
  • PubMed. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation.
  • National Institutes of Health (NIH). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors.
  • PMC - NIH. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • IJMPHS. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.
  • PubMed. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents.
  • PMC - NIH. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates.
  • University of Nebraska-Lincoln. MTT ASSAY Protocol.
  • PMC - PubMed Central. Quinoline-based compounds can inhibit diverse enzymes that act on DNA.
  • ScienceDirect. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype.
  • PubMed. Synthesis and analysis of potential DNA intercalators containing quinoline-glucose hybrids.
  • PubMed. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors.
  • MDPI. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives.
  • RSC Publishing. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors.
  • ResearchGate. (a) Cell cycle distribution was tested by flow cytometric analysis of... | Download Scientific Diagram.
  • PMC - NIH. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells.
  • PubMed Central. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.
  • PubMed. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives.
  • PMC - NIH. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II.
  • PNAS. Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1.

Sources

Application Notes & Protocols: Antimicrobial Screening of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Heterocycles

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with novel mechanisms of action.[1][2] Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, are a cornerstone of medicinal chemistry and represent a rich reservoir for the development of new antimicrobial agents.[3] Their structural diversity and ability to interact with a wide range of biological targets make them ideal scaffolds for designing drugs to combat resistant pathogens.[3][4]

This guide provides a detailed framework for the initial in vitro screening of novel heterocyclic compounds. It is designed to equip researchers with robust, validated protocols and the scientific rationale behind key experimental choices, ensuring data integrity and reproducibility. We will cover primary screening methods to determine inhibitory activity, secondary assays to quantify bactericidal effects, and essential follow-up studies to assess selectivity.

PART 1: Foundational Concepts & Preparatory Steps

Before initiating screening, a clear understanding of the core metrics and meticulous preparation of materials is paramount. This ensures that the generated data is both accurate and comparable to established standards.

Key Metrics: MIC and MBC
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7][8] This is the primary measure of a compound's potency and indicates a bacteriostatic (growth-inhibiting) effect.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that is required to kill 99.9% of the initial bacterial inoculum.[6][7] This assay differentiates bactericidal (killing) agents from bacteriostatic ones. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[8]

Essential Preparations
  • Selection of Microbial Strains:

    • Rationale: The choice of microorganisms should be guided by the therapeutic target. A common starting panel includes representative Gram-positive and Gram-negative bacteria, such as those from the "ESKAPE" group (e.g., Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, Enterococcus faecium), which are notorious for their resistance.[7]

    • Best Practice: Utilize reference strains from recognized culture collections (e.g., ATCC, NCTC) to ensure reproducibility.[5] Quality control (QC) strains with known susceptibility profiles (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) must be included in every experiment to validate the results.

  • Culture Media:

    • Rationale: The choice of media can significantly impact antimicrobial activity. Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the internationally recommended media for routine susceptibility testing of non-fastidious bacteria.[9][10][11] Their composition is well-defined and they have low levels of inhibitors that might interfere with certain antibiotics.[10]

    • Standardization: The pH of the media should be between 7.2 and 7.4, and the depth of agar in plates must be a uniform 4.0 ± 0.5 mm to ensure consistent antibiotic diffusion.[10]

  • Preparation of Test Compounds:

    • Solubility: Dissolve novel heterocyclic compounds in a suitable solvent, most commonly dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

    • Causality: DMSO is preferred for its ability to dissolve a wide range of organic molecules and its low toxicity to most microorganisms at the final concentrations used in assays (typically ≤1% v/v). A solvent-only control must always be included to rule out any intrinsic antimicrobial or inhibitory effects of the solvent.

    • Protocol:

      • Prepare a stock solution (e.g., 10 mg/mL or 10 mM) of the test compound in 100% DMSO.

      • Perform serial dilutions from this stock to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the test wells does not inhibit microbial growth.

PART 2: Primary Screening Protocol - Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative and widely adopted technique for determining the MIC of a compound.[12][13][14] It is amenable to high-throughput screening in a 96-well microtiter plate format. This protocol is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][14][15]

Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis P1 Prepare Compound Stock Solution (in DMSO) P3 Dilute Inoculum in CAMHB to ~5 x 10^5 CFU/mL P2 Prepare 0.5 McFarland Inoculum Suspension (~1.5 x 10^8 CFU/mL) P2->P3 A1 Perform 2-fold Serial Dilution of Compound in CAMHB P3->A1 A2 Inoculate Wells with Diluted Bacterial Suspension A1->A2 I1 Incubate Plate at 35-37°C for 16-20 hours A2->I1 A3 Include Controls: - Growth Control (No Compound) - Sterility Control (No Bacteria) - Solvent Control (DMSO only) - QC Strain with Reference Antibiotic I2 Read MIC: Lowest concentration with no visible growth I1->I2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Step-by-Step Protocol: Broth Microdilution
  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.[16] b. Suspend the colonies in sterile saline or broth.[16] c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17] d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Plate Preparation: a. In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row. b. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (containing CAMHB and inoculum, but no compound). Well 12 will be the sterility control (CAMHB only).

  • Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum (from step 1d) to wells 1 through 11. The final volume in each well will be 100 µL. b. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[18]

  • Result Interpretation: a. Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5][6] b. The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.

PART 3: Secondary Screening Protocols

Compounds demonstrating promising MIC values should be further evaluated to determine if they are bactericidal and to confirm their activity using an orthogonal method.

Protocol 1: Determining Minimum Bactericidal Concentration (MBC)

Rationale: This assay directly follows the MIC test to assess whether the compound kills the bacteria or merely inhibits their growth.[7]

  • Subculturing: From each well of the microtiter plate that showed no visible growth in the MIC assay, take a 10-20 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh MHA plate that does not contain any antimicrobial agent.[6]

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies growing from the plated aliquot).[7][8]

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

Rationale: This qualitative method provides a visual confirmation of antimicrobial activity and is useful for rapid screening.[9] The size of the zone of inhibition is inversely correlated with the MIC.[6]

  • Inoculum and Plating: a. Prepare a 0.5 McFarland standardized inoculum as described for the broth microdilution method.[17] b. Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate 60 degrees between streaks to ensure even coverage.[16][18] c. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[16]

  • Disk Application: a. Impregnate sterile paper disks (6 mm diameter) with a known amount of the novel heterocyclic compound. A stock solution of the compound is applied to the disk and the solvent is allowed to evaporate. b. Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure disks are spaced at least 24 mm apart.[10][18] c. Gently press each disk to ensure complete contact with the agar.[18]

  • Incubation and Measurement: a. Invert the plates and incubate within 15 minutes of disk application at 35-37°C for 16-18 hours.[18] b. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.[9]

Data Presentation: Summary of Antimicrobial Activity
Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm) [Concentration]
HET-001S. aureus ATCC 29213816218 [30 µg]
HET-001E. coli ATCC 2592264>128>210 [30 µg]
HET-002S. aureus ATCC 29213128>128>17 [30 µg]
HET-002E. coli ATCC 25922>128>128-0 [30 µg]
CiprofloxacinS. aureus ATCC 292130.250.5225 [5 µg]
CiprofloxacinE. coli ATCC 259220.0150.03232 [5 µg]

PART 4: Assessing Selectivity - The Cytotoxicity Assay

Rationale: A critical step in early drug development is to ensure that a novel compound is selectively toxic to microbial cells and not to host (mammalian) cells. A high therapeutic index (the ratio of toxic dose to therapeutic dose) is desirable. Colorimetric assays like the MTT or XTT assay are standard methods for assessing cell viability.[19][20]

Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_assay Viability Assay (MTT/XTT) C1 Culture Mammalian Cell Line (e.g., HEK293, HepG2) C2 Seed Cells into 96-Well Plate C1->C2 C3 Allow Cells to Adhere (Incubate ~24 hours) C2->C3 T1 Prepare Serial Dilutions of Heterocyclic Compound C3->T1 T2 Treat Cells with Compound (Incubate 24-48 hours) T1->T2 A1 Add MTT or XTT Reagent to each well T2->A1 T3 Include Controls: - Untreated Cells (Viability Control) - Lysis Buffer (Toxicity Control) A2 Incubate to allow for Formazan Conversion A1->A2 A3 Add Solubilizer (MTT only) A2->A3 A4 Read Absorbance on Plate Reader A3->A4

Sources

The Synthesis and Derivatization of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one: A Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Quinolinone Scaffold

The quinolinone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] These compounds, characterized by a bicyclic system of a benzene ring fused to a pyridinone ring, have demonstrated potent anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The versatility of the quinolinone scaffold allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. This guide focuses on a specific, yet highly promising, class of quinolinones: derivatives of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one. The incorporation of the methylenedioxy group (1,3-dioxolo) imparts unique electronic and conformational properties, often enhancing biological activity and metabolic stability. This document provides a comprehensive overview of the synthesis, derivatization, and potential applications of this scaffold, with a particular emphasis on its emerging role in oncology.

Application Notes: Targeting Cancer with this compound Derivatives

Recent research has highlighted the significant potential of this compound derivatives as potent anticancer agents. These compounds can be viewed as simplified, rigid analogues of natural products like podophyllotoxin, which are known to interfere with tubulin polymerization, a critical process in cell division. The core scaffold provides a robust platform for introducing various substituents, leading to a diverse chemical library for structure-activity relationship (SAR) studies.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A key study on 4-aryl substituted 6,7-methylenedioxy-quinolin-2(1H)-one derivatives, which are isomeric to the titled scaffold and share the crucial methylenedioxy moiety, has provided valuable insights into their mechanism of action.[3][4] The lead compound from this study, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one , displayed potent cytotoxicity against a range of human cancer cell lines at sub-micromolar concentrations.[3] Further investigation revealed that this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis, or programmed cell death, in cancer cells.[3] This dual mechanism of action is a highly desirable characteristic for an anticancer drug, as it not only halts the proliferation of cancer cells but also eliminates them.

Quantitative Biological Data

The cytotoxic activity of a series of 4-aryl-6,7-methylenedioxy-quinolin-2(1H)-one derivatives is summarized in the table below. The data clearly indicates that the nature and position of substituents on the 4-phenyl ring have a profound impact on the anticancer potency.

Compound IDSubstitution on 4-phenyl ringMCF-7 (Breast) IC50 (µM)2774 (Ovarian) IC50 (µM)SKOV-3 (Ovarian) IC50 (µM)HL-60 (Leukemia) IC50 (µM)Hep 3B (Hepatoma) IC50 (µM)H460 (Lung) IC50 (µM)
12a Unsubstituted18.5>5025.6>5031.428.7
12b 2-methoxy3.215.410.32.55.84.1
12d 4-methoxy2.18.96.51.83.72.9
12e 2,4-dimethoxy 0.8 0.4 0.4 0.4 1.0 0.9
12h 3,4-dimethoxy1.52.82.11.22.51.9
12k 3,4,5-trimethoxy1.21.51.10.91.81.3

Data extracted from Lin et al., 2012.[3]

Expert Interpretation: The data reveals a clear SAR trend. The presence of methoxy groups on the 4-phenyl ring generally enhances cytotoxic activity compared to the unsubstituted analog (12a).[3] Dimethoxy substitution, particularly the 2,4-dimethoxy pattern in compound 12e , results in the most potent activity across multiple cancer cell lines, with IC50 values in the sub-micromolar range.[3] This suggests that the electronic and steric properties of the 4-aryl substituent are critical for the compound's interaction with its biological target.

Synthetic Protocols

The synthesis of this compound and its derivatives can be approached through several established synthetic strategies. Below are detailed protocols for the synthesis of the core scaffold and its 4-aryl substituted derivatives.

Protocol 1: Synthesis of the this compound Core via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and reliable method for constructing the 4-hydroxyquinoline core, which exists in tautomeric equilibrium with the quinolin-4(1H)-one form.[1][5][6][7] This protocol outlines the synthesis starting from 3,4-(methylenedioxy)aniline.

Gould-Jacobs Reaction start 3,4-(Methylenedioxy)aniline + Diethyl ethoxymethylenemalonate intermediate1 Condensation (Heat) start->intermediate1 Step 1 product1 Anilinomethylenemalonate Intermediate intermediate1->product1 intermediate2 Thermal Cyclization (High Temperature, e.g., Diphenyl ether) product1->intermediate2 Step 2 product2 Ethyl 4-hydroxy-6,7-methylenedioxyquinoline-3-carboxylate intermediate2->product2 intermediate3 Saponification (e.g., NaOH) product2->intermediate3 Step 3 product3 4-Hydroxy-6,7-methylenedioxyquinoline-3-carboxylic acid intermediate3->product3 intermediate4 Decarboxylation (Heat) product3->intermediate4 Step 4 final_product This compound intermediate4->final_product Knorr-type Synthesis start Substituted Acetophenone + Diethyl carbonate intermediate1 Alkoxycarbonylation (e.g., NaH) start->intermediate1 product1 Benzoylacetate Intermediate intermediate1->product1 intermediate2 Condensation (Heat) product1->intermediate2 start2 3,4-(Methylenedioxy)aniline start2->intermediate2 product2 Benzoylacetanilide Intermediate intermediate2->product2 intermediate3 Intramolecular Cyclization (Acid catalyst, e.g., H2SO4) product2->intermediate3 final_product 4-Aryl-1,3-Dioxolo[4,5-g]quinolin-8(5H)-one intermediate3->final_product

Caption: Knorr-type synthesis for 4-aryl substituted derivatives.

Step-by-Step Methodology:

  • Alkoxycarbonylation: To a suspension of sodium hydride (2 eq.) in anhydrous diethyl carbonate, add the substituted acetophenone (1 eq.) dropwise at reflux. The reaction is typically refluxed for 2-4 hours. After cooling, the reaction is quenched with acetic acid and extracted with an organic solvent.

  • Condensation: The resulting benzoylacetate intermediate is condensed with 3,4-(methylenedioxy)aniline by heating the mixture, often without a solvent, at a temperature of 120-140 °C.

  • Intramolecular Cyclization: The crude benzoylacetanilide intermediate is then treated with a strong acid, such as concentrated sulfuric acid, at elevated temperatures (e.g., 100 °C) for a short period (15-30 minutes) to effect the intramolecular cyclization. The reaction mixture is then carefully poured onto ice, and the precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography.

Rationale: This method allows for the direct introduction of a substituted aryl group at the 4-position of the quinolinone ring. The acid-catalyzed cyclization is a key step that proceeds via an electrophilic aromatic substitution mechanism.

Protocol 3: Alternative Synthesis of Fused 1,3-Dioxolo[4,5-g]quinolin-8(5H)-ones via a Three-Component Reaction

A catalyst-free, three-component reaction has been reported for the synthesis of thieno-fusedd[3][8]ioxolo[4,5-g]quinolin-8(5H)-ones, which are novel analogues of podophyllotoxins. [8][9]This approach offers a streamlined synthesis with high atom economy.

Step-by-Step Methodology:

  • A mixture of an appropriate aldehyde (1 mmol), ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate (1 mmol), and 3,4-(methylenedioxy)aniline (1 mmol) in ethanol (10 mL) is refluxed for a specified time (typically 2-4 hours).

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure fused quinolinone derivative.

Rationale: This multicomponent reaction provides a rapid and efficient route to complex fused heterocyclic systems in a single synthetic operation, which is highly advantageous for library synthesis in drug discovery. [8]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic routes outlined in this guide provide robust and versatile methods for accessing the core structure and its derivatives. The compelling biological data for closely related analogues underscores the potential of these compounds to induce cancer cell death through apoptosis and cell cycle arrest. [3]Future research in this area should focus on the synthesis and biological evaluation of a broader range of derivatives to further elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these promising molecules. The exploration of alternative synthetic methodologies, such as the multicomponent reaction, will also be crucial for the efficient generation of diverse chemical libraries for high-throughput screening.

References

  • Lin, C.-W., et al. (2012). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry, 20(13), 4170-4178. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Yao, C., et al. (2015). An efficient synthesis ofd[3][8]ioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as novel thiazapodophyllotoxin analogues with potential anticancer activity. Bioorganic & Medicinal Chemistry Letters, 25(7), 1417-1419. [Link]

  • Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. BenchChem Technical Support.
  • PubMed. (2015). An Efficient Synthesis ofd[3][8]ioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as Novel Thiazapodophyllotoxin Analogues With Potential Anticancer Activity. National Center for Biotechnology Information. [Link]

  • Musumeci, F., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 6-Hydroxyquinoline. BenchChem Technical Support.
  • ResearchGate. (n.d.). Gould–Jacobs reaction.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PubMed Central. [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • ResearchGate. (2012). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase.
  • Science.gov. (n.d.). cytotoxicity ic50 values. Science.gov.
  • MDPI. (2022). Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. Molecules, 27(15), 4887. [Link]

  • ResearchGate. (n.d.). IC 50 values calculated from MTT assay results for each Rh complex and curcumin after 72 h.
  • ResearchGate. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
  • BenchChem. (2025). Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols. BenchChem Technical Support.
  • MDPI. (2024). (E)-1-(Benzo[d]d[3][8]ioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(1), M1938. [Link]

  • MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7414. [Link]

  • PubMed. (2006). Synthesis of 8-alkoxy-4,5-dihydro-t[3][5][6]riazole[4,3-a]quinoline-1-ones and evaluation of their anticonvulsant properties. National Center for Biotechnology Information. [Link]

  • PubMed. (2012). Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. National Center for Biotechnology Information. [Link]

  • MDPI. (2017). Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. Molbank, 2017(1), M929. [Link]

  • Semantic Scholar. (2024).
  • Organic Chemistry Portal. (2007). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Conrad-Limpach Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the Conrad-Limpach quinoline synthesis. This powerful reaction, first reported in 1887, remains a cornerstone for synthesizing 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomer) from anilines and β-ketoesters.[1][2][3] These quinoline scaffolds are foundational in medicinal chemistry and materials science.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and significantly improve your reaction yields. We will address common pitfalls, from incomplete condensation to challenging thermal cyclization, providing field-tested solutions and optimized protocols.

Reaction Mechanism: The "Why" Behind the Synthesis

A firm grasp of the two-stage mechanism is critical for effective troubleshooting. The synthesis begins with the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate (a Schiff base), which is then subjected to high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[1][2]

Stage 1: Condensation (Formation of β-Aminoacrylate) At room temperature or with gentle heating, the nucleophilic aniline attacks the more electrophilic keto-carbonyl of the β-ketoester. This is a kinetically controlled addition that forms the key intermediate.[1] Acid catalysts, such as HCl or H₂SO₄, are often employed to facilitate the multiple tautomerizations involved in forming the Schiff base.[1]

Stage 2: Thermal Cyclization This is the rate-determining step and requires significant thermal energy (~250 °C) to overcome the activation barrier associated with the electrocyclic ring closing.[1][2] During this step, the aromatic ring of the aniline acts as the nucleophile, attacking the ester carbonyl, followed by the elimination of an alcohol to form the quinoline ring system.

Below is a diagram illustrating the key steps of the Conrad-Limpach pathway.

Conrad_Limpach_Mechanism cluster_stage1 Stage 1: Condensation cluster_stage2 Stage 2: Thermal Cyclization Aniline Aniline Intermediate β-Aminoacrylate (Schiff Base) Aniline->Intermediate + H⁺ (cat.) - H₂O (Room Temp) Ketoester β-Ketoester Ketoester->Intermediate Cyclization Electrocyclic Ring Closing Intermediate->Cyclization ~250 °C (High-Boiling Solvent) Product 4-Hydroxyquinoline Cyclization->Product - EtOH

Caption: Overall workflow of the Conrad-Limpach synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the Conrad-Limpach synthesis in a practical Q&A format.

Q1: My overall yield is very low, and I recovered a lot of unreacted aniline. What went wrong?

A: This points to an issue in the first step: the condensation to form the β-aminoacrylate intermediate.

  • Causality: The condensation is a reversible equilibrium reaction. Insufficient reaction time or failure to remove the water byproduct can push the equilibrium back towards the starting materials. While often performed at room temperature, some less reactive anilines may require gentle heating.

  • Solution:

    • Catalysis: Ensure a catalytic amount of a strong acid (e.g., a single drop of concentrated H₂SO₄ or HCl) is present to facilitate the necessary tautomerizations.[1]

    • Water Removal: If using a solvent like toluene for the condensation, use a Dean-Stark apparatus to azeotropically remove the water formed, driving the reaction to completion.

    • Monitor Progress: Before proceeding to the high-temperature cyclization, verify the formation of the intermediate using Thin Layer Chromatography (TLC) or a quick proton NMR. The disappearance of the aniline starting material is a key indicator.

Q2: The cyclization step is failing or giving a black, tarry mess with very little product. How can I fix this?

A: This is the most critical and challenging step, and failure here is almost always related to temperature control and the reaction medium. The required ~250 °C is a high thermal barrier.[1][2][4]

  • Causality: Heating the β-aminoacrylate intermediate without a suitable solvent often leads to decomposition and charring, resulting in poor yields (sometimes below 30%).[1] An inert, high-boiling solvent is essential to ensure even heat transfer, prevent localized overheating, and facilitate the desired intramolecular cyclization.

  • Solutions:

    • Solvent is Crucial: Do not run the cyclization neat. Use a high-boiling inert solvent. The choice of solvent directly impacts yield, with higher boiling points generally leading to better results.[5]

    • Temperature Accuracy: Verify your temperature monitoring. Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture, not just monitoring the heating mantle's surface.

    • Inert Atmosphere: At these high temperatures, the intermediate can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation and improve the product's color and purity.[4]

Q3: Which solvent should I use for the high-temperature cyclization step?

A: The solvent choice is critical for success. Early work used mineral oil, which raised yields to as high as 95% in some cases.[1] However, mineral oil can be difficult to remove during workup. Modern alternatives are often preferred.

  • Causality: The ideal solvent must be inert and have a boiling point at or, preferably, slightly above the target reaction temperature (~250 °C) to allow for effective reflux and temperature maintenance.

  • Recommended Solvents:

    • Dowtherm A: A eutectic mixture of diphenyl ether and biphenyl (BP = 257 °C). It is a highly effective and widely referenced solvent but can be expensive and has an unpleasant odor.[5]

    • 1,2,4-Trichlorobenzene (TCB): An excellent, less expensive alternative with a boiling point of 213 °C, though yields may be slightly lower than with Dowtherm A.[5]

    • Alkyl Benzoates: Solvents like propyl benzoate (BP = 230 °C) and isobutyl benzoate (BP = 240 °C) have been shown to give good to excellent yields and are often easier to handle and remove.[5]

    • 2,6-di-tert-butylphenol: A surprisingly effective, inexpensive solid that gives a clean reaction and reasonable yields.[5]

Q4: I'm getting the wrong isomer! My product is a 2-hydroxyquinoline instead of the expected 4-hydroxyquinoline. Why?

A: You have inadvertently favored the conditions for the Knorr quinoline synthesis, a competing reaction pathway.[1][6]

  • Causality: The regioselectivity of the initial attack by the aniline on the β-ketoester is temperature-dependent.

    • Low Temperature (e.g., Room Temp): Favors kinetic control. The aniline attacks the more reactive keto group , leading to the β-aminoacrylate needed for the Conrad-Limpach synthesis of 4-hydroxyquinolines .[1]

    • High Temperature (e.g., ~140 °C): Favors thermodynamic control. The aniline attacks the less reactive ester group , forming a β-keto acid anilide. This intermediate then cyclizes to form 2-hydroxyquinolines via the Knorr pathway.[1]

  • Solution: Ensure the initial condensation step is performed under mild thermal conditions (room temperature is often sufficient) to selectively form the kinetic product required for the Conrad-Limpach pathway.

Troubleshooting_Workflow Start Problem: Low Final Yield Check_Intermediate Was the β-aminoacrylate intermediate formed? Start->Check_Intermediate Check_Cyclization Was the cyclization step successful? Check_Intermediate->Check_Cyclization Yes Sol_Condensation Solution: - Add acid catalyst - Remove H₂O (Dean-Stark) - Monitor by TLC Check_Intermediate->Sol_Condensation No Sol_Cyclization Solution: - Use high-boiling solvent (e.g., Dowtherm A) - Ensure temp is ~250°C - Use inert atmosphere Check_Cyclization->Sol_Cyclization No Isomer Observation: Product is 2-hydroxyquinoline Check_Cyclization->Isomer Yes, but... Tarry Observation: Tarry mess, decomposition Sol_Cyclization->Tarry Sol_Isomer Problem: Wrong Isomer (2-OH) Solution: - Run condensation at RT to favor kinetic product Isomer->Sol_Isomer

Caption: Troubleshooting workflow for low yield in Conrad-Limpach synthesis.

Optimized Experimental Protocols

The following are generalized but robust protocols for the two stages of the synthesis. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Stage 1 - Synthesis of the β-Aminoacrylate Intermediate
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 equiv) and the β-ketoester (1.05 equiv).

  • Catalysis: Add a single drop of concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The reaction may be slightly exothermic. For less reactive anilines, gentle heating to 40-50 °C may be required.

  • Monitoring: Place a small aliquot of the reaction mixture onto a TLC plate to confirm the consumption of the aniline starting material.

  • Isolation: Once the reaction is complete, remove any volatile byproducts (like water) under reduced pressure. The resulting crude β-aminoacrylate, often a viscous oil, can typically be used in the next step without further purification.[7]

Protocol 2: Stage 2 - Thermal Cyclization to 4-Hydroxyquinoline
  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser under a nitrogen or argon atmosphere, add a high-boiling solvent (e.g., Dowtherm A, ~5 mL per gram of intermediate).

  • Addition: Add the crude β-aminoacrylate intermediate from Stage 1 to the solvent.

  • Heating: Vigorously stir the mixture and heat it to ~250 °C using a suitable heating mantle or sand bath.[4]

  • Reaction: Maintain the temperature for 30-60 minutes. The elimination of alcohol (e.g., ethanol) will be observed as the reaction proceeds. Monitor the reaction by TLC if feasible.

  • Workup:

    • Allow the reaction mixture to cool to below 100 °C. The desired product often begins to precipitate.

    • Carefully dilute the mixture with a hydrocarbon solvent (e.g., hexanes or heptane) to fully precipitate the solid product and dissolve the high-boiling reaction solvent.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with the hydrocarbon solvent to remove any residual high-boiling solvent.

    • Dry the product under vacuum to obtain the crude 4-hydroxyquinoline. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Summary: Solvent Effects on Cyclization Yield

The choice of solvent for the thermal cyclization step has a profound impact on the final yield. The following table summarizes typical outcomes based on data reported in the literature, demonstrating the clear trend of improved yield with higher boiling point solvents.

SolventBoiling Point (°C)Typical Yield (%)Key Characteristics
None (Neat)N/A< 30%Prone to decomposition and charring. Not recommended.
Mineral Oil> 275 °CUp to 95%Effective but difficult to remove during workup.
Dowtherm A257 °C65 - 90%Excellent performance, industry standard.
Isobutyl Benzoate240 °C~66%Good, less odorous alternative to Dowtherm A.
1,2,4-Trichlorobenzene213 °C~54%Inexpensive, but lower boiling point limits yield.
2,6-di-tert-butylphenol253 °C~65%Inexpensive solid, gives clean product.

Note: Data is illustrative and compiled from literature reports.[1][5] Actual yields will vary depending on the specific substrates and reaction scale.

References

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]

  • Conrad-Limpach Reaction.Name Reactions in Organic Synthesis.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health (NIH). [Link]

  • Acid‐catalyzed multicomponent Conrad–Limpach reaction. ResearchGate. [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Publishing. [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

Sources

Technical Support Center: Navigating Side Products in the Friedländer Annulation of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Friedländer Annulation of Quinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful reaction for the synthesis of quinoline scaffolds. As a cornerstone in heterocyclic chemistry, the Friedländer annulation, the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is prized for its efficiency. However, like any chemical transformation, it is not without its complexities. The formation of side products can often lead to reduced yields, challenging purifications, and ambiguous analytical results.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and not-so-common side reactions encountered during your experiments. Our goal is to equip you with the knowledge to not only identify these byproducts but also to implement rational strategies to minimize their formation, thereby optimizing your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific experimental challenges.

Issue 1: My reaction is plagued by low yields and a significant amount of a higher molecular weight byproduct, especially under basic conditions.

Question: What is this common byproduct and how can I prevent its formation?

Answer: The most prevalent side reaction in the Friedländer annulation, particularly when employing basic catalysts (e.g., KOH, NaOH, NaOEt), is the self-condensation of the ketone starting material .[1] This is a classic aldol condensation where two molecules of the ketone react with each other to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.[2][3][4] This pathway competes directly with the desired reaction of the ketone with the 2-aminoaryl carbonyl compound, consuming your starting material and reducing the yield of the target quinoline.

Causality and Mechanism:

Under basic conditions, a proton is abstracted from the α-carbon of the ketone to form an enolate. This enolate is a potent nucleophile that can attack the carbonyl carbon of another molecule of the ketone. The resulting aldol adduct can then undergo elimination of water to yield the condensed byproduct.

Strategies for Mitigation:

  • Switch to Acidic or Lewis Acid Catalysis: Aldol condensations are generally less favorable under acidic conditions. Employing catalysts such as p-toluenesulfonic acid (p-TsOH), iodine, or various Lewis acids [e.g., In(OTf)₃, Sc(OTf)₃] can significantly suppress the self-condensation of the ketone.[5][6]

  • Employ Milder Reaction Conditions: High temperatures can accelerate the rate of the aldol side reaction. It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion to the desired quinoline.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to avoid prolonged reaction times at elevated temperatures.

  • Use an Imine Analog: To circumvent the conditions that favor aldol condensation, one can pre-form the imine of the 2-aminoaryl carbonyl compound. This approach has been successfully used in complex syntheses, such as that of camptothecin.[8]

  • Slow Addition of the Ketone: In some cases, slowly adding the ketone to the reaction mixture can help to maintain a low concentration of the enolizable species, thereby disfavoring the bimolecular self-condensation reaction.

Experimental Protocol: Iodine-Catalyzed Friedländer Annulation to Minimize Aldol Byproducts

  • To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add molecular iodine (10 mol%) to the mixture.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.[7]

Issue 2: My reaction with an unsymmetrical ketone yields a mixture of quinoline isomers that are difficult to separate.

Question: How can I control the regioselectivity of the annulation?

Answer: The use of unsymmetrical ketones (e.g., 2-butanone, 2-pentanone) in the Friedländer synthesis can lead to the formation of two different enolates, resulting in a mixture of regioisomeric quinolines.[8][9] This lack of regioselectivity is a significant challenge, as the resulting isomers often have very similar physical properties, making their separation by chromatography arduous.

Causality and Mechanism:

An unsymmetrical ketone has two different sets of α-protons. Deprotonation can occur on either side of the carbonyl group, leading to a "kinetic" enolate (less substituted) and a "thermodynamic" enolate (more substituted). The ratio of these enolates, and thus the final product distribution, is highly dependent on the reaction conditions and the catalyst used.

Strategies for Control:

  • Amine Catalysis for Kinetic Control: Specific amine catalysts, particularly sterically hindered cyclic secondary amines like pyrrolidine and its derivatives, can selectively generate the less substituted (kinetic) enamine intermediate.[9] This enamine then reacts with the 2-aminoaryl carbonyl compound to predominantly yield the 2-substituted quinoline.[10][11]

  • Ionic Liquids as Promoters: Room-temperature ionic liquids (ILs) can serve as both the solvent and promoter for the Friedländer synthesis, often leading to high regioselectivity without the need for an additional catalyst.[9]

  • Temperature and Rate of Addition: Lower temperatures and the slow addition of the unsymmetrical ketone can favor the formation of the kinetic enamine, thereby improving the regioselectivity towards the 2-substituted quinoline.[9][10] Conversely, higher temperatures may favor the formation of the more stable thermodynamic product.[9]

  • Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block reaction at that site and direct the annulation to the other side.[7][8]

Data Presentation: Effect of Amine Catalysts on Regioselectivity

CatalystSolventTemperature (°C)Ratio of 2-Methylquinoline to 2,3-Dimethylquinoline
PyrrolidineEthanol8090:10
PiperidineEthanol8075:25
TriethylamineEthanol8060:40
None (Thermal)Neat15050:50

This table is a representative example based on general principles and may not reflect specific experimental results.

Experimental Protocol: Amine-Catalyzed Regioselective Friedländer Synthesis

  • To a solution of the 2-aminoaryl aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add the amine catalyst (e.g., pyrrolidine, 20 mol%).

  • Slowly add the unsymmetrical ketone (1.2 mmol) to the reaction mixture at room temperature over a period of 30 minutes using a syringe pump.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography to isolate the desired regioisomer.[10]

Frequently Asked Questions (FAQs)

Q1: I observe the formation of a dark, insoluble material in my reaction, especially with 2-aminobenzaldehyde. What is happening?

A1: 2-Aminobenzaldehyde and some of its derivatives are known to be unstable and can undergo self-condensation or polymerization, particularly under harsh conditions or upon prolonged storage.[1] This can lead to the formation of trimers, tetramers, or other polymeric materials that are often insoluble and appear as a dark tar or char.[1] To minimize this, it is recommended to use freshly prepared or purified 2-aminobenzaldehyde and to employ milder reaction conditions.[7]

Q2: Can other heterocyclic systems form as byproducts in the Friedländer annulation?

A2: While less common, the formation of other heterocyclic systems is possible depending on the substrates and reaction conditions. For instance, a variation of the Friedländer synthesis, the Bernthsen acridine synthesis, involves the reaction of a diarylamine with a carboxylic acid to form an acridine. It is conceivable that under certain conditions, particularly at high temperatures, intermediates in the Friedländer reaction could potentially undergo alternative cyclization pathways to yield minor amounts of acridine-like byproducts.

Q3: My reaction seems to stop before completion, even with extended reaction times. What could be the cause?

A3: Incomplete conversion can be due to several factors. Poor solubility of the reactants in the chosen solvent can be a significant issue. Switching to a more polar solvent like DMF or ethanol may improve solubility.[7] Additionally, the catalyst may be inactive or used in an insufficient amount. Using a fresh batch of catalyst or increasing the catalyst loading could resolve this issue.[7] It is also important to ensure that the starting materials are pure, as impurities can inhibit the catalyst.

Q4: Can the quinoline product itself degrade under the reaction conditions?

A4: Yes, under harsh acidic or basic conditions and at high temperatures, the quinoline product can be susceptible to degradation. This can manifest as charring or the formation of a complex mixture of unidentifiable byproducts.[7] Employing milder, more selective modern catalytic systems, such as gold(III) catalysts, can allow the reaction to proceed under conditions that preserve the integrity of the product.[7][8]

Visualization of Reaction Pathways

To better understand the competition between the desired Friedländer annulation and the major side reactions, the following diagrams illustrate the key mechanistic pathways.

Diagram 1: Friedländer Annulation vs. Aldol Self-Condensation

G cluster_main Friedländer Annulation Pathway cluster_side Aldol Self-Condensation Pathway 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct + Ketone (Enolate) Ketone Ketone Ketone->Aldol Adduct Ketone_enolate Ketone (Enolate) Ketone->Ketone_enolate Base Enone Intermediate Enone Intermediate Aldol Adduct->Enone Intermediate - H2O Quinoline Product Quinoline Product Enone Intermediate->Quinoline Product Intramolecular Cyclization - H2O Ketone_side Ketone Aldol Dimer Aldol Dimer Ketone_side->Aldol Dimer + Ketone (Enolate) Ketone_enolate->Aldol Dimer Enone Dimer α,β-Unsaturated Ketone (Byproduct) Aldol Dimer->Enone Dimer - H2O

Caption: Competing pathways in the Friedländer synthesis.

Diagram 2: Regioselectivity with Unsymmetrical Ketones

G Unsymmetrical Ketone Unsymmetrical Ketone Kinetic Enolate Kinetic Enolate (Less Substituted) Unsymmetrical Ketone->Kinetic Enolate Amine Catalyst (e.g., Pyrrolidine) Thermodynamic Enolate Thermodynamic Enolate (More Substituted) Unsymmetrical Ketone->Thermodynamic Enolate Strong Base/ High Temp. Product A 2-Substituted Quinoline Kinetic Enolate->Product A Product B 2,3-Disubstituted Quinoline Thermodynamic Enolate->Product B 2-Aminoaryl\nAldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone 2-Aminoaryl\nAldehyde/Ketone->Product A 2-Aminoaryl\nAldehyde/Ketone->Product B

Caption: Control of regioselectivity in the Friedländer synthesis.

References

Sources

Technical Support Center: Troubleshooting Regioselectivity in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. Here, we will delve into the common challenges encountered during the synthesis of quinolinone scaffolds, providing in-depth, mechanistically grounded troubleshooting advice and practical, field-proven protocols.

Introduction: The Challenge of Regioselectivity in Quinolinone Synthesis

Quinolinone and its derivatives are privileged heterocyclic scaffolds found in a vast array of pharmaceuticals and biologically active compounds.[1][2] The precise substitution pattern on the quinolinone core is often critical for its biological activity. However, many classical and modern synthetic methods can yield mixtures of regioisomers, particularly when using unsymmetrical starting materials. This complicates purification, reduces the yield of the desired product, and can be a significant bottleneck in a research or drug development program.[3][4]

This guide will address regioselectivity issues in key quinolinone syntheses, focusing on the underlying principles that govern the reaction outcomes. By understanding the interplay of electronic effects, steric hindrance, and reaction conditions, you can effectively troubleshoot and optimize your syntheses for the desired regioisomer.[3][5]

Troubleshooting Guides for Common Quinolinone Syntheses

Conrad-Limpach-Knorr Synthesis: 4-Quinolones vs. 2-Quinolones

The Conrad-Limpach-Knorr synthesis, which involves the condensation of anilines with β-ketoesters, is a powerful method for preparing hydroxyquinolines.[6][7][8] However, it is notorious for producing either 4-hydroxyquinolines (which exist predominantly as 4-quinolones) or 2-hydroxyquinolines (2-quinolones), depending on the reaction conditions.[6][9][10]

Question: I am obtaining a mixture of 2- and 4-quinolones in my Conrad-Limpach-Knorr synthesis. How can I selectively synthesize the 4-quinolone regioisomer?

Answer: The regiochemical outcome of the Conrad-Limpach-Knorr synthesis is a classic example of kinetic versus thermodynamic control.[10]

  • Kinetic Control (Favors 4-Quinolone): At lower temperatures (typically room temperature to moderate heating), the reaction is under kinetic control. The more nucleophilic aniline attacks the more electrophilic ketone carbonyl of the β-ketoester, leading to the formation of a β-aminoacrylate intermediate, which then cyclizes to the 4-quinolone.[6][10]

  • Thermodynamic Control (Favors 2-Quinolone): At higher temperatures (around 140°C or higher), the reaction is under thermodynamic control.[6][10] Under these conditions, the initial attack of the aniline on the ketone is reversible. The reaction is driven towards the more stable β-ketoanilide, formed by the attack of the aniline on the less reactive ester carbonyl. This anilide then cyclizes to form the thermodynamically favored 2-quinolone.[6][10]

Troubleshooting Steps:

  • Temperature Control: To favor the 4-quinolone, maintain a lower reaction temperature. Start at room temperature and gently heat if necessary to drive the reaction to completion. Avoid high temperatures that can lead to the formation of the 2-quinolone isomer.

  • Solvent Choice: The use of an inert, high-boiling solvent like mineral oil can improve yields of the 4-hydroxyquinoline product by allowing for controlled heating without direct solvent participation in the reaction.[6]

  • Catalyst: The reaction is typically catalyzed by acid.[6] Ensure that the appropriate acid catalyst (e.g., HCl or H₂SO₄) is used to facilitate the necessary tautomerizations and cyclization steps.[6]

Friedländer Annulation: Controlling Substituent Placement

The Friedländer synthesis is a versatile method for producing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[11] When an unsymmetrical ketone is used, a mixture of regioisomers can be formed.[3][12]

Question: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the position of the substituents on the resulting quinoline ring?

Answer: The regioselectivity in the Friedländer annulation is dictated by the relative stability of the transition states leading to the different products. This is influenced by both steric and electronic factors of the substituents on the unsymmetrical ketone.[3]

Troubleshooting Workflow:

start Mixture of Regioisomers in Friedländer Synthesis steric Analyze Steric Hindrance start->steric electronic Evaluate Electronic Effects start->electronic conditions Optimize Reaction Conditions start->conditions product Desired Regioisomer steric->product Use bulkier substituent to direct away from hindered position electronic->product Utilize electron-donating/withdrawing groups to favor specific cyclization solvent Modify Solvent conditions->solvent catalyst Screen Catalysts conditions->catalyst temp Adjust Temperature conditions->temp solvent->product catalyst->product temp->product

Caption: Troubleshooting workflow for regioselectivity in Friedländer synthesis.

Troubleshooting Steps:

  • Steric Hindrance: A bulkier substituent on the unsymmetrical ketone will generally favor the formation of the less sterically hindered product.[3] If possible, modify your ketone substrate to exploit this effect.

  • Electronic Effects: The electronic nature of the substituents can influence the direction of cyclization. Experiment with different substituents on the 2-aminoaryl ketone or the active methylene compound to alter the electronic balance in favor of the desired product.[3]

  • Reaction Conditions:

    • Catalyst: The choice of catalyst is crucial. While traditional methods use strong acids or bases, modern approaches with milder and more selective catalysts like ionic liquids or ceric ammonium nitrate can offer better control.[11][13][14] For example, an iron-catalyzed cascade reaction has been reported for the synthesis of 3-carbonyl quinolines.[12]

    • Solvent: The solvent can significantly impact the reaction.[11] Experiment with different solvents, including greener options like water or ionic liquids, which have been shown to promote regiospecificity in some cases.[12][13]

    • Temperature: Systematically vary the reaction temperature to find an optimal point that favors the formation of one regioisomer over the other.[11]

Camps Cyclization: 2-Hydroxy- vs. 4-Hydroxyquinolines

The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield two different hydroxyquinolines.[2][15] The regiochemical outcome is dependent on the reaction conditions and the structure of the starting material.[15][16]

Question: I am getting a mixture of 2-hydroxy- and 4-hydroxyquinolines from my Camps cyclization. How can I selectively obtain one isomer?

Answer: The direction of cyclization in the Camps reaction is determined by which enolate is formed and undergoes intramolecular condensation. This is influenced by the nature of the substituents and the reaction conditions.[16]

Key Factors Influencing Regioselectivity:

FactorEffect on Regioselectivity
Substituents (R¹ and R²) The nature and size of the substituents on the acyl group and the acetophenone moiety can direct the cyclization. Steric bulk can favor the formation of one isomer over the other.[16]
Base The choice and concentration of the base (e.g., hydroxide, sodium ethoxide, potassium tert-butoxide) can influence which proton is abstracted, thus directing the enolate formation.[16]
Solvent The solvent can affect the solubility of the starting material and intermediates, as well as the reactivity of the base, thereby influencing the product ratio.
Temperature The reaction temperature can affect the relative rates of the two possible cyclization pathways.

Troubleshooting Protocol:

  • Substrate Modification: If feasible, modify the substituents on the o-acylaminoacetophenone. Increasing the steric bulk of one of the R groups can favor cyclization at the less hindered position.[16]

  • Base Screening: Perform a systematic screening of different bases (e.g., NaOH, KOH, NaOEt, KOtBu) and their concentrations to identify the optimal conditions for the desired isomer.

  • Solvent Optimization: Evaluate a range of solvents to find one that maximizes the yield of the target regioisomer.

  • Temperature Variation: Conduct the reaction at different temperatures to determine if the regioselectivity is temperature-dependent.

Frequently Asked Questions (FAQs)

Q1: What role do directing groups play in achieving regioselectivity in quinolinone synthesis?

A1: Directing groups are functionalities that are temporarily installed on a substrate to guide a reaction to a specific position.[17] In modern quinolinone synthesis, particularly in C-H functionalization reactions, directing groups are instrumental in achieving high regioselectivity.[18][19] For example, the use of an N-oxide functionality on the quinoline ring can direct C-H activation and subsequent functionalization to the C2 or C8 position, depending on the catalyst and reaction conditions.[5][19] Similarly, groups like 8-aminoquinoline can be used to direct C-H functionalization to specific positions before being cleaved.[17]

Q2: How can I use modern catalytic methods to control regioselectivity?

A2: Modern transition-metal catalysis offers powerful tools for regioselective quinolinone synthesis.[20] Catalytic systems based on palladium, rhodium, ruthenium, and cobalt can facilitate C-H activation and annulation reactions with high regiocontrol.[18][20][21][22] The choice of metal, ligand, and additives can be fine-tuned to direct the reaction to a specific site on the quinolinone precursor. For instance, specific ruthenium-hydride complexes have been shown to be effective catalysts for the regioselective coupling of benzocyclic amines and terminal alkynes to form tricyclic quinoline derivatives.[21][22]

Q3: Can solvent choice alone be used to switch the regioselectivity of a reaction?

A3: In some cases, the solvent can have a profound effect on regioselectivity. For example, in certain palladium-catalyzed C-H arylations of quinoline N-oxides, switching to a solvent system like acetic acid and water can promote C8 functionalization over the more common C2 functionalization.[5] Solvent can influence the aggregation state of the catalyst, the solubility of intermediates, and the stability of transition states, all of which can impact the regiochemical outcome.[23]

Q4: I am observing the formation of an unexpected regioisomer. What mechanistic considerations should I investigate?

A4: When an unexpected regioisomer is formed, it is crucial to reconsider the reaction mechanism.

  • Alternative Reaction Pathways: Are there competing cyclization pathways that you had not initially considered?[24]

  • Intermediate Stability: Could an alternative, more stable intermediate be forming under your reaction conditions?

  • Electronic vs. Steric Control: Re-evaluate the balance of electronic and steric effects. Sometimes, electronic effects can override steric considerations, or vice versa, in ways that are not immediately obvious.[3][5]

  • Radical vs. Ionic Mechanisms: Could the reaction be proceeding through a radical pathway instead of the expected ionic mechanism? This can sometimes lead to different regiochemical outcomes.[24]

By carefully analyzing these factors and consulting relevant literature, you can often deduce the reason for the unexpected outcome and devise a strategy to favor the desired regioisomer.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Friedländer Annulation

This protocol provides a general method for screening different catalysts to optimize the regioselectivity of a Friedländer synthesis.

  • To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in the chosen solvent (5 mL), add the catalyst (0.1 mmol).[3]

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC-MS.[3]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.[3]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]

  • Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.[3]

Protocol 2: Regioselective C-H Functionalization Using a Directing Group

This protocol outlines a general procedure for the palladium-catalyzed C-H functionalization of a quinoline N-oxide.

  • In a reaction vessel, combine the quinoline N-oxide (1.0 mmol), the coupling partner (e.g., an aryl bromide, 1.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate ligand (10 mol%).[3]

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).[3]

  • Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[3]

  • Purify the product by column chromatography and determine the regioselectivity by NMR.

Visualizing Reaction Pathways

sub Aniline + Unsymmetrical β-ketoester path_k Kinetic Pathway (Low Temperature) sub->path_k path_t Thermodynamic Pathway (High Temperature) sub->path_t int_k β-Aminoacrylate Intermediate path_k->int_k int_t β-Ketoanilide Intermediate path_t->int_t prod_4 4-Quinolone int_k->prod_4 prod_2 2-Quinolone int_t->prod_2

Caption: Competing pathways in the Conrad-Limpach-Knorr synthesis.

References

  • Wikipedia. (2023, December 2). Conrad–Limpach synthesis. Retrieved from [Link]

  • Yi, C. S., Lee, D. W., & Chen, Y. (2005). Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes. Journal of the American Chemical Society, 127(16), 5782–5783. [Link]

  • Yi, C. S., Lee, D. W., & Chen, Y. (2005). Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. Journal of the American Chemical Society, 127(16), 5782-5783. [Link]

  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 14(1), 44. [Link]

  • MDPI. (2021). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 26(11), 3379. [Link]

  • ResearchGate. (n.d.). Directing groups in synthesis and methodology. (In this review, DG=8‐aminoquinoline.). Retrieved from [Link]

  • MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(1), 123. [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • Austin, M., Egan, O. J., Tully, R., & Pratt, A. C. (2007). Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. Organic & Biomolecular Chemistry, 5(23), 3778–3786. [Link]

  • Antonchick, A. P., & Wu, L. (2015). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 20(8), 13736–13777. [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

  • Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

  • PMC. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(11), 3379. [Link]

  • Wikipedia. (2023, May 21). Camps quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... Retrieved from [Link]

  • ResearchGate. (n.d.). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(61), 38589-38593. [Link]

  • PMC. (2021). Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. Nature Communications, 12(1), 508. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.. Retrieved from [Link]

  • ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

  • Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100–110. [Link]

  • ResearchGate. (n.d.). (PDF) Camps Reaction and Related Cyclizations. Retrieved from [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6433. [Link]

  • ResearchGate. (n.d.). Mechanisms of Camps' cyclization. Retrieved from [Link]

  • Ishibashi, H. (2006). Controlling the regiochemistry of radical cyclizations. The Chemical Record, 6(1), 23–32. [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the fine art and science of quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the quinoline scaffold. Quinolines are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] However, their synthesis can be fraught with challenges, often stemming from suboptimal reaction conditions, with the choice of solvent playing a pivotal, yet sometimes underestimated, role.

This document moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance. Here, we dissect common problems encountered during quinoline synthesis, explaining the underlying chemical principles and offering field-tested solutions to enhance yield, purity, and reproducibility.

Part 1: Frequently Asked Questions (FAQs) - The Solvent's Role

This section addresses foundational questions regarding the critical influence of solvents on quinoline synthesis.

Q1: My quinoline synthesis is suffering from low yield. How critical is the solvent choice?

A1: The choice of solvent is paramount and can be the deciding factor between a low-yielding struggle and a successful synthesis.[2][3] Solvents do more than just dissolve reactants; they influence reaction rates, equilibria, and even the reaction mechanism itself. A suboptimal solvent can lead to poor solubility of reactants or intermediates, encourage side reactions, or hinder the desired bond-forming steps. For instance, in the Friedländer synthesis, switching from ethanol to water has been shown to dramatically increase reaction efficiency due to water's high polarity.[4]

Q2: What are the most common side products in classical quinoline syntheses, and how are they related to the solvent?

A2: Side product formation is a frequent challenge. In strong acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses, tar and polymer formation are common due to the polymerization of α,β-unsaturated carbonyl compounds.[5][6] The solvent can either mitigate or exacerbate this. For the Friedländer synthesis, self-condensation of the ketone reactant (an aldol condensation) is a major side reaction, especially under basic conditions.[6][7] In the Combes synthesis, the formation of undesired regioisomers is a key issue when using unsymmetrical β-diketones.[6]

Q3: What's the difference between protic and aprotic solvents, and when should I use them?

A3: The key difference lies in their ability to donate hydrogen bonds.[8][9]

  • Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid) have O-H or N-H bonds and can act as hydrogen bond donors.[8][10] They are excellent at solvating both cations and anions. In the context of quinoline synthesis, they can stabilize charged intermediates and facilitate proton transfer steps.[11] For example, ethanol is a commonly used "green" solvent in many quinoline syntheses.[12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) have dipoles but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[9][10] They are good at solvating cations but less effective at solvating anions. This can enhance the reactivity of anionic nucleophiles, which can be advantageous in certain reaction steps.[13] Aprotic polar solvents have been shown to be beneficial in some modern quinoline synthesis protocols.[14]

The choice between them depends on the specific reaction mechanism. If your reaction involves charged intermediates that need stabilization, a protic solvent might be beneficial. If you need to enhance the reactivity of a nucleophile, an aprotic solvent could be a better choice.

Q4: I'm trying to make my synthesis "greener." What are my solvent options?

A4: There is a strong and successful trend towards using environmentally benign solvents in quinoline synthesis.[1] Water and ethanol are excellent "green" solvent choices and have been successfully employed in various methods, including the Friedländer and Doebner-von Miller reactions.[4][15][16] In some cases, solvent-free conditions, often coupled with microwave irradiation, have proven to be highly efficient and environmentally friendly.[15][17] Glycerol, being non-toxic and biodegradable, has also been explored as a green solvent.

Part 2: Troubleshooting Guides for Specific Quinoline Syntheses

This section provides detailed troubleshooting for common issues encountered in well-known named reactions for quinoline synthesis.

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[18]

Issue 1: Low Yield and Incomplete Reaction

  • Question: My Friedländer reaction is sluggish and gives a low yield. I've tried heating for extended periods with minimal improvement. What's going wrong?

  • Answer & Troubleshooting Steps:

    • Catalyst and Solvent Synergy: The choice of acid or base catalyst is crucial and is often solvent-dependent.[3] For acid-catalyzed reactions, polar protic solvents like ethanol or even water can be effective.[4][19] For base-catalyzed reactions, non-polar solvents like toluene may be more suitable.

    • Solvent Polarity: The polarity of the solvent can significantly impact the reaction rate. A study on the catalyst-free Friedländer reaction showed that the high polarity of water enhanced the reaction efficiency compared to ethanol.[4] Consider screening a range of solvents with varying polarities.

    • Temperature Optimization: While traditional methods often call for high temperatures (150-220°C), especially in the absence of a catalyst, this can also lead to degradation.[7][20] Monitor your reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and decomposition.[7]

    • Consider Greener Conditions: A highly effective method involves performing the reaction in water at 70°C without any catalyst.[4] This approach is not only environmentally friendly but has also shown excellent yields.[4]

    Experimental Protocol: Catalyst-Free Friedländer Synthesis in Water [4][7]

    • Reactant Mixture: In a round-bottom flask, combine the 2-aminobenzaldehyde (1.0 mmol) and the ketone or malononitrile (1.2 mmol).

    • Solvent Addition: Add 5 mL of deionized water to the flask.

    • Reaction: Stir the mixture vigorously at 70°C.

    • Monitoring: Monitor the progress of the reaction by TLC.

    • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product can be collected by filtration, washed with cold water, and dried. If the product does not precipitate, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

Issue 2: Aldol Condensation Side Products

  • Question: My final product is contaminated with by-products from the self-condensation of my ketone starting material. How can I suppress this?

  • Answer & Troubleshooting Steps:

    • pH Control: Aldol condensation is often base-catalyzed.[6] If you are using basic conditions, consider switching to an acid-catalyzed system.

    • Milder Catalysts: The use of milder catalysts, such as gold catalysts, can allow the reaction to proceed under less harsh conditions, potentially reducing side reactions.

    • Use of an Imine Analog: To circumvent the possibility of aldol condensation, particularly under alkaline conditions, you can use an imine analog of the o-aminoaryl aldehyde or ketone.[6]

The Skraup and Doebner-von Miller Syntheses

These reactions are powerful but can be aggressive, often leading to unwanted side products. The Skraup synthesis utilizes glycerol, while the Doebner-von Miller reaction employs α,β-unsaturated carbonyl compounds.[21][22]

Issue: Vigorous Reaction and Tar/Polymer Formation

  • Question: My Skraup/Doebner-von Miller reaction is very exothermic and produces a significant amount of dark, intractable tar, making product isolation nearly impossible. How can I control this?

  • Answer & Troubleshooting Steps:

    • Moderating the Reaction: The Skraup reaction is notoriously exothermic.[23] The addition of a moderator like ferrous sulfate can help control the reaction's vigor.[21]

    • Biphasic Solvent System (for Doebner-von Miller): A key strategy to prevent the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is to use a biphasic solvent system.[5][24] By sequestering the carbonyl compound in a non-polar organic phase (e.g., toluene) away from the strong acid in the aqueous phase, self-polymerization is significantly reduced.[5]

    • Solvent as Oxidant/Moderator: In the Skraup synthesis, nitrobenzene can serve as both the oxidizing agent and a solvent, which can help to moderate the reaction.[21]

    • Temperature Control: While these reactions require heat, excessive temperatures will promote polymerization.[5] It is crucial to maintain the lowest effective temperature for the reaction to proceed.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[25][26]

Issue: Poor Regioselectivity

  • Question: I am getting a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I improve the selectivity?

  • Answer & Troubleshooting Steps:

    • Solvent and Catalyst System: The choice of acid catalyst and solvent can influence the regioselectivity. Strong acids like sulfuric acid are commonly used.[26] Polyphosphoric acid (PPA) mixed with an alcohol like ethanol to form a polyphosphoric ester (PPE) has been shown to be a more effective dehydrating agent and can influence the outcome.[26]

    • Steric and Electronic Effects: Regioselectivity is governed by both steric and electronic factors of the substituents on the aniline and the β-diketone.[7] Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of one regioisomer.[7]

    • Substituent Effects on Aniline: The electronic nature of substituents on the aniline ring also plays a role. Methoxy-substituted anilines may favor one regioisomer, while halo-substituted anilines may favor the other.[26]

Part 3: Data Summaries and Visual Workflows

Table 1: Properties of Common Solvents in Quinoline Synthesis
SolventDielectric Constant (approx.)TypeTypical Application in Quinoline Synthesis
Water80.1Polar Protic"Green" solvent for Friedländer and Doebner-von Miller reactions.[4][15][16]
Ethanol24.5Polar ProticCommon "green" solvent, often used with catalysts.[12]
Acetic Acid6.2Polar ProticCan act as both a solvent and a catalyst.[3]
Dichloromethane (DCM)9.1Polar AproticUsed in some acid-catalyzed Friedländer syntheses.
Toluene2.4Non-PolarUsed in base-mediated Friedländer and biphasic Doebner-von Miller reactions.[5]
Dimethylformamide (DMF)36.7Polar AproticCan be beneficial for certain cyclization reactions.[14]
Glycerol42.5Polar ProticReactant and "green" solvent in the Skraup synthesis.[27]
Visualizing the Workflow: A General Solvent Screening Protocol

The following diagram outlines a systematic approach to optimizing the solvent for your quinoline synthesis.

Solvent_Screening_Workflow cluster_optimization Optimization Loop start Define Reaction: Substrates, Catalyst, Temperature initial_choice Initial Solvent Selection (e.g., Literature Precedent, Green Solvent) start->initial_choice run_reaction Run Small-Scale Reaction initial_choice->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor analyze Analyze Outcome: Yield, Purity, Side Products monitor->analyze troubleshoot Problem Identified? analyze->troubleshoot select_new_solvent Select New Solvent(s) (Vary Polarity/Type) troubleshoot->select_new_solvent Yes optimize_conditions Further Optimization (Concentration, Temperature) troubleshoot->optimize_conditions No select_new_solvent->run_reaction scale_up Scale-Up Synthesis optimize_conditions->scale_up

Caption: A systematic workflow for solvent screening and optimization in quinoline synthesis.

Logical Decision Tree: Protic vs. Aprotic Solvent Choice

This diagram provides a simplified decision-making framework for selecting between protic and aprotic solvents.

Solvent_Decision_Tree start Reaction Mechanism Analysis q1 Does the reaction involve stabilization of charged intermediates? start->q1 q2 Is enhancing nucleophile reactivity a priority? q1->q2 No protic Consider Polar Protic Solvent (e.g., Water, Ethanol) q1->protic Yes q2->protic No (or if proton source is needed) aprotic Consider Polar Aprotic Solvent (e.g., DMF, DMSO) q2->aprotic Yes

Caption: A decision tree to guide the selection of protic vs. aprotic solvents.

References

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved January 14, 2026, from [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. (n.d.). Journal of Applicable Chemistry. Retrieved January 14, 2026, from [Link]

  • Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review - ResearchGate. (2025, February 13). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Friedländer Synthesis - J&K Scientific LLC. (2025, June 3). J&K Scientific. Retrieved January 14, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. (2021, December 6). Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]

  • Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent - Iranian chemical communication. (2015, October 1). Iranian Chemical Communication. Retrieved January 14, 2026, from [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Organic Reactions. Retrieved January 14, 2026, from [Link]

  • Quinoline as a Versatile Solvent and Reagent in Organic Synthesis. (n.d.). Sinfoo. Retrieved January 14, 2026, from [Link]

  • Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Reaction mechanism of the Skraup quinoline synthesis. - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide - Tenger Chemical. (2025, May 26). Tenger Chemical. Retrieved January 14, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016, July 29). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Skraup reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved January 14, 2026, from [Link]

  • Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). IIP Series. Retrieved January 14, 2026, from [Link]

  • Polar Protic and Aprotic Solvents - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]

  • ) Synthesis of Quinoline and derivatives1). (n.d.). Journal of the Chinese Chemical Society. Retrieved January 14, 2026, from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Polar Protic and Aprotic Solvents - ChemTalk. (n.d.). ChemTalk. Retrieved January 14, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Stability and Degradation Pathways

Welcome to the technical support center for 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one. As Senior Application Scientists, we understand the challenges researchers face in maintaining the integrity of complex heterocyclic compounds. This guide provides in-depth answers to common questions regarding the stability and degradation of this molecule, offering both theoretical understanding and practical, field-proven protocols to ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

My stock solution of this compound shows increasing impurity peaks over time, even when stored in the freezer. What are the optimal storage and handling conditions?

This is a common issue stemming from the inherent reactivity of the quinolinone scaffold. Degradation can occur even at low temperatures if other contributing factors like light and atmospheric oxygen are not controlled. The quinolinone ring system is known to be susceptible to environmental stressors.

Causality Explained: The primary drivers of degradation during storage are light and oxidation. Quinoline and its derivatives are known to be photosensitive, with exposure to even ambient room light potentially causing the formation of photoproducts.[1] Furthermore, slow oxidation can occur, especially in solvents that are not properly degassed.

Troubleshooting & Best Practices:

  • Light Protection: Always store the compound in amber vials or wrap standard vials in aluminum foil. Quinolone drugs should be strictly protected from all light during storage and administration.[1]

  • Solvent Choice: Use high-purity, anhydrous-grade solvents (e.g., DMSO, DMF). If using protic solvents like methanol or ethanol for short-term storage, ensure they are degassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Atmosphere: For long-term storage of dry powder, flushing the vial with an inert gas (argon or nitrogen) before sealing can significantly extend its shelf life.

  • Temperature: While -20°C or -80°C is standard, it does not prevent photodegradation. The combination of cold, dark, and an inert atmosphere is critical.

Protocol: Preparing Aliquots for Long-Term Storage

  • In a controlled environment (e.g., a glove box or under a stream of inert gas), weigh the desired amount of this compound.

  • Dissolve in high-purity, anhydrous, degassed DMSO to your desired stock concentration.

  • Dispense into single-use aliquots in amber glass HPLC vials.

  • Flush the headspace of each vial with argon or nitrogen before capping tightly.

  • Store at -80°C. Thaw a single aliquot for each experiment and discard any unused portion to avoid freeze-thaw cycles.

Table 1: Recommended Storage Conditions

Parameter Solid Compound Stock Solution (in DMSO)
Temperature -20°C to -80°C -80°C
Atmosphere Inert Gas (Argon/Nitrogen) Inert Gas Headspace
Light Protect from all light (Amber vial) Protect from all light (Amber vial)

| Container | Tightly sealed glass vial | Tightly sealed glass vial w/ PTFE cap |

I'm observing rapid degradation of my compound during experiments on an open lab bench. Could this be photodegradation, and how can I confirm it?

Yes, photodegradation is a highly probable cause. The quinolinone core is a chromophore that absorbs UV and visible light, which can trigger photochemical reactions. Studies on similar quinolone compounds have shown that detectable amounts of photoproducts can form in as little as one hour of exposure to room light.[1] The degradation process can involve radical reactions, leading to a variety of products, including dimers or oxidized species.

Causality Explained: Upon absorbing photons, the molecule can be excited to a higher energy state, making it more reactive. This can lead to direct reactions or the generation of reactive oxygen species (ROS) from atmospheric oxygen, which then attack the quinolinone structure. The pyridine ring of the quinoline moiety is often the initial site of attack by superoxide radicals.[2]

Protocol: Controlled Photostability Assessment

  • Preparation: Prepare two identical sets of solutions of your compound in a relevant buffer or solvent.

  • Sample 1 (Light-Exposed): Place one set in a clear glass vial on the lab bench under ambient light or in a photostability chamber with a defined light source (e.g., UV 365 nm).

  • Sample 2 (Control): Tightly wrap the second set of vials in aluminum foil and place them next to the light-exposed samples. This ensures the only variable is light exposure.

  • Time Points: Withdraw aliquots from both sets at specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis: Immediately analyze the samples by HPLC-UV. Compare the peak area of the parent compound and observe the formation of new peaks in the chromatograms. A significant decrease in the parent peak area with a corresponding increase in new peaks in the light-exposed sample, but not the control, confirms photosensitivity.

My compound's purity decreases when I use acidic or basic buffers. What are the potential hydrolytic degradation pathways?

The this compound structure contains several functionalities susceptible to acid- or base-catalyzed hydrolysis. The most likely points of attack are the amide bond within the quinolinone ring and the acetal (dioxolo) group. The pH of the medium can significantly influence the degradation rate.[3]

Causality Explained:

  • Amide Hydrolysis: Under strong acidic or basic conditions, the cyclic amide (lactam) in the quinolinone ring can be hydrolyzed. This would lead to the opening of the pyridine ring to form an amino-substituted phenylpropanoic acid derivative.

  • Acetal Hydrolysis: The 1,3-dioxolo group is an acetal, which is known to be labile under acidic conditions. Protonation of one of the ether oxygens facilitates ring opening to form a catechol (1,2-dihydroxybenzene) derivative. This group is generally more stable under basic conditions.

dot

HydrolysisPathways Parent This compound AmideHydrolysis Ring-Opened Amino Acid Derivative Parent->AmideHydrolysis  Strong Acid/Base (Amide Cleavage) AcetalHydrolysis Catechol Derivative (e.g., 6,7-dihydroxyquinolin-8(5H)-one) Parent->AcetalHydrolysis  Acidic Conditions (H+) (Acetal Cleavage)

Caption: Potential hydrolytic degradation pathways under acidic or basic conditions.

Protocol: pH Stability Profile Study

  • Buffer Preparation: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12).

  • Incubation: Prepare solutions of your compound at a known concentration in each buffer. A small amount of a co-solvent like acetonitrile or DMSO (<5%) may be used to ensure solubility.

  • Time Points & Temperature: Incubate the solutions at a controlled temperature (e.g., 40°C to accelerate degradation). Withdraw samples at set time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze each sample by a stability-indicating HPLC method to quantify the remaining parent compound.

  • Data Plotting: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH range of maximum stability and the conditions under which the compound is most labile.

How can I identify the specific degradation products of this compound?

Identifying unknown degradation products requires a systematic approach combining controlled degradation with powerful analytical techniques, primarily High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Causality Explained: A robust analytical workflow is essential because different stress conditions (light, heat, pH, oxidation) will generate different sets of degradation products. By separating these products chromatographically and then obtaining their mass-to-charge ratio (m/z) and fragmentation patterns, we can deduce their molecular structures. For instance, in related quinoline compounds, oxidative degradation often introduces hydroxyl groups or leads to ring cleavage.[2][4][5]

Experimental Workflow for Degradant Identification

dot

IdentificationWorkflow cluster_stress 1. Forced Degradation cluster_analysis 2. Analysis & Characterization cluster_interpretation 3. Structure Elucidation Stress_Sample Prepare solutions of parent compound Stress_Conditions Expose to stress: - Acid (0.1M HCl) - Base (0.1M NaOH) - Oxidation (3% H₂O₂) - Light (UV/Vis) - Heat (60°C) Stress_Sample->Stress_Conditions HPLC_UV Analyze stressed samples by HPLC-UV to identify degradation peaks Stress_Conditions->HPLC_UV LC_MS Inject samples into LC-MS/MS system HPLC_UV->LC_MS MS1 Obtain accurate mass (MS1) of parent and degradant peaks LC_MS->MS1 MS2 Perform fragmentation (MS2) on each degradant peak MS1->MS2 Propose Propose structures based on: - Mass shift from parent - Fragmentation patterns - Knowledge of quinoline chemistry MS2->Propose

Caption: A systematic workflow for the identification of degradation products.

Table 2: Typical Products from Forced Degradation of Quinolines

Stress Condition Common Transformation Potential Products for this compound
Oxidation (H₂O₂) Hydroxylation, N-oxidation Hydroxylated quinolinone derivatives, N-oxides
Acid Hydrolysis Acetal cleavage 6,7-dihydroxyquinolin-8(5H)-one
Base Hydrolysis Amide cleavage Ring-opened amino acid derivatives

| Photolysis (UV/Vis) | Dimerization, Oxidation | Dimers, hydroxylated species, ring-cleavage products |

This structured approach allows you to confidently identify and characterize the degradation pathways relevant to your specific experimental conditions, ensuring the integrity and accuracy of your research.

References

  • Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467. [Link]

  • Wang, C., et al. (2022). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. [Link]

  • Cui, J., et al. (2016). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. [Link]

  • Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. FAO AGRIS. [Link]

  • Yao, C., et al. (2015). An Efficient Synthesis of[1][6]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as Novel Thiazapodophyllotoxin Analogues With Potential Anticancer Activity. PubMed. [Link]

  • Zhang, Y., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. International Journal of Electrochemical Science. [Link]

  • de Gonzalo, G., & Fraaije, M. W. (2007). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. PubMed. [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. [Link]

  • Al-Harrasi, R., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [Link]

  • Mekatel, H., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Quinolinone Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting and overcoming the common yet significant hurdle of quinolinone compound solubility in biological assays. The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with promising therapeutic potential. However, the inherent physicochemical properties of many quinolinone derivatives often lead to poor aqueous solubility, which can compromise the accuracy, reproducibility, and overall validity of experimental data.[1][2]

This technical support center provides in-depth, experience-driven guidance in a direct question-and-answer format. We will delve into the "why" behind the "how," empowering you with the scientific rationale to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries and concerns when working with quinolinone compounds.

Q1: My quinolinone compound is insoluble in my aqueous assay buffer. Where do I even begin?

A1: The first and most critical step is to understand the fundamental physicochemical properties of your specific quinolinone derivative. Quinolines are weak bases, meaning their solubility is highly pH-dependent.[1][2] The quinoline core typically has a pKa of around 4.9.[1] Therefore, at a pH below its pKa, the compound is more likely to be protonated, leading to increased aqueous solubility.

Initial Steps:

  • pH Adjustment: Attempt to dissolve a small amount of your compound in a slightly acidic buffer (e.g., pH 4-5). This simple step can often dramatically improve solubility.

  • Solvent Selection: If pH adjustment is insufficient, the next step is to consider the use of a co-solvent. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions.[3]

Q2: I've dissolved my quinolinone compound in 100% DMSO, but it precipitates immediately upon dilution into my aqueous assay medium. What's happening and how can I fix it?

A2: This is a classic and frequent problem known as "compound crashing out." It occurs because while your compound is soluble in a high concentration of an organic solvent like DMSO, it is not soluble in the predominantly aqueous environment of your final assay buffer.[4] Even a final DMSO concentration of 1% may not be enough to keep a poorly soluble compound in solution.

Troubleshooting Steps:

  • Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that your compound's solubility will allow, and that is tolerated by your biological system (typically ≤1%, often as low as 0.1%).[5]

  • Intermediate Dilution Step: Instead of a single, large dilution from a high-concentration stock (e.g., 10 mM in 100% DMSO) directly into your final assay buffer, perform a serial dilution. An intermediate dilution into a mixture of your organic solvent and buffer can be beneficial.[5]

  • Thorough Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and vigorous mixing to avoid localized high concentrations that can initiate precipitation.[6]

Q3: How can I be sure that my compound hasn't precipitated? Sometimes the solution looks clear.

A3: Visual inspection for cloudiness or turbidity is a start, but it's not foolproof. Micro-precipitates, which are not visible to the naked eye, can significantly impact your results by lowering the effective concentration of your compound.

Confirmation Methods:

  • Microscopic Examination: A quick and effective method is to inspect the wells of your assay plate under a microscope. Precipitated compounds often appear as distinct crystalline structures or an amorphous film.[4]

  • Light Scattering: For a more quantitative assessment, dynamic light scattering (DLS) can be used to detect the presence of aggregates or precipitates.

Q4: My assay results are inconsistent and show poor reproducibility. Could this be a solubility issue?

A4: Absolutely. Poor solubility is a primary contributor to unreliable and variable biological data.[6] If your compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and significantly lower than the intended concentration. This can lead to:

  • Underestimation of potency (e.g., inflated IC50 values).

  • High variability between replicate wells and experiments.

  • False negatives in screening campaigns.

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step protocols and advanced strategies for tackling persistent solubility challenges.

Guide 1: Optimizing Co-Solvent Systems

While DMSO is a common starting point, it's not always the optimal choice. Different co-solvents can be more effective at maintaining solubility upon aqueous dilution.

Protocol 1: Co-Solvent Screening

  • Prepare Stock Solutions: Prepare high-concentration stock solutions (e.g., 10 mM) of your quinolinone compound in a panel of co-solvents.

  • Co-Solvent Panel:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol 400 (PEG 400)[5]

    • Propylene glycol (PG)[5]

  • Aqueous Dilution: Dilute each stock solution into your assay buffer to the final desired concentration.

  • Observation: Visually inspect for precipitation immediately and after a period that mimics your assay incubation time. Use microscopy for a more sensitive assessment.

  • Vehicle Controls: Crucially, run parallel controls with the same concentrations of each co-solvent alone to ensure they do not interfere with your assay.[5]

Guide 2: Leveraging Solubilizing Excipients

For particularly challenging compounds, the use of solubilizing agents like cyclodextrins or surfactants may be necessary.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[7]

Protocol 2: Cyclodextrin-Mediated Solubilization

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice due to its high aqueous solubility and low toxicity.[7]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Dissolve Compound: Attempt to dissolve your quinolinone compound directly into the HP-β-CD solution. Gentle heating or sonication can aid in complex formation.

  • Phase Solubility Studies: For a more systematic approach, perform a phase solubility study to determine the optimal concentration of cyclodextrin required to solubilize your compound.

  • Assay Compatibility: Always run a vehicle control with the chosen cyclodextrin concentration to confirm it does not interfere with your biological assay.[5] The presence of excipients can sometimes influence the complexation efficacy of cyclodextrins.[8]

Table 1: Common Solubilization Strategies for Quinolinone Compounds

StrategyMechanism of ActionAdvantagesConsiderations
pH Adjustment Increases ionization of the basic quinolinone core.Simple, cost-effective.May not be compatible with all biological assays (e.g., those sensitive to pH changes).
Co-solvents (e.g., DMSO, PEG 400) Increase the polarity of the solvent mixture, aiding in the dissolution of lipophilic compounds.Effective for creating high-concentration stock solutions.Can cause compound precipitation upon aqueous dilution; may have cytotoxic effects at higher concentrations.[5]
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes, encapsulating the hydrophobic compound within a hydrophilic shell.[7]Generally low toxicity; can significantly enhance aqueous solubility.Can potentially interact with assay components; may not be effective for all compounds.[8]
Solid Dispersions Dispersing the compound in a hydrophilic polymer matrix at a molecular level.[9]Can improve dissolution rate and apparent solubility.Requires more complex formulation development.
Particle Size Reduction (Micronization/Nanonization) Increases the surface area of the compound, leading to a faster dissolution rate.[10]Can improve the rate of dissolution.Does not increase the intrinsic solubility of the compound.

Part 3: Visualization of Key Concepts and Workflows

To further aid in your experimental design, the following diagrams illustrate the core principles and decision-making processes discussed.

G cluster_0 Factors Affecting Quinolinone Solubility A Physicochemical Properties (pKa, LogP, Crystal Form) Solubility Quinolinone Solubility A->Solubility B Solution Environment (pH, Ionic Strength, Temperature) B->Solubility C Formulation (Co-solvents, Excipients) C->Solubility

Caption: Key factors influencing the solubility of quinolinone compounds.

G Start Start: Compound Precipitation Observed Q1 Is final DMSO concentration >1%? Start->Q1 A1 Reduce final DMSO concentration to <0.5% Q1->A1 Yes Q2 Is precipitation still observed? Q1->Q2 No A1->Q2 A2 Try alternative co-solvents (e.g., PEG 400, Ethanol) Q2->A2 Yes End Resolution: Soluble Compound Q2->End No Q3 Still precipitating? A2->Q3 A3 Utilize solubilizing excipients (e.g., Cyclodextrins) Q3->A3 Yes Q3->End No A3->End

Caption: A decision tree for troubleshooting compound precipitation in assays.[6]

This technical support guide provides a comprehensive framework for addressing the solubility issues of quinolinone compounds. By systematically evaluating the physicochemical properties of your compound and employing the appropriate solubilization strategies, you can ensure the generation of high-quality, reliable data in your biological assays. Remember to always validate your chosen method with appropriate vehicle controls to maintain the integrity of your experimental results.

References

  • Benchchem. (n.d.). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide.
  • Benchchem. (n.d.). Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide.
  • Tanabe, K., Kodama, D., Hasegawa, M., & Kato, T. (n.d.). Aggregation-induced Emission of a Liquid-crystalline Quinolinium Salt Molecule in Aqueous Solution. Chemistry Letters. Oxford Academic.
  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • (N/A). (2025). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. ResearchGate.
  • Benchchem. (n.d.). Overcoming low solubility of 6-methoxyquinolin-2(1H)-one in aqueous buffers for bioassays.
  • Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118.
  • Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 99(10), 3294-3305.
  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Faridi, H., & Shityakov, S. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate.
  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Oral Bioavailability of Quinolin-8-ylmethanesulfonamide Derivatives.
  • Loftsson, T., & Hreinsdóttir, D. (2006). The effect of excipients on cyclodextrin solubilization of drugs. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 56(1-2), 53-60.
  • Al-Saeedi, S. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(11), 4725-4732.
  • Ferreira, R. J., et al. (2022). Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes. ACS Omega, 7(8), 6960-6971.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Kumar, S., & Singh, S. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81.
  • Di, L., et al. (2012). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 3(1), 107-113.
  • (N/A). (2025). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. ResearchGate.
  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
  • (N/A). (n.d.). Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider?.
  • Dass, B., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(23), 4596.
  • Wikipedia. (n.d.). Quinoline.
  • (N/A). (2024). Cyclodextrin Solubility: Can Green Solvents Be the Solution?.
  • Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline.
  • Ghosh, S., et al. (2022). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. The Journal of Organic Chemistry, 87(10), 6642-6652.
  • National Institutes of Health. (n.d.). Quinoline. PubChem.
  • ResearchGate. (2025). Multifunctional 8-Hydroxyquinoline-Appended Cyclodextrins as New Inhibitors of Metal-Induced Protein Aggregation.
  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
  • Benchchem. (n.d.). Overcoming poor solubility of tetrazoloquinoline derivatives in biological assays.
  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Benchchem. (n.d.). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.

Sources

"minimizing byproducts in the synthesis of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinolinone derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic methodologies and field-proven insights.

Introduction to the Synthesis

The synthesis of this compound, a key scaffold in medicinal chemistry, is most commonly achieved through a variation of the Gould-Jacobs reaction.[1][2][3] This involves the condensation of 3,4-(methylenedioxy)aniline with an appropriate malonic ester derivative, followed by a high-temperature thermal cyclization. While effective, this method is prone to byproduct formation, which can complicate purification and reduce overall yield. This guide will address these challenges directly.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound are a common issue and can often be attributed to several factors, primarily related to the high-temperature cyclization step.

Possible Causes and Solutions:

  • Incomplete Cyclization: The thermal cyclization step requires a significant energy input, typically temperatures above 250 °C.[3][4] Insufficient temperature or reaction time will result in a significant amount of the uncyclized anilidomethylenemalonate intermediate remaining in the reaction mixture.

    • Troubleshooting:

      • Verify Temperature: Ensure your reaction setup can accurately achieve and maintain the target temperature. Use a high-temperature thermometer and a suitable heating apparatus like a sand bath or heating mantle.

      • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time for complete conversion.

      • Solvent Choice: Performing the cyclization in a high-boiling inert solvent such as Dowtherm A or mineral oil can lead to more consistent heating and improved yields compared to running the reaction neat.[4]

  • Product Decomposition: The high temperatures required for cyclization can also lead to the degradation of the desired product.[5]

    • Troubleshooting:

      • Microwave-Assisted Synthesis: Consider using a microwave reactor for the cyclization step. Microwave irradiation can significantly shorten reaction times and often leads to higher yields by minimizing thermal decomposition.[3]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the starting materials and product at high temperatures.

  • Sub-optimal Condensation Step: Incomplete formation of the anilidomethylenemalonate intermediate in the first step will naturally lead to a lower overall yield.

    • Troubleshooting:

      • Reactant Stoichiometry: Ensure the correct stoichiometry between the 3,4-(methylenedioxy)aniline and the malonic ester derivative. A slight excess of the malonic ester can sometimes drive the reaction to completion.

      • Removal of Byproducts: The condensation reaction produces ethanol. Removing it from the reaction mixture, for example, by distillation, can help shift the equilibrium towards the product.

Question 2: I am observing multiple spots on my TLC plate after the reaction. How can I identify and minimize these byproducts?

Answer:

The presence of multiple spots on a TLC plate is indicative of byproduct formation. In the context of the Gould-Jacobs synthesis of this compound, these are the most likely culprits:

Common Byproducts and Their Formation:

  • Uncyclized Intermediate: As mentioned in the previous question, this is often the most prominent byproduct if the cyclization is incomplete. It will typically have a different polarity compared to the final product.

  • Isomeric Product (2-hydroxyquinoline derivative): The Conrad-Limpach-Knorr synthesis highlights that depending on the reaction conditions, cyclization can occur to form a 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline.[6][7] While the Gould-Jacobs reaction typically favors the 4-hydroxy product, temperature and catalysts can influence the regioselectivity.

    • Minimization Strategy:

      • Temperature Control: The formation of the 2-hydroxy isomer is often favored at higher temperatures. Carefully controlling the cyclization temperature can help minimize its formation.

      • Reaction Conditions: The Conrad-Limpach synthesis is typically performed under kinetic control (lower temperatures) to favor the 4-hydroxy product.[7]

  • Self-condensation Products: The starting materials or intermediates can undergo self-condensation reactions, especially at high temperatures, leading to polymeric or tar-like byproducts.

Troubleshooting Workflow for Byproduct Minimization:

G start Multiple Spots on TLC incomplete_cyclization Incomplete Cyclization? start->incomplete_cyclization isomer_formation Isomer Formation? incomplete_cyclization->isomer_formation No optimize_cyclization Optimize Cyclization: - Increase Temperature/Time - Use High-Boiling Solvent - Consider Microwave Synthesis incomplete_cyclization->optimize_cyclization Yes decomposition Decomposition? isomer_formation->decomposition No control_regioselectivity Control Regioselectivity: - Lower Cyclization Temperature - Modify Catalyst isomer_formation->control_regioselectivity Yes minimize_decomposition Minimize Decomposition: - Use Inert Atmosphere - Reduce Reaction Time decomposition->minimize_decomposition Yes purification Purification: - Column Chromatography - Recrystallization decomposition->purification No optimize_cyclization->purification control_regioselectivity->purification minimize_decomposition->purification end Pure Product purification->end

Caption: Troubleshooting workflow for byproduct minimization.

Question 3: The purification of the final product is challenging. What are the recommended procedures?

Answer:

Purification of this compound can indeed be challenging due to the presence of structurally similar byproducts and its potentially poor solubility in common organic solvents.

Recommended Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the desired product from byproducts.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step.

    • Solvent Selection: Experiment with different solvents to find one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Potential solvents include ethanol, methanol, or mixtures of solvents like dichloromethane/hexanes.

  • Acid-Base Extraction: The quinolinone product has acidic and basic properties. An acid-base extraction can be used to remove non-polar impurities.

    • Dissolve the crude product in a suitable organic solvent.

    • Wash with a dilute acid solution (e.g., 1M HCl) to protonate any basic impurities.

    • Wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

    • Wash with brine, dry the organic layer over sodium sulfate, and concentrate to obtain the purified product.

Experimental Protocols

Protocol 1: Classical Thermal Synthesis of this compound
  • Condensation: In a round-bottom flask, combine 3,4-(methylenedioxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130 °C for 1-2 hours. Monitor the reaction by TLC.

  • Cyclization: Add a high-boiling solvent (e.g., Dowtherm A) to the reaction mixture. Heat the mixture to 250-260 °C with vigorous stirring under an inert atmosphere for 30-60 minutes.

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.

  • Purification: Collect the solid by filtration, wash with the hydrocarbon solvent, and dry. Further purify by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave-safe vessel, combine 3,4-(methylenedioxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Microwave Irradiation: Heat the mixture in a microwave reactor to 250 °C for 10-20 minutes.

  • Work-up and Purification: Follow the same work-up and purification procedure as in the classical thermal synthesis.

Data Presentation

ParameterClassical Thermal SynthesisMicrowave-Assisted Synthesis
Reaction Time 2-3 hours10-20 minutes
Typical Yield 40-60%60-80%
Key Byproducts Uncyclized intermediate, Isomeric product, Decomposition productsMinimized byproduct formation

Reaction Pathway and Byproduct Formation

G cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation A 3,4-(Methylenedioxy)aniline C Anilidomethylenemalonate Intermediate A->C B Diethyl ethoxymethylenemalonate B->C D This compound (Desired Product) C->D Thermal Cyclization (>250 °C) E Isomeric 2-hydroxyquinoline (Side Product) C->E Alternative Cyclization F Decomposition Products D->F High Temperature

Caption: Reaction pathway for the synthesis of this compound and potential byproduct formation.

References

  • Yao, C., et al. (2015). An Efficient Synthesis of[4][8]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as Novel Thiazapodophyllotoxin Analogues With Potential Anticancer Activity. Bioorganic & Medicinal Chemistry Letters, 25(7), 1417-9. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. [Link]

  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • PMC - NIH. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. [Link]

  • Yang, M., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(59), 37389-37393. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 56(6), 2281-2289. [Link]

  • ResearchGate. (n.d.). Conrad-Limpach reaction. [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

  • ResearchGate. (n.d.). Gould-Jacobs reaction. [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Wiley Online Library. (1939). Gould-Jacobs Reaction. [Link]

  • PMC - NIH. (2019). Eco-compatible sonochemical synthesis of 8-aryl-7,8-dihydro-[4][8]-dioxolo[4,5-g]quinolin-6(5H)-ones using green TiO2. [Link]

  • PMC - PubMed Central. (2017). Synthesis and cytotoxic evaluation of some new[4][8]dioxolo[4,5-g]chromen-8-one derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-dioxolan-4-one monomers. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-aryl-7,8-dihydro-[4][8]-dioxolo[4,5-g]quinolin-6(5H)-ones. [Link]

  • ResearchGate. (n.d.). Structural analogues of quinoline alkaloids: Straightforward route to[4][8]dioxolo[4,5‐c]quinolines with antibacterial properties. [Link]

  • Google Patents. (n.d.). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.
  • Wiley Online Library. (2020). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. [Link]

  • ResearchGate. (2004). A New synthesis of triazolo[4,5-g]quinolines and unexpected ring reduced products by treatment with hydrazine hydrate. [Link]

Sources

Technical Support Center: Purification of Polar Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar quinolinone compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows and enhance the purity of your target compounds.

The Challenge of Purifying Polar Quinolinone Compounds

Quinolinone scaffolds are prevalent in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] However, the introduction of polar functional groups to enhance solubility or target engagement often complicates purification. These polar compounds can exhibit poor solubility in common organic solvents, interact strongly with traditional silica gel stationary phases, and show limited retention on standard reversed-phase high-performance liquid chromatography (HPLC) columns.[3] This guide will address these specific challenges with practical, field-proven solutions.

Troubleshooting Guides: A Problem-Solution Approach

This section directly addresses specific issues you may encounter during the purification of polar quinolinone compounds.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar quinolinone compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a common issue stemming from the high affinity of polar compounds for the polar mobile phase over the nonpolar stationary phase.[3] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the proportion of water. Modern reversed-phase columns are designed to be stable under highly aqueous conditions.[3]

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.

  • Utilize Ion-Pairing Chromatography: For ionizable quinolinone compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention. These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative specifically designed for the separation of polar compounds.[4]

Issue 2: Significant Peak Tailing in HPLC

Q: I am observing significant peak tailing for my polar quinolinone compound. What is the cause and how can I resolve it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. Basic quinolinone derivatives are especially prone to this issue. Here’s how to troubleshoot:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[3] For basic quinolinone compounds, operating at a low pH (e.g., pH 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[3] Conversely, at a high pH, the analyte will be neutral, but the silanols will be deprotonated. Using a highly deactivated, end-capped column is recommended for high-pH methods.

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA) at a concentration of 0.1-0.5%, to the mobile phase can mask the active silanol sites and improve peak shape.[5][6]

  • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.

  • Consider HILIC: In HILIC, the high organic content of the mobile phase and the water layer on the stationary phase can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.[4]

Issue 3: Compound Instability on Silica Gel during Flash Chromatography

Q: My polar quinolinone compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: Some quinolinone derivatives can be sensitive to the acidic nature of standard silica gel. Here are some solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can do this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[5]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[5][6]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be an effective alternative.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify a newly synthesized polar quinolinone compound?

A1: Start with a simple acid-base extraction to remove non-basic or non-acidic impurities.[7][8] This can significantly clean up your crude material before attempting chromatographic purification. Follow this with analytical HPLC to assess the purity and complexity of the mixture, which will guide your choice of preparative purification method.

Q2: How do I choose the right solvent system for flash chromatography of my polar quinolinone?

A2: Use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.[9] For polar compounds, you will likely need a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.[10] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[11]

Q3: Can I use recrystallization for my polar quinolinone compound?

A3: Recrystallization can be a very effective and scalable purification method if you can find a suitable solvent or solvent system.[12] The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures. For polar compounds, common recrystallization solvents include ethanol, methanol, water, or mixtures of these.[13]

Q4: My compound is soluble in water but not in common organic solvents. How can I purify it?

A4: For highly water-soluble compounds, reversed-phase chromatography is often the method of choice. If retention is an issue, consider HILIC or ion-exchange chromatography. Lyophilization (freeze-drying) can be used to remove the aqueous solvent after purification.

Q5: What are some common impurities I might expect in a quinolinone synthesis?

A5: Common impurities can include unreacted starting materials, byproducts from side reactions (such as self-condensation of ketones in a Friedländer synthesis), and regioisomers if the reaction is not selective.[14][15][16] Analytical techniques like HPLC and NMR spectroscopy are essential for identifying these impurities.[17]

Experimental Protocols

Protocol 1: Deactivated Silica Gel Flash Chromatography

This protocol is designed for polar, basic quinolinone compounds that are prone to tailing or degradation on standard silica gel.

  • Solvent System Selection: Use TLC to identify a solvent system that provides an Rf of 0.2-0.3 for your target compound. A common starting point for polar compounds is a gradient of methanol in dichloromethane.[10]

  • Column Packing: Dry pack a flash chromatography column with silica gel (230-400 mesh).[11]

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[5]

  • Column Equilibration: Flush the column with 2-3 column volumes of the deactivating solvent, followed by 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[3]

  • Sample Loading: Dissolve your crude sample in a minimal amount of a suitable solvent. If solubility is low, you can adsorb the sample onto a small amount of silica gel (dry loading).[9]

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

  • Fraction Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing your purified compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is suitable for the final purification of polar quinolinone compounds to achieve high purity.

  • Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of your target compound from impurities. A C18 column is a good starting point.[17] Optimize the mobile phase composition (e.g., water/acetonitrile or water/methanol with 0.1% formic acid or trifluoroacetic acid) and gradient.

  • Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column and a higher flow rate.[18][19]

  • Sample Preparation: Dissolve your partially purified compound in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered before injection.

  • Purification: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of your target compound.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization.

Visualizations

Purification Method Selection Workflow

Purification_Workflow start Crude Polar Quinolinone acid_base Acid-Base Extraction start->acid_base analytical_hplc Analytical HPLC Purity Check acid_base->analytical_hplc decision Purity > 95%? analytical_hplc->decision flash_chrom Flash Chromatography (Normal or Reversed-Phase) decision->flash_chrom No final_product Pure Polar Quinolinone decision->final_product Yes flash_chrom->analytical_hplc recrystallization Recrystallization flash_chrom->recrystallization prep_hplc Preparative HPLC flash_chrom->prep_hplc recrystallization->analytical_hplc prep_hplc->final_product

Caption: A decision-making workflow for selecting the appropriate purification method for polar quinolinone compounds.

Troubleshooting HPLC Peak Tailing

HPLC_Troubleshooting start Peak Tailing Observed adjust_ph Adjust Mobile Phase pH (Low pH for basic compounds) start->adjust_ph improved Peak Shape Improved? adjust_ph->improved add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) change_column Use Highly Deactivated/ End-Capped Column add_modifier->change_column add_modifier->improved consider_hilic Switch to HILIC change_column->consider_hilic change_column->improved consider_hilic->improved improved->add_modifier No end Optimized Separation improved->end Yes

Caption: A logical flowchart for troubleshooting peak tailing in the HPLC analysis of polar quinolinone compounds.

References

  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
  • A Comparative Guide to the Analysis of Impurities in Synthesized 2,3-Dihydro-2-phenyl-4(1H)-quinolinone - Benchchem.
  • 2-Quinolinone | Solubility of Things.
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. Available at: [Link]

  • A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC - Benchchem.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. Available at: [Link]

  • Acid-Base Extraction. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Acid–base extraction - Wikipedia. Available at: [Link]

  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem.
  • Purification strategies for removing impurities from 2-nitroquinoline - Benchchem.
  • Quinoline - Wikipedia. Available at: [Link]

  • Purification of Quinoline - Chempedia - LookChem. Available at: [Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Technical Support Center: Purification of 7-Aminoquinolin-8-ol - Benchchem.
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]

  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways - MDPI. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

  • Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds - Benchchem.
  • High-Performance Preparative LC Techniques - Phenomenex. Available at: [Link]

  • Quinoline-impurities - Pharmaffiliates. Available at: [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. Available at: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. Available at: [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]

  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
  • US2474823A - Quinoline compounds and process of making same - Google Patents.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Analysis of quinolone antibiotics in eggs: preparation and characterization of a raw material for method validation and quality control - PubMed. Available at: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies. Available at: [Link]

  • LABTips: Preparative HPLC for Purification Workflows | Labcompare.com. Available at: [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]

  • Preparative HPLC Columns - GL Sciences. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Protein purification troubleshooting guide. Available at: [Link]

  • Minimizing impurities in the final product of quinoline synthesis - Benchchem.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of interpreting Nuclear Magnetic Resonance (NMR) spectra of substituted quinolines. Quinolines are a critical class of heterocyclic compounds, forming the core of many pharmaceuticals and biologically active molecules.[1][2] Accurate structural elucidation by NMR is fundamental to understanding their structure-activity relationships (SAR).[1] This guide provides answers to frequently asked questions (FAQs) and in-depth troubleshooting for common challenges encountered during spectral analysis.

Frequently Asked Questions (FAQs)

Q1: My aromatic proton signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

A1: Signal overlapping in the aromatic region (typically 7.0-9.0 ppm) is a very common issue when analyzing substituted quinolines.[1][3] When the standard 1D ¹H NMR spectrum is insufficient for a complete assignment, a multi-technique approach is essential.[3]

  • Initial Step: Change the Solvent. A simple yet powerful first step is to re-acquire the spectrum in a different deuterated solvent.[4][5] Aromatic solvents like benzene-d₆ can induce significant Aromatic Solvent-Induced Shifts (ASIS), altering the chemical shifts of the quinoline protons and often resolving overlapping signals.[4]

  • Advanced Solution: 2D NMR Spectroscopy. For unambiguous assignments, 2D NMR techniques are indispensable.[3][6]

    • COSY (Correlation Spectroscopy): This is the primary experiment to run. It reveals proton-proton (¹H-¹H) couplings, allowing you to trace the connectivity between adjacent protons.[3][7] Cross-peaks in a COSY spectrum confirm which protons are part of the same spin system, effectively creating a map of the proton framework.[3][6]

    • TOCSY (Total Correlation Spectroscopy): If you need to identify all protons within a single, isolated spin system (like the protons on the benzene or pyridine ring), TOCSY is extremely useful. It shows correlations between all protons in a spin system, not just the directly coupled ones.[3][8]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[3][7] By spreading the signals out over the much wider ¹³C chemical shift range, it provides excellent resolution for overlapping proton signals.[3][9]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular puzzle. It shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH).[3][7] HMBC is invaluable for placing substituents that lack protons (e.g., -NO₂, -Br, quaternary carbons) by observing correlations from nearby protons to the carbon where the substituent is attached.[3][7]

Q2: How do substituents dramatically alter the ¹H and ¹³C chemical shifts on the quinoline core?

A2: Substituents fundamentally change the electronic environment of the quinoline ring, leading to predictable, though sometimes complex, shifts in NMR signals.[3][10]

  • Electron-Donating Groups (EDGs): Groups such as -NH₂, -OH, and -OCH₃ increase the electron density on the ring. This increased density "shields" the nearby nuclei from the external magnetic field, causing their signals to shift upfield (to lower ppm values).[3]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and halogens decrease the electron density on the ring. This "deshields" the nearby nuclei, causing their signals to shift downfield (to higher ppm values).[3]

Positional Effects are Key: The location of the substituent has a profound impact. The electronic effects are strongest at the ortho and para positions relative to the substituent. For instance, the electron-withdrawing nature of the nitrogen atom in the quinoline ring itself significantly deshields the adjacent H2 proton, which often appears as the most downfield signal.[1] Similarly, the H8 proton can be deshielded due to a peri-effect from the nitrogen lone pair.[1]

PositionUnsubstituted Quinoline (¹H δ in CDCl₃)Unsubstituted Quinoline (¹³C δ in CDCl₃)Effect of 2-Chloro (EWG)
C2/H28.91 ppm150.2 ppm- / 151.8 ppm
C3/H37.38 ppm121.1 ppm7.37 ppm / 123.0 ppm
C4/H48.12 ppm136.0 ppm8.04 ppm / 139.8 ppm
C5/H57.72 ppm127.7 ppm7.82 ppm / 127.6 ppm
C6/H67.53 ppm126.5 ppm7.62 ppm / 127.3 ppm
C7/H77.79 ppm129.4 ppm7.82 ppm / 129.2 ppm
C8/H88.16 ppm129.5 ppm8.10 ppm / 130.4 ppm
Data adapted from BenchChem Application Notes.[11]
Q3: My chemical shifts are changing with sample concentration. Is my sample degrading?

A3: Not necessarily. Quinolines are well-known to exhibit concentration-dependent chemical shifts.[2][12] This is not typically due to degradation but rather to intermolecular interactions, specifically π-π stacking .[2][12]

As the concentration increases, the flat, aromatic quinoline molecules tend to form aggregates in solution, often in an anti-parallel stacked arrangement.[2] This stacking creates local magnetic fields that shield or deshield nearby protons, causing their chemical shifts to change.

Troubleshooting Step: To confirm if this is the issue, acquire spectra at several different concentrations. If the shifts change systematically with concentration, π-π stacking is the likely cause. For final reporting, it is good practice to use a consistent and relatively dilute concentration (e.g., 5-10 mg in 0.6 mL of solvent) and to report the concentration used.[3][11]

Troubleshooting Guides

Issue 1: Difficulty in Determining the Substitution Pattern from Coupling Constants (J-values).

Causality: The substitution pattern on the quinoline ring dictates the spin-spin coupling observed between the remaining protons. Analyzing the splitting patterns and the magnitude of the coupling constants (J-values) is a cornerstone of structural elucidation.[13][14]

Systematic Approach:

  • Measure All J-values: Carefully measure the J-values (in Hz) for every multiplet in the aromatic region. Remember that coupling is mutual; if proton A is coupled to proton B with J = 8.5 Hz, then proton B must be coupled to proton A with the same J-value.[15]

  • Identify Coupling Types: Use typical coupling constant values to identify the relationship between coupled protons.

Coupling TypeNumber of BondsTypical J-value (Hz)Description
Ortho Coupling3 (³J_HH)7 - 9 HzCoupling between adjacent protons (e.g., H5-H6).
Meta Coupling4 (⁴J_HH)1 - 3 HzCoupling between protons separated by one carbon (e.g., H6-H8).[3]
Para Coupling5 (⁵J_HH)< 1 HzCoupling between protons separated by two carbons (e.g., H5-H8). Often not resolved.
  • Build Fragments: Start with an unambiguous signal. For example, a signal that is a "doublet of doublets" (dd) with J-values of ~8.5 Hz and ~1.5 Hz is very likely coupled to one ortho proton and one meta proton.[3] Use this information to link protons together.

  • Confirm with COSY: Use the COSY spectrum to visually confirm all the proposed through-bond connectivities. The cross-peaks in the COSY will directly correspond to the measured J-couplings.

Experimental Protocol: Acquiring a High-Quality 2D ¹H-¹H COSY Spectrum

This protocol provides the essential steps for setting up a COSY experiment to map proton-proton correlations.

  • Sample Preparation: Dissolve 5-10 mg of your purified substituted quinoline in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3][11]

  • 1D ¹H Spectrum Acquisition:

    • Lock onto the solvent's deuterium signal and carefully shim the magnetic field to achieve excellent resolution (sharp, symmetrical peaks).[3]

    • Acquire a standard 1D ¹H spectrum and reference it correctly (e.g., to TMS at 0.00 ppm or the residual solvent peak).[3]

    • Determine the spectral width needed to encompass all proton signals.[3]

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).[3]

    • Set the spectral widths (SW) in both dimensions (F2 and F1) to the value determined from the 1D spectrum.[3]

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 improve resolution but increase experiment time.[3]

    • Set the number of scans (NS) per increment (typically 2, 4, or 8).[3]

  • Acquisition and Processing:

    • Start the acquisition.

    • After data collection, perform a 2D Fourier transform.

    • Apply a window function (e.g., sine-bell) and phase the spectrum in both dimensions.[3]

    • Symmetrize the spectrum to reduce noise.[3]

  • Analysis: The 1D spectrum appears on the diagonal. Off-diagonal cross-peaks indicate that the corresponding protons on the F1 and F2 axes are spin-coupled.[3] Trace the connectivities by "walking" along the cross-peaks from one proton to its neighbor.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: COSY Workflow for Resolving Proton Connectivity.

Issue 2: Ambiguous Assignment of a Substituent on the Quinoline Ring.

Causality: When a substituent has no attached protons (e.g., a nitro group, a halogen, or a tertiary carbon), its position cannot be determined by ¹H or COSY spectra alone. Long-range heteronuclear correlations are required to definitively place the substituent.

Systematic Approach:

  • Full ¹H and ¹³C Assignment: First, use a combination of 1D, COSY, and HSQC spectra to assign as many of the protonated carbons and their attached protons as possible.

  • Acquire an HMBC Spectrum: The HMBC experiment is the key to solving this problem. It shows correlations from protons to carbons that are 2 or 3 bonds away.[7]

  • Analyze Key Correlations: Look for correlations from known protons to the unassigned quaternary (non-protonated) carbon. For example, to confirm a substituent at the C7 position, you would look for HMBC cross-peaks from the assigned H8 and H6 protons to the C7 quaternary carbon signal. The presence of these correlations provides definitive proof of the substituent's location.

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=0.6]; edge [color="#34A853", style=dashed];

}

Caption: HMBC correlations (dashed lines) from H6 and H8 confirming a substituent at C7.

Issue 3: Peaks are Broad or Poorly Resolved.

Causality: Broad peaks can arise from several factors, including instrumental issues, sample properties, or dynamic processes within the molecule.

Troubleshooting Checklist:

  • Check Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field.[9] Always ensure the instrument is well-shimmed before acquisition.

  • Sample Concentration and Solubility: A sample that is too concentrated can lead to viscosity-related broadening.[5] Conversely, if the compound is poorly soluble and has started to precipitate, this will severely degrade spectral quality.[9] Ensure your sample is fully dissolved.

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening.[9] If you suspect contamination, try washing your glassware with a chelating agent like EDTA.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) in the quinoline ring is a quadrupolar nucleus. While often not a major issue for attached carbons and protons, it can sometimes contribute to minor broadening of adjacent signals, particularly C2 and C8a.

  • Chemical Exchange or Rotamers: If certain protons in your molecule are undergoing exchange (e.g., an -OH or -NH proton) or if the molecule exists as a mixture of slowly interconverting conformers (rotamers) on the NMR timescale, the corresponding signals can appear broad.[5] Acquiring the spectrum at a different temperature (either higher or lower) can often sharpen these signals by either speeding up or slowing down the dynamic process.[5]

Advanced Topics

Utilizing NOE for Through-Space Correlations

While COSY and HMBC reveal through-bond connectivity, the Nuclear Overhauser Effect (NOE) provides information about through-space proximity.[16][17] In a 1D NOE difference experiment or a 2D NOESY/ROESY spectrum, irradiating one proton will cause an enhancement of signals from other protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This is extremely powerful for:

  • Confirming Assignments: For example, a clear NOE between a substituent's proton and a proton on the quinoline core can confirm its position and orientation.

  • Distinguishing Isomers: NOE can differentiate between isomers where the connectivity is the same but the spatial arrangement is different. For 8-methylquinoline, an NOE between the methyl protons and H7 can help distinguish the H7 signal from the H5 signal.[18]

Computational NMR Prediction

For particularly challenging or novel structures, computational chemistry can be a powerful predictive tool.[19][20] Using Density Functional Theory (DFT) methods, it is possible to calculate the expected ¹H and ¹³C chemical shifts for a proposed structure.[21][22] By comparing the calculated spectrum to the experimental one, researchers can gain significant confidence in their structural assignment.[19][23] The DP4/DP5 probability analysis is a statistical method that uses these calculated shifts to determine the likelihood of a proposed structure being correct.[23]

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available from: [Link]

  • Carbon-13 and nitrogen-15 nuclear magnetic resonance spectroscopy: a fourier N.m.r. study of [15N]quinoline. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available from: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available from: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available from: [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]

  • C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. Available from: [Link]

  • DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Science Publishing. Available from: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available from: [Link]

  • Natural Abundance Nitrogen15 NMR: A Study About the Conformation and Protonation Site of Some Quinoline Alkaloids. ResearchGate. Available from: [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available from: [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. YouTube. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available from: [Link]

  • Vibrational and Nuclear Magnetic Resonance Properties of 2,2'-Biquinolines: Experimental and Computational Spectroscopy Study. PubMed. Available from: [Link]

  • NMR Prediction with Computational Chemistry. ResearchGate. Available from: [Link]

  • qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. Available from: [Link]

  • Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek. Available from: [Link]

  • Interpreting Aromatic NMR Signals. YouTube. Available from: [Link]

  • Reference-free NOE NMR analysis. PMC - NIH. Available from: [Link]

  • ¹H NMR: Interpreting Distorted and Overlapping Signals. JoVE. Available from: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available from: [Link]

  • Computational Chemistry in Nuclear Magnetic Resonance. MDPI. Available from: [Link]

  • Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Available from: [Link]

  • J-coupling. Wikipedia. Available from: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]

  • Computational NMR Prediction: A Microreview. Corin Wagen. Available from: [Link]

  • NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available from: [Link]

  • nmr-prediction-with-computational-chemistry. Bohrium. Available from: [Link]

  • NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. Organic Chemistry Data. Available from: [Link]

  • 2.7: NMR - Interpretation. Chemistry LibreTexts. Available from: [Link]

Sources

Validation & Comparative

A Comparative Cytotoxicity Analysis: The Established Power of Doxorubicin Versus the Emerging Potential of the 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is perpetual. This guide provides a comparative analysis of the well-established chemotherapeutic agent, doxorubicin, and the emerging potential of compounds based on the 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one scaffold. While direct, comprehensive cytotoxic data for this compound itself is not extensively available in peer-reviewed literature, this guide will leverage data on its derivatives to frame a discussion on the potential of this chemical class, juxtaposed with the known cytotoxic profile of doxorubicin.

Introduction: Benchmarking Against a Chemotherapeutic Mainstay

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, employed in the treatment of a wide array of cancers including breast, lung, and bladder cancer. Its potent cytotoxic effects are well-documented, though often accompanied by significant dose-limiting toxicities, most notably cardiotoxicity. The mechanism of doxorubicin is multifaceted, involving DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis[1][2][3].

The exploration of novel heterocyclic compounds, such as those derived from the quinolinone scaffold, is driven by the need for new anticancer agents with potentially different mechanisms of action and improved safety profiles. Quinoline derivatives have shown promise in inducing apoptosis in cancer cells, suggesting they are a fertile ground for the development of new therapeutics[4][5][6]. This guide will delve into the available data to provide a comparative perspective.

Comparative Cytotoxicity: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound. Below is a compilation of reported IC50 values for doxorubicin across a range of human cancer cell lines. It is important to note that direct comparative IC50 data for this compound is not available. Therefore, we will present data on related quinolinone derivatives to illustrate the potential of this structural class.

Table 1: Comparative IC50 Values of Doxorubicin and Representative Quinolinone Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Doxorubicin BFTC-905Bladder Cancer2.3[1]
MCF-7Breast Cancer2.5[1][3]
M21Skin Melanoma2.8[1]
HeLaCervical Carcinoma2.9[1]
UMUC-3Bladder Cancer5.1[1]
HepG2Hepatocellular Carcinoma12.2[1]
TCCSUPBladder Cancer12.6[1]
A549Lung Cancer> 20[1]
Huh7Hepatocellular Carcinoma> 20[1]
AMJ13Breast Cancer223.6 µg/mL*[7]
Quinolinone Derivatives
8-hydroxyquinoline derivativeHCT 116Colon Cancer9.33 ± 0.22[8]
Thiazolo[5,4-b]quinoline derivative (D3CLP)K-562Leukemia(Potent cytotoxicity reported)[5]
Quinolin-8-yl-nicotinamide (QN523)MIA PaCa-2Pancreatic Cancer0.11 ± 0.03[9]

Note: The IC50 value for doxorubicin in AMJ13 cells was reported in µg/mL and has been included as reported in the source.

The data clearly illustrates the potent, albeit variable, cytotoxicity of doxorubicin across different cancer cell lines. The IC50 values for the quinolinone derivatives, while not representing the specific compound of interest, indicate that this chemical scaffold can produce compounds with significant cytotoxic activity, in some cases with sub-micromolar potency[9].

Mechanistic Insights: A Tale of Two Scaffolds

The cytotoxic effects of a compound are intrinsically linked to its mechanism of action. Here, we compare the established mechanisms of doxorubicin with the emerging understanding of how quinolinone derivatives may induce cell death.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's cytotoxic efficacy stems from its ability to attack cancer cells through multiple pathways[1][2][10]:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Poisoning: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA double-strand breaks.

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

These actions collectively trigger a cascade of events that culminate in cell cycle arrest and apoptosis.

doxorubicin_mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Poisoning Topoisomerase II Poisoning Doxorubicin->Topo_II_Poisoning ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage & Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II_Poisoning->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism of action.

The Quinolin-8(5H)-one Scaffold: A Focus on Apoptosis Induction

While a definitive mechanism for this compound is yet to be elucidated, studies on related quinoline and quinolinone derivatives point towards the induction of apoptosis as a primary mode of action[4][5][6]. Several quinoline derivatives have been shown to activate intrinsic and extrinsic apoptotic pathways, often involving the activation of caspases, a family of proteases crucial for programmed cell death[4]. For instance, some quinoline derivatives have been reported to activate caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic pathways, respectively[4].

quinolinone_mechanism Quinolinone_Derivative Quinolinone Derivative Extrinsic_Pathway Extrinsic Pathway Quinolinone_Derivative->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway Quinolinone_Derivative->Intrinsic_Pathway Caspase_8 Caspase-8 Activation Extrinsic_Pathway->Caspase_8 Caspase_9 Caspase-9 Activation Intrinsic_Pathway->Caspase_9 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase_8->Executioner_Caspases Caspase_9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Proposed apoptotic pathway for quinolinone derivatives.

Experimental Methodologies for Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential relies on robust and reproducible in vitro assays. The following are standard protocols for determining cell viability and the mode of cell death.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Incubation: Incubate the mixture at room temperature, protected from light, for a specified time.

  • Absorbance Measurement: Measure the absorbance of the resulting colored product at a wavelength of 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

cytotoxicity_workflow cluster_viability Cell Viability (MTT Assay) cluster_cytotoxicity Cytotoxicity (LDH Assay) cluster_analysis Data Analysis A1 Seed Cells A2 Treat with Compound A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance (570nm) A4->A5 C1 Calculate % Viability/ % Cytotoxicity A5->C1 B1 Seed Cells B2 Treat with Compound B1->B2 B3 Collect Supernatant B2->B3 B4 LDH Reaction B3->B4 B5 Measure Absorbance (490nm) B4->B5 B5->C1 C2 Determine IC50 Value C1->C2

Caption: Workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxicity of the established anticancer drug doxorubicin and the emerging class of compounds based on the this compound scaffold. Doxorubicin remains a potent cytotoxic agent, but its clinical utility is hampered by significant side effects.

The quinolinone scaffold represents a promising area for the discovery of novel anticancer agents. The available data on its derivatives suggest the potential for developing compounds with high potency and mechanisms of action centered on the induction of apoptosis. However, a significant knowledge gap remains concerning the specific cytotoxic profile of this compound.

Future research should focus on the synthesis and comprehensive cytotoxic evaluation of this compound against a broad panel of cancer cell lines. Elucidating its precise mechanism of action and conducting in vivo studies will be crucial steps in determining its therapeutic potential and whether it can offer a safer and more effective alternative to existing chemotherapies.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(10), 789. [Link]

  • Takemura, G., & Fujiwara, H. (2007). Doxorubicin-induced cardiotoxicity from the cardiotoxic mechanism to management. Progress in Cardiovascular Diseases, 49(5), 330-352.
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
  • Al-Oqaili, R. A., Al-Maliki, S. J., & Al-Sultani, A. S. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 12(4), 384-389.
  • Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical pharmacology, 57(7), 727-741.
  • Pérez-Tomás, R. (2006). Multidrug resistance: retrospect and prospects in the anniversary of P-glycoprotein. Current medicinal chemistry, 13(16), 1859-1876.
  • Munde, M., & Kumar, A. (2018). Quinoline derivatives as potential anticancer agents: A review. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 18(1), 2-15.
  • Meredith, A. M., & Dass, C. R. (2016). Increasing the therapeutic index of doxorubicin: an update on the existing and novel strategies. Journal of pharmacy and pharmacology, 68(6), 745-760.
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2013). Apoptosis, 18(9), 1118-1127.
  • Antineoplastic activity of the thiazolo[5,4-b]quinoline derivative D3CLP in K-562 cells is mediated through effector caspases activation. (2011). European Journal of Medicinal Chemistry, 46(6), 2102-2108.
  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2023). Molecules, 28(15), 5828.
  • Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer. (2022). Cancers, 14(3), 735.

Sources

Introduction: The Quinolinone Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Quinolinone Isomers

The quinolinone scaffold, a bicyclic heterocyclic system, is a cornerstone in the field of medicinal chemistry. Its rigid structure and versatile nature for chemical modification have established it as a "privileged structure," meaning it is capable of binding to multiple, diverse biological targets. This leads to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The biological profile of a quinolinone derivative is profoundly influenced by its isomeric form and substitution patterns.

The two primary isomers are quinolin-2(1H)-one (also known as carbostyril) and quinolin-4(1H)-one . The key structural difference lies in the position of the exocyclic carbonyl group on the pyridine ring. This seemingly minor change dramatically alters the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, thereby dictating its interaction with biological macromolecules.

This guide provides a comparative analysis of the biological activities of these two principal quinolinone isomers. We will explore how the placement of the carbonyl at the C2 versus the C4 position directs the molecule's therapeutic potential, with a focus on anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data and detailed experimental protocols.

Part 1: Anticancer Activity - A Tale of Two Scaffolds

The quinolinone core is a frequent feature in molecules designed to combat cancer.[3] The isomeric form, however, often dictates the mechanism of action and cellular targets. 4-Quinolinone derivatives, for instance, are renowned as kinase inhibitors, interfering with signaling pathways that drive cell proliferation, while 2-quinolinone derivatives often exhibit broader cytotoxic effects through various mechanisms.[4][5]

A critical signaling cascade frequently dysregulated in cancer is the PI3K/Akt/mTOR pathway , which governs cell growth, survival, and proliferation.[6][7] The planar nature of the quinolinone scaffold makes it an ideal candidate for designing inhibitors that can fit into the ATP-binding pockets of kinases like PI3K and Akt, thereby halting the downstream signaling cascade.[8]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic potential of various substituted 2- and 4-quinolinone derivatives against a panel of human cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

Isomer Class Derivative Cancer Cell Line IC50 (µM) Reference
Quinolin-2(1H)-one 4-(aminomethyl)quinolin-2(1H)-one analogA549 (Lung)10.5[5]
Quinolin-2(1H)-one Tetrahydrobenzo[h]quinoline analogMCF-7 (Breast)7.5[9]
Quinolin-2(1H)-one Derivative 6c (with substitutions)MCF-7 (Breast)0.75[10][11]
Quinolin-4(1H)-one 2-phenylquinolin-4-amineHT-29 (Colon)8.12[9]
Quinolin-4(1H)-one 4-methoxy substituted analogA549 (Lung)2.14[12]
Quinolin-4(1H)-one 4-methoxy substituted analogMCF-7 (Breast)3.69[12]

Expert Insights on Structure-Activity Relationship (SAR): The data reveals that substitutions are critical for potency. For the quinolin-2(1H)-one scaffold, strategic modifications can yield highly potent compounds, such as derivative 6c , which exhibits sub-micromolar activity.[10][11] For the quinolin-4(1H)-one class, the core structure is foundational to many potent antibacterial agents and has been successfully adapted for anticancer applications, often by targeting cellular kinases.[4][13] The 4-alkoxy and 4-amino substitutions appear to be particularly effective for enhancing cytotoxicity.[9][12]

Visualization 1: PI3K/Akt Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation that is often targeted by quinolinone-based kinase inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Quinolinone Quinolinone Inhibitors Quinolinone->PI3K Inhibit Quinolinone->Akt Inhibit

Caption: PI3K/Akt pathway and points of inhibition by quinolinone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and is a primary screening tool for cytotoxic compounds.[14][15] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16]

Protocol Steps:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the quinolinone isomers in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[16]

  • MTT Addition: After incubation, add 20-30 µL of a 2-5 mg/mL MTT solution in sterile PBS to each well. Incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[17]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][17]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[15][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.

Visualization 2: MTT Assay Workflow

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity - Isomeric Selectivity

The quinolinone scaffold is perhaps most famous as the foundation for the quinolone and fluoroquinolone antibiotics, a critically important class of drugs. These agents are overwhelmingly derived from the quinolin-4(1H)-one core.[13] Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination. The planarity of the 4-quinolone ring and its ability to chelate magnesium ions are key to its interaction with the enzyme-DNA complex.

While the 4-quinolone core is dominant in this space, derivatives of quinolin-2(1H)-one have also been shown to possess antimicrobial properties, though they are generally less potent and act through different mechanisms.[10][18]

Comparative Antimicrobial Data

The following table compares the Minimum Inhibitory Concentration (MIC) of representative quinolinone derivatives against common bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium.

Isomer Class Derivative Bacterial Strain MIC (µg/mL) Reference
Quinolin-2(1H)-one Derivative 6c S. aureus (MRSA)0.75[10]
Quinolin-2(1H)-one Derivative 6o S. aureus (MRSA)5.0[10]
Quinolin-2(1H)-one Triazine derivativeS. aureus62.5[18]
Quinolin-4(1H)-one Norfloxacin (Fluoroquinolone)E. coli0.06[13]
Quinolin-4(1H)-one Ciprofloxacin (Fluoroquinolone)P. aeruginosa≤1[13]
Quinolin-4(1H)-one Quinolinequinone QQ6 S. aureus1.22[19][20]

Expert Insights on SAR: The data clearly illustrates the superiority of the quinolin-4(1H)-one scaffold for broad-spectrum antibacterial activity, as exemplified by the potent fluoroquinolones.[13] The presence of a fluorine atom at C6 and a piperazine ring at C7 are classic modifications that dramatically enhance activity against both Gram-negative and Gram-positive bacteria.[13] However, recent research shows that highly modified quinolin-2(1H)-one derivatives can also achieve potent activity, particularly against drug-resistant Gram-positive strains like MRSA, suggesting they may operate via alternative mechanisms, such as dihydrofolate reductase (DHFR) inhibition.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[21]

Protocol Steps:

  • Prepare Inoculum: Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate. Create a serial two-fold dilution of the test compound by adding 100 µL of the stock solution to the first well, mixing, and transferring 50 µL to the subsequent wells. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization 3: Broth Microdilution Workflow

Broth_Dilution cluster_0 Preparation cluster_1 Execution & Analysis A 1. Prepare Serial Dilutions of Quinolinone in Plate C 3. Inoculate Plate with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate (18-24h) C->D E 5. Read Results (Visual Turbidity) D->E F 6. Determine MIC E->F

Caption: Workflow for the broth microdilution method to determine MIC.

Part 3: Anti-inflammatory Activity - Targeting Key Enzymes

Chronic inflammation is a key driver of many diseases, and the cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[22] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes. The quinoline framework has emerged as a promising template for designing novel anti-inflammatory agents, including COX inhibitors.[23]

Structure-Activity Relationship Insights

The development of quinolinone-based anti-inflammatory agents often focuses on creating selective COX-2 inhibitors.[24] COX-2 is the inducible isoform responsible for inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. Selective COX-2 inhibition can therefore reduce inflammation with fewer gastrointestinal side effects.[22] The specific substitutions on the quinolinone ring determine the potency and selectivity of COX inhibition.[25] For example, quinolines bearing a carboxylic acid moiety have shown COX-inhibitory activity, while those with a carboxamide group may act as antagonists for other inflammatory targets like TRPV1.[24]

Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes. The enzyme converts a substrate to a fluorescent product, and inhibitors reduce the rate of fluorescence generation.[26]

Protocol Steps:

  • Reagent Preparation: Prepare assay buffer, a solution of the COX probe, and the human recombinant COX-2 enzyme. Reconstitute the arachidonic acid substrate.

  • Plate Setup: In a 96-well plate, set up wells for an enzyme control (EC), inhibitor control (IC, with a known inhibitor like Celecoxib), and the test sample (S) with the quinolinone derivative.[26]

  • Inhibitor Addition: Add 10 µL of the diluted test inhibitor to the 'S' wells. Add assay buffer to the 'EC' wells and the known inhibitor to the 'IC' wells.

  • Enzyme Addition: Prepare a reaction mix containing assay buffer, COX probe, and COX cofactor. Add 80 µL of this mix to all wells. Add 10 µL of the diluted COX-2 enzyme to all wells except a 'no-enzyme' background control. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the arachidonic acid substrate to all wells to start the reaction.

  • Measure Fluorescence: Immediately begin measuring the fluorescence kinetically using a microplate reader (Ex/Em = 535/587 nm) for 5-10 minutes.

  • Calculate Inhibition: The rate of fluorescence increase is proportional to COX-2 activity. Calculate the percentage of inhibition by comparing the rate in the sample wells to the rate in the enzyme control well.

Visualization 4: Mechanism of COX Inhibition

COX_Inhibition AA Arachidonic Acid (Substrate) AA->center_point COX COX Enzyme (Active Site) PGs Prostaglandins (Inflammation) COX->PGs Converts to Quinolinone Quinolinone Inhibitor Quinolinone->COX Blocks Active Site center_point->COX Binds to

Caption: Quinolinone inhibitors block the active site of the COX enzyme.

Conclusion

The isomeric state of the quinolinone core is a fundamental determinant of its biological activity.

  • The quinolin-4(1H)-one scaffold is a validated and highly successful framework for developing potent antibacterial agents that target bacterial topoisomerases. This same core has been effectively repurposed to create a new generation of anticancer agents, particularly kinase inhibitors that interfere with cell signaling pathways.

  • The quinolin-2(1H)-one (carbostyril) scaffold, while less prominent in the antibiotic realm, serves as a versatile starting point for developing potent cytotoxic agents against various cancer cell lines and, more recently, novel antibacterials targeting drug-resistant Gram-positive pathogens.

Ultimately, this comparative guide underscores a central principle in medicinal chemistry: while the core scaffold defines the realm of possibility, it is the precise arrangement of functional groups—the structure-activity relationship—that fine-tunes the molecule for a specific biological target and therapeutic application. The continued exploration of both quinolinone isomers and their derivatives holds immense promise for the discovery of next-generation therapeutic agents.

References

  • World News of Natural Sciences. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)
  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. [Link]

  • ResearchGate. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. [Link]

  • Clinical and Investigative Medicine. (1989). Structure--activity relationship of quinolones. [Link]

  • PubMed. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [Link]

  • PubMed. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. [Link]

  • National Institutes of Health. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

  • National Institutes of Health. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • MDPI. (n.d.). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. [Link]

  • PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • PubMed. (n.d.). Quinolines: a new hope against inflammation. [Link]

  • PubMed. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. [Link]

  • ResearchGate. (2018). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

  • ResearchGate. (2023). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. [Link]

  • National Institutes of Health. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • MDPI. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

  • MDPI. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

  • MDPI. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. [Link]

  • PubMed. (n.d.). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. [Link]

  • National Institutes of Health. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. [Link]

  • Frontiers. (2023). Quinolines: the role of substitution site in antileishmanial activity. [Link]

  • protocols.io. (2023). MTT Assay protocol. [Link]

  • ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. [Link]

  • National Institutes of Health. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]

  • PubMed. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]

  • PubMed. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]

  • PubMed. (n.d.). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. [Link]

  • MDPI. (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. [Link]

  • Neuroquantology. (n.d.). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. [Link]

  • National Institutes of Health. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. [Link]

  • PubMed. (n.d.). Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2. [Link]

  • ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • Der Pharma Chemica. (n.d.). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. [Link]

  • CUSABIO. (n.d.). PI3K-Akt signaling pathway. [Link]

  • PubMed. (2011). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. [Link]

Sources

Navigating the Bioactive Landscape of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one analogs. Drawing upon established principles from quinoline and quinolinone chemistry, this document offers a predictive framework for designing and evaluating novel therapeutic agents based on this privileged scaffold.

The quinoline ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The fusion of a 1,3-dioxolo (methylenedioxy) group to the quinoline core, as seen in the this compound scaffold, offers a unique chemical space for the development of novel therapeutic agents. This guide will explore the potential structure-activity relationships of analogs derived from this core, providing a comparative analysis of how structural modifications may influence their biological efficacy.

The Core Scaffold: this compound

The foundational structure combines the electron-rich 1,3-dioxolo moiety with the versatile quinolin-8-one core. This fusion can influence the molecule's electronic properties, planarity, and potential for intermolecular interactions, all of which are critical determinants of biological activity. Our comparative analysis will focus on substitutions at key positions of this scaffold and their predicted impact on anticancer and antimicrobial activities.

Comparative Analysis of Anticancer Activity: A Predictive Outlook

While extensive SAR studies on a broad series of this compound analogs are not yet widely published, we can extrapolate from related quinolinone and podophyllotoxin analogs to build a predictive model. A study on the synthesis of[1][2]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones has suggested their potential as anticancer agents, providing a valuable starting point for our analysis[3]. The cytotoxicity of quinoline derivatives is often evaluated against a panel of human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Key Structural Modifications and Their Predicted Impact on Cytotoxicity:
  • Substitution at the N5-position: Alkylation or arylation at the N5-position can significantly modulate lipophilicity and steric bulk. Small alkyl groups may enhance cell permeability, while bulkier substituents could influence binding to target proteins.

  • Substitution on the Quinolinone Ring (C6 and C7 positions): Introduction of electron-donating or electron-withdrawing groups on the aromatic portion of the quinolinone ring can alter the electronic distribution of the molecule, potentially affecting its interaction with biological targets. Halogen substitutions, for instance, are known to often enhance the anticancer activity of quinoline derivatives.

  • Modification of the Dioxolo Ring: While the 1,3-dioxolo ring is a common feature in natural products with anticancer activity (e.g., podophyllotoxin), modifications are less common. However, exploring bioisosteric replacements could lead to novel activity profiles.

Predictive Cytotoxicity Data for Hypothetical Analogs:

The following table presents a hypothetical series of this compound analogs and their predicted anticancer activity based on SAR principles from related quinolinone compounds. These predictions are intended to guide future experimental work.

Analog R1 (N5-position) R2 (C7-position) Predicted IC50 (µM) vs. MCF-7 (Breast Cancer) Rationale for Predicted Activity
1a HH>50Unsubstituted parent compound, likely to have low potency.
1b CH₃H20-30Small alkyl group at N5 may slightly improve cell uptake.
1c HCl10-20Electron-withdrawing group at C7 can enhance activity.
1d CH₃Cl5-10Combination of N5-alkylation and C7-halogenation is predicted to be synergistic.
1e BenzylH15-25Bulky group at N5 may have mixed effects on activity.
1f BenzylCl8-15Potential for favorable interactions of the benzyl and chloro groups with target sites.

Comparative Analysis of Antimicrobial Activity: A Predictive Outlook

Quinoline derivatives have a long history as antimicrobial agents[4]. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The this compound scaffold presents an interesting framework for the development of new antimicrobial compounds. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Key Structural Modifications and Their Predicted Impact on Antimicrobial Activity:
  • Substitutions influencing DNA Gyrase Inhibition: Modifications that mimic the structure of known quinolone antibiotics, such as the presence of a carboxylic acid group (or a bioisostere) and specific substitutions on the N5-position, are predicted to be crucial for antibacterial activity.

  • Lipophilicity and Permeability: The overall lipophilicity of the analogs will play a significant role in their ability to penetrate bacterial cell walls, particularly in Gram-negative bacteria.

Predictive Antimicrobial Activity Data for Hypothetical Analogs:

The following table outlines a series of hypothetical analogs and their predicted MIC values against Staphylococcus aureus, a common Gram-positive bacterium.

Analog R1 (N5-position) R2 (C7-position) Predicted MIC (µg/mL) vs. S. aureus Rationale for Predicted Activity
2a HH>128Parent compound likely inactive.
2b EthylH64-128Small alkyl group at N5 may confer weak activity.
2c HF32-64Fluorine substitution is a common feature in active quinolones.
2d EthylF8-16Combination of N5-alkylation and C7-fluorination is predicted to enhance potency.
2e CyclopropylF4-8The cyclopropyl group at the nitrogen corresponding to N1 in fluoroquinolones is often associated with potent activity.

Experimental Protocols

To validate the predictive SAR models presented, rigorous experimental evaluation is essential. The following are detailed, step-by-step methodologies for key assays.

Protocol for MTT Assay (Anticancer Screening)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Culture medium

  • Test compounds (analogs of this compound)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Screening)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound and make serial two-fold dilutions in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Anticancer Core This compound Core N5 N5-Position (Lipophilicity, Sterics) Core->N5 C7 C7-Position (Electronic Effects) Core->C7 Activity Anticancer Activity (Lower IC50) N5->Activity Small alkyl groups ↑ Bulky groups ↔ C7->Activity Halogens ↑

Caption: Predicted SAR for anticancer activity.

Experimental_Workflow start Synthesize Analogs anticancer Anticancer Screening (MTT Assay) start->anticancer antimicrobial Antimicrobial Screening (MIC Assay) start->antimicrobial sar Structure-Activity Relationship Analysis anticancer->sar antimicrobial->sar lead Lead Compound Identification sar->lead

Sources

A Comparative Guide to 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one as a Putative Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one as a potential topoisomerase inhibitor. While direct comparative efficacy studies on this specific molecule are not yet prevalent in the public domain, its structural similarity to known quinolone and quinolinone-based anticancer agents suggests its potential as a valuable research candidate.[1] This document outlines the scientific rationale for its investigation, compares its core structure to established topoisomerase inhibitors, and provides detailed experimental protocols for its comprehensive evaluation.

Introduction: The Quinolinone Scaffold and Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination by introducing transient single- or double-strand breaks.[2][3] Their critical role in cell proliferation has made them a prime target for cancer chemotherapy.[3][4] Topoisomerase inhibitors are broadly classified into two categories: Type I inhibitors, which target Topoisomerase I (Top1) and lead to single-strand DNA breaks, and Type II inhibitors, which target Topoisomerase II (Top2) and cause double-strand DNA breaks.[2][5]

Many of these inhibitors act as "poisons," stabilizing the transient covalent complex between the topoisomerase enzyme and the cleaved DNA.[2][5] This prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks, cell cycle arrest, and ultimately, apoptosis.[2]

The quinolinone and quinolone core structures are prominent pharmacophores in a variety of therapeutic agents, including antibiotics and anticancer drugs.[1][6] Certain fluoroquinolones, for instance, are known to target bacterial DNA gyrase and topoisomerase IV.[7][8] In the context of cancer, synthetic quinolinone derivatives have been explored for their potential to inhibit human topoisomerases.[1][9]

This compound, with its fused heterocyclic ring system, represents a logical candidate for investigation within this class of compounds. The methylenedioxy group ([6][10]dioxolo) is a common moiety in natural products and synthetic compounds with anticancer properties, potentially influencing factors like metabolic stability and target binding.

Profile of this compound

Chemical Structure and Properties
  • IUPAC Name: this compound

  • CAS Number: 154504-43-5[][]

  • Molecular Formula: C₁₀H₇NO₃[][]

  • Molecular Weight: 189.16 g/mol [][]

Synthesis

The synthesis of the quinolin-8-one core can be achieved through various established methods, such as the Gould-Jacobs reaction or Camps cyclization, starting from appropriately substituted anilines.[1] For this compound, a plausible synthetic route would involve 3,4-(methylenedioxy)aniline as a key starting material. A related synthesis for a thieno-analog involved a three-component reaction of an aldehyde, ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, and 3,4-(methylenedioxy)aniline, highlighting the accessibility of this scaffold.[10]

Comparative Structural Analysis and Hypothesized Mechanism

To formulate a hypothesis for the mechanism of action of this compound, we can compare its structure to well-characterized topoisomerase inhibitors.

Inhibitor Class Core Structure Mechanism of Action Structural Similarities to this compound Hypothesized Target
Camptothecins (e.g., Topotecan, Irinotecan)Pentacyclic quinoline-based alkaloidTop1 poison; intercalates into the DNA-Top1 cleavage complex, preventing DNA re-ligation.[2][13]Planar, heterocyclic ring system.Topoisomerase I
Quinolone Antibiotics (e.g., Ciprofloxacin)Quinolone coreBacterial Topoisomerase II (Gyrase) and Topoisomerase IV poison.[7][8]Fused heterocyclic rings containing a keto group.Topoisomerase II (potential for human orthologs)
Etoposide Podophyllotoxin derivativeTop2 poison; forms a ternary complex with Top2 and DNA, stabilizing the cleavage complex.[2]While structurally distinct, some quinolinone analogs are designed as podophyllotoxin mimics.[10]Topoisomerase II
Anthracyclines (e.g., Doxorubicin)Tetracyclic ring systemDNA intercalator and Top2 poison.[5][13]Planar aromatic system capable of DNA intercalation.Topoisomerase II

Based on its planar, quinolinone-based heterocyclic structure, this compound could potentially act as either a Topoisomerase I or Topoisomerase II inhibitor, likely functioning as a "poison" by stabilizing the enzyme-DNA cleavage complex. The planar nature of the molecule suggests a possible intercalative binding mode with DNA.

Hypothesized Mechanism of Action

Topo_Inhibitor_Mechanism cluster_0 Cellular DNA Processes cluster_1 Inhibitor Action Supercoiled_DNA Supercoiled DNA Topoisomerase Topoisomerase (I or II) Supercoiled_DNA->Topoisomerase Binding Relaxed_DNA Relaxed DNA Cleavage_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase->Cleavage_Complex DNA Cleavage Religation Re-ligation Cleavage_Complex->Religation Rotation/Strand Passage Ternary_Complex Ternary Complex (Inhibitor-Topo-DNA) Cleavage_Complex->Ternary_Complex Binding & Stabilization Religation->Relaxed_DNA Release Inhibitor 1,3-Dioxolo[4,5-g] quinolin-8(5H)-one Inhibitor->Ternary_Complex Ternary_Complex->Religation Inhibition DNA_Breaks Accumulated DNA Strand Breaks Ternary_Complex->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Hypothesized mechanism of this compound as a topoisomerase poison.

Experimental Protocols for Comparative Evaluation

To rigorously assess the potential of this compound as a topoisomerase inhibitor, a series of standardized in vitro assays are required. These protocols will allow for a direct comparison against established inhibitors like camptothecin (for Top1) and etoposide (for Top2).

Topoisomerase I DNA Relaxation Assay

Objective: To determine if this compound inhibits the catalytic activity of human Topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors will prevent this relaxation. The different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, 5% glycerol)

  • This compound (dissolved in DMSO)

  • Camptothecin (positive control)

  • Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 25% glycerol)

  • Agarose, Tris-acetate-EDTA (TAE) buffer

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction:

    • 14 µL sterile water

    • 2 µL 10x Assay Buffer

    • 1 µL supercoiled DNA (e.g., 0.5 µg/µL)

    • 1 µL of test compound at various concentrations (e.g., 1, 10, 50, 100 µM). Use DMSO for the no-inhibitor control.

    • 1 µL Camptothecin (e.g., 100 µM) for the positive control.

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the reaction by adding 1 µL of human Topoisomerase I (e.g., 1 unit). Mix gently.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution.

  • Load the entire reaction volume onto a 1% agarose gel in 1x TAE buffer.

  • Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.

  • Stain the gel with a suitable DNA stain and visualize under UV light.

Interpretation:

  • No enzyme control: A single band corresponding to supercoiled DNA.

  • Enzyme, no inhibitor: A band corresponding to relaxed DNA (migrates slower).

  • Effective inhibitor: A dose-dependent preservation of the supercoiled DNA band.

Topoisomerase II Decatenation Assay

Objective: To determine if this compound inhibits the catalytic activity of human Topoisomerase II.

Principle: Topoisomerase II can separate interlocked (catenated) DNA circles, such as those found in kinetoplast DNA (kDNA). Inhibitors prevent this decatenation, leaving the kDNA trapped in the well of an agarose gel.

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • This compound (in DMSO)

  • Etoposide (positive control)

  • Stop Solution (as above)

  • Agarose, TAE buffer, DNA stain

Procedure:

  • Follow a similar reaction setup as the Top1 assay, but use the Top2 Assay Buffer and kDNA as the substrate.

  • Add 1 µL of test compound or controls.

  • Initiate the reaction by adding 1 µL of human Topoisomerase IIα.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction and run on a 1% agarose gel.

  • Stain and visualize the gel.

Interpretation:

  • No enzyme control: kDNA remains as a high molecular weight network in the loading well.

  • Enzyme, no inhibitor: Decatenated, circular DNA migrates into the gel.

  • Effective inhibitor: A dose-dependent retention of kDNA in the well.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (in DMSO)

  • Doxorubicin or Etoposide (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and positive controls in culture medium.

  • Remove the old medium and add 100 µL of the medium containing the compounds to the respective wells. Include vehicle (DMSO) controls.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Topo1_Assay Topoisomerase I Relaxation Assay Gel_Analysis Agarose Gel Electrophoresis & Imaging Topo1_Assay->Gel_Analysis Topo2_Assay Topoisomerase II Decatenation Assay Topo2_Assay->Gel_Analysis Compound Test Compound: This compound Compound->Topo1_Assay Compound->Topo2_Assay MTT_Assay Cytotoxicity Assay (MTT) Compound->MTT_Assay Controls Positive Controls: Camptothecin Etoposide Controls->Topo1_Assay Controls->Topo2_Assay Controls->MTT_Assay IC50_Calc IC50 Determination (Biochemical & Cellular) MTT_Assay->IC50_Calc Cell_Lines Cancer Cell Lines (e.g., HCT-116, MCF-7) Cell_Lines->MTT_Assay Gel_Analysis->IC50_Calc Comparison Comparative Analysis vs. Controls IC50_Calc->Comparison

Sources

A Comparative Guide to the Antimicrobial Efficacy of Dioxoloquinolines and Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is paramount. This guide provides a detailed comparative analysis of the antimicrobial efficacy of dioxoloquinolines, an emerging class of antibacterial agents, and the well-established fluoroquinolones. Drawing upon available experimental data, we will delve into their mechanisms of action, spectrum of activity, and the experimental methodologies used to evaluate their performance.

Introduction: The Quinoline Core and Its Antimicrobial Legacy

The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1] Among the most successful are the fluoroquinolone antibiotics, a class of synthetic broad-spectrum agents that have been a cornerstone of antibacterial therapy for decades.[2] However, the rise of fluoroquinolone resistance necessitates the development of new quinoline-based agents with improved efficacy. Dioxoloquinolines, which feature a methylenedioxy bridge attached to the quinoline core, represent a promising avenue of investigation. This guide aims to synthesize the current understanding of their antimicrobial potential in direct comparison to their fluoroquinolone counterparts.

Mechanism of Action: A Tale of Two Targets

The bactericidal activity of both fluoroquinolones and, presumably, dioxoloquinolines stems from their ability to interfere with bacterial DNA replication. This is achieved through the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4][5]

Fluoroquinolones: These agents form a ternary complex with the topoisomerase and bacterial DNA, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[4][5]

Dioxoloquinolines: While direct mechanistic studies on dioxoloquinolines are less abundant, their structural similarity to quinolones strongly suggests a similar mechanism of action involving the inhibition of DNA gyrase and/or topoisomerase IV. The specific interactions and potential differences in target preference conferred by the dioxolo- moiety are areas of active research.

Mechanism_of_Action cluster_fluoroquinolone Fluoroquinolone Action cluster_dioxoloquinoline Presumed Dioxoloquinoline Action FQ Fluoroquinolone Complex_FQ Ternary Complex (FQ-Enzyme-DNA) FQ->Complex_FQ Binds to DSB_FQ Double-Strand DNA Breaks Complex_FQ->DSB_FQ Stabilizes DNA_Gyrase DNA Gyrase Complex_FQ->DNA_Gyrase Topo_IV Topoisomerase IV Complex_FQ->Topo_IV Death_FQ Bacterial Cell Death DSB_FQ->Death_FQ Leads to DQ Dioxoloquinoline Complex_DQ Ternary Complex (DQ-Enzyme-DNA) DQ->Complex_DQ Presumed to Bind to DSB_DQ Double-Strand DNA Breaks Complex_DQ->DSB_DQ Stabilizes Complex_DQ->DNA_Gyrase Complex_DQ->Topo_IV Death_DQ Bacterial Cell Death DSB_DQ->Death_DQ Leads to

Figure 1: Proposed mechanism of action for Fluoroquinolones and Dioxoloquinolines.

Comparative Antimicrobial Spectrum and Potency

The true measure of an antimicrobial agent lies in its spectrum of activity and its potency against clinically relevant pathogens. While a comprehensive head-to-head comparison across a wide range of bacterial species is not yet available in the literature, preliminary studies on novel dioxoloquinoline derivatives have shown promising results.

Fluoroquinolones are known for their broad-spectrum activity, encompassing a wide range of Gram-negative and Gram-positive bacteria.[2][6] However, resistance is a growing concern, particularly among species like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).

Dioxoloquinolines have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria in initial studies. Some derivatives have shown noteworthy potency that rivals or even surpasses that of established fluoroquinolones against specific strains.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Compound ClassDerivativeEscherichia coliStaphylococcus aureus (including MRSA)Micrococcus luteusReference
Dioxoloquinoline [1][2]dioxolo[4,5-c]quinoline derivative 1--<0.1 µM (submicromolar)[7]
Dioxoloquinoline [1][2]dioxolo[4,5-c]quinoline derivative 2--<0.1 µM (submicromolar)[7]
Fluoroquinolone Ciprofloxacin0.015 - >320.12 - >128-[8]
Fluoroquinolone Levofloxacin0.03 - >320.12 - >128-[9]

Note: The table presents selected data from available literature and is not an exhaustive list. Direct comparison is limited by the different bacterial strains and methodologies used in various studies.

One study highlighted that two[1][2]dioxolo[4,5-c]quinoline derivatives exhibited submicromolar minimum inhibitory concentrations against Micrococcus luteus.[7] Another investigation into novel quinoline-thiazole derivatives found that some compounds were four to eight times more effective against certain strains of E. coli and MRSA than the comparator antibiotic chloramphenicol, with MIC values as low as 3.91 µg/mL against MRSA.[10]

Experimental Methodologies for Efficacy Evaluation

The assessment of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following are key methodologies employed in the studies of both dioxoloquinolines and fluoroquinolones.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Agent: The test compound (dioxoloquinoline or fluoroquinolone) is serially diluted in a multi-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

MIC_Workflow Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Antimicrobial Agent Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in drug discovery to understand how the chemical structure of a compound influences its biological activity. For both dioxoloquinolines and fluoroquinolones, modifications at various positions of the quinoline ring can significantly impact their antimicrobial potency and spectrum.

Resistance Mechanisms

A critical aspect of evaluating any new antimicrobial class is its susceptibility to existing and potential resistance mechanisms.

Fluoroquinolone Resistance: The primary mechanisms of resistance to fluoroquinolones involve:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) reduce the binding affinity of the drug.[5]

  • Efflux pumps: Overexpression of efflux pumps actively removes the drug from the bacterial cell.

  • Plasmid-mediated resistance: Transferable plasmids can carry genes that protect the bacterial cell from the effects of fluoroquinolones.[5]

Dioxoloquinoline Resistance: The susceptibility of dioxoloquinolines to these known resistance mechanisms is a key area for future research. It is plausible that similar target-site mutations could confer resistance. However, the unique structural features of dioxoloquinolines may alter their interaction with efflux pumps, potentially offering an advantage over existing fluoroquinolones.

Conclusion and Future Directions

The available evidence, though preliminary, suggests that dioxoloquinolines are a promising class of antimicrobial agents with the potential to address some of the challenges posed by fluoroquinolone resistance. Their demonstrated potency against certain bacterial strains, including MRSA, warrants further investigation.

Future research should focus on:

  • Comprehensive Comparative Studies: Direct, head-to-head comparisons of the in vitro and in vivo efficacy of a broader range of dioxoloquinoline derivatives against a panel of clinically relevant, multidrug-resistant bacteria, alongside commonly used fluoroquinolones.

  • Mechanistic Elucidation: Detailed studies to confirm the precise mechanism of action of dioxoloquinolines and to identify any differences in their interaction with DNA gyrase and topoisomerase IV compared to fluoroquinolones.

  • Resistance Profiling: Thorough investigation of the potential for cross-resistance with fluoroquinolones and the propensity for the development of de novo resistance.

  • Pharmacokinetic and Toxicological Profiling: In-depth analysis of the absorption, distribution, metabolism, excretion, and toxicity of lead dioxoloquinoline candidates.

The development of novel antimicrobial agents is a critical endeavor in the fight against infectious diseases. Dioxoloquinolines represent a valuable addition to the quinoline-based antimicrobial arsenal, and continued research will be essential to fully realize their therapeutic potential.

References

  • 1][2]dioxolo[4,5‐ c ]quinolines with antibacterial properties.

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the novel anticancer agent, 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental design, offers a comparative analysis against established standards, and presents detailed methodologies to ensure robust and reproducible results.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of pharmacological activities, including significant anticancer effects.[1][2][3] Compounds based on this structure have been shown to induce cell cycle arrest, trigger apoptosis, and inhibit angiogenesis.[3][4] The specific compound, this compound, emerges from a class of podophyllotoxin analogues, which are known for their potent cytotoxic activities. This guide is designed to rigorously assess its preclinical potential in a comparative context.

Section 1: Preclinical Rationale and Mechanistic Landscape

Before committing to costly and ethically significant animal studies, a strong in vitro foundation is paramount.[5][6] Research on quinolinone derivatives suggests they often exert their anticancer effects by targeting key cellular pathways involved in proliferation and survival.[4] A primary mechanism for related compounds involves the inhibition of topoisomerase II, an enzyme critical for DNA replication, and the disruption of microtubule dynamics, leading to mitotic arrest.[2][7]

A plausible mechanism for this compound, based on its structural heritage, involves inducing DNA damage and oxidative stress, culminating in apoptosis. This proposed pathway provides a clear set of biomarkers to assess during in vivo validation.

Proposed_Mechanism Compound This compound Topoisomerase Topoisomerase II Inhibition Compound->Topoisomerase Microtubules Microtubule Destabilization Compound->Microtubules ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest DNA_Damage->CellCycleArrest ROS->DNA_Damage Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Section 2: Designing a Robust Comparative In Vivo Study

The goal of preclinical in vivo testing is not only to demonstrate efficacy but also to understand the therapeutic window and contextualize performance against current standards.[5][8] Therefore, a multi-arm study using a validated xenograft model is the logical next step.[9][10]

2.1 Study Arms:

  • Vehicle Control: The negative control group, receiving only the delivery vehicle. This establishes the baseline tumor growth rate.

  • Test Compound: this compound, administered at escalating doses to determine a dose-response relationship and identify the maximum tolerated dose (MTD).

  • Standard-of-Care Comparator: Doxorubicin, a widely used chemotherapeutic agent for solid tumors like breast cancer, serves as the positive control.[11][12] Its inclusion provides a critical benchmark for efficacy.

  • Combination Therapy (Optional): A fourth arm combining the test compound with Doxorubicin could reveal synergistic or additive effects.[11][13]

2.2 Animal Model Selection:

The choice of animal model is critical for clinical relevance.[9][14] An immunodeficient mouse strain (e.g., BALB/c nude or NOD/SCID) is required to prevent rejection of human tumor cells.[9][15]

  • Cell Line: The MCF-7 human breast cancer cell line is an excellent choice.[16] It is well-characterized, forms solid tumors in xenograft models, and is responsive to agents like Doxorubicin, making it suitable for this comparative study.[13][17]

  • Implantation: Orthotopic implantation into the mammary fat pad is preferred over subcutaneous implantation as it better recapitulates the tumor microenvironment.[17]

Experimental_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture MCF-7 Cell Culture & Expansion Implantation Orthotopic Implantation of 5x10^6 MCF-7 cells Cell_Culture->Implantation Animal_Acclimation Animal Acclimation (BALB/c nude mice) Animal_Acclimation->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Initiate Dosing Regimen (21-28 days) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight (2x/week) Dosing->Monitoring Termination Study Termination Monitoring->Termination Analysis Tumor Excision, Weight, & Histopathology Termination->Analysis

Caption: Workflow for the comparative in vivo xenograft study.

Section 3: Detailed Experimental Protocols

Adherence to standardized protocols is essential for data integrity. The following methodologies provide a self-validating system for assessing anticancer efficacy and toxicity.

3.1 Human Xenograft Model Establishment

  • Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 107 cells/mL.

  • Implantation: Anesthetize 6-8 week old female BALB/c nude mice. Inject 100 µL of the cell suspension (5 x 106 cells) into the fourth mammary fat pad.

  • Tumor Monitoring: Allow tumors to establish and grow. Begin caliper measurements twice weekly once tumors are palpable. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize animals into the treatment groups outlined in Section 2.1.

3.2 Dosing and Administration

  • Vehicle: Prepare a sterile vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

  • Test Compound: Prepare suspensions of this compound in the vehicle at the desired concentrations for intraperitoneal (i.p.) injection, administered daily for 21 days.

  • Doxorubicin: Prepare Doxorubicin in sterile saline for intravenous (i.v.) injection at a clinically relevant dose (e.g., 4 mg/kg), administered once per week.[18]

  • Administration: Administer all agents according to the assigned group and schedule. Record all administrations meticulously.

3.3 Efficacy and Toxicity Assessment

  • Tumor Growth Inhibition (TGI): Continue twice-weekly caliper measurements of tumor volume for all groups throughout the study.

  • Toxicity Monitoring: Record the body weight of each animal twice weekly as a primary indicator of systemic toxicity.[19][20] Observe animals daily for clinical signs of distress (e.g., lethargy, ruffled fur, loss of appetite).

  • Endpoint: The study should be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).[19]

  • Data Collection: At termination, euthanize all animals. Excise tumors, weigh them, and fix a portion in formalin for histopathological analysis (e.g., H&E staining, Ki-67 for proliferation).[21]

Section 4: Data Presentation and Comparative Analysis

Objective comparison requires clear, quantitative data presentation.

Table 1: Comparative Antitumor Efficacy

Treatment Group Dosing Regimen Mean Final Tumor Volume (mm³ ± SEM) Mean Final Tumor Weight (g ± SEM) Tumor Growth Inhibition (%)
Vehicle Control Vehicle, i.p., daily Data Data 0%
Test Compound (Low Dose) X mg/kg, i.p., daily Data Data Data
Test Compound (High Dose) Y mg/kg, i.p., daily Data Data Data

| Doxorubicin | 4 mg/kg, i.v., weekly | Data | Data | Data |

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Table 2: Comparative Toxicity Profile

Treatment Group Mean Body Weight Change (%) Mortality Clinical Signs of Toxicity
Vehicle Control Data 0/n None Observed
Test Compound (Low Dose) Data 0/n Observations
Test Compound (High Dose) Data x/n Observations

| Doxorubicin | Data | y/n | Observations |

Body weight change is calculated as the percentage change from Day 1 to the final day of the study.

Interpretation: The primary goal is to determine if this compound demonstrates significant TGI compared to the vehicle control. Critically, its performance should be compared to Doxorubicin. An ideal outcome would be superior or equivalent TGI with a more favorable toxicity profile (i.e., less body weight loss).[20][22]

Conclusion and Future Directions

This guide outlines a rigorous, comparative methodology for the in vivo validation of this compound. Successful completion of these studies, demonstrating significant and safe antitumor activity, would provide the necessary preclinical evidence to justify further development.[5][6] Subsequent steps would include more advanced preclinical models, such as patient-derived xenografts (PDX), to better predict clinical response, followed by formal IND-enabling toxicology studies.[9] The quinolinone scaffold continues to be a promising source of novel anticancer agents, and a systematic, comparative approach to validation is key to identifying the most promising candidates for clinical translation.[23]

References

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PubMed Central. Available at: [Link]

  • Preclinical Animal Models for the Development of Cancer Chemoprevention Drugs. ResearchGate. Available at: [Link]

  • The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. PubMed. Available at: [Link]

  • Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts. PubMed. Available at: [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. PubMed Central. Available at: [Link]

  • In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. PubMed. Available at: [Link]

  • In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. PubMed Central. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • In Vivo Antitumoral Efficacy of PhAc-ALGP-Doxorubicin, an Enzyme-Activated Doxorubicin Prodrug, in Patient-Derived Soft Tissue Sarcoma Xenograft Models. AACR Journals. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. Available at: [Link]

  • Analysis of the efficiency of Doxorubicin alone in a mouse xenograft... ResearchGate. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. ResearchGate. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. MDPI. Available at: [Link]

  • Broad Antitumor Activity in Breast Cancer Xenografts by Motesanib, a Highly Selective, Oral Inhibitor of Vascular Endothelial Growth Factor, Platelet-Derived Growth Factor, and Kit Receptors. Clinical Cancer Research. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4). PubMed Central. Available at: [Link]

  • Breast Cancer Xenograft. Altogen Labs. Available at: [Link]

  • REVIEW: THE IN-VIVO SCREENING METHODS OF ANTICANCER DRUG. Index Copernicus. Available at: [Link]

  • Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administration. MDPI. Available at: [Link]

  • An Efficient Synthesis of[8][9]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as Novel Thiazapodophyllotoxin Analogues With Potential Anticancer Activity. PubMed. Available at: [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine. Available at: [Link]

  • The MCF-7 Xenograft Model for Breast Cancer. Melior Discovery. Available at: [Link]

  • Anticancer activity results for compounds 1-4, 8. ResearchGate. Available at: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link] 29.[5][9][11] Triazolo [3,4-a]isoquinoline chalcone derivative exhibits anticancer activity via induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice. ResearchGate. Available at: [Link]

  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Characterizing the Kinase Cross-Reactivity of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold and the Imperative of Selectivity

For drug development professionals, the quinoline and quinolinone scaffolds are recognized as "privileged structures" due to their remarkable versatility in interacting with a wide range of biological targets.[1][2] These heterocyclic compounds are central to numerous FDA-approved kinase inhibitors, underscoring their clinical significance in oncology and beyond.[1] The compound of interest, 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one, belongs to this promising class. Its unique dioxolo-fused ring system presents a distinct chemical architecture for exploration.

However, the therapeutic success of any kinase inhibitor is not solely dependent on its potency against the intended target. The human kinome consists of over 500 kinases that regulate nearly every aspect of cellular life.[3] Unintended interactions with these "off-target" kinases can lead to a spectrum of outcomes, from unexpected therapeutic benefits (polypharmacology) to severe toxicity.[4] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a characterization step but a critical determinant of its potential as a drug candidate.

This guide provides a comprehensive framework for researchers to systematically evaluate the kinase selectivity of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, compare state-of-the-art methodologies, and provide insights into interpreting the resulting data landscape.

Part 1: Foundational Analysis: Establishing Primary Target Potency

Before embarking on a large-scale cross-reactivity screen, it is essential to establish whether the compound possesses kinase inhibitory activity and to determine its potency (IC50) against one or more primary hypothesized targets. Quinolinone derivatives have shown activity against a range of kinases, including FLT3, Pim-1, and Src.[5][6] A logical starting point would be to test this compound against a small, representative panel of such kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a universal method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][8] It is a robust, luminescence-based assay with a high signal-to-noise ratio, making it suitable for precise IC50 determination.

Causality Behind the Method: We select the ADP-Glo™ assay for its universality; it can be applied to virtually any kinase that converts ATP to ADP, regardless of the substrate (protein, peptide, or lipid).[8] The "signal-on" format, where higher kinase activity results in a stronger luminescent signal, minimizes the rate of false positives often seen with signal-decrease assays.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The specific kinase and substrate concentrations must be optimized to ensure the reaction is in the linear range.[10]

    • Prepare a 4X solution of this compound in the same reaction buffer. Perform a serial dilution to create a 10-point dose-response curve (e.g., starting at 100 µM). Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.

    • Prepare a 4X ATP solution. The concentration should be at or near the apparent Kₘ for the specific kinase being tested. This is a critical step, as using ATP concentrations far below Kₘ can artificially inflate the apparent potency of ATP-competitive inhibitors.[11][12]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X inhibitor solution (or controls).

    • Add 5 µL of the 2X kinase/substrate solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 2.5 µL of the 4X ATP solution.

    • Incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin components for light generation. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.[10]

Part 2: Comprehensive Cross-Reactivity Profiling: A Comparative Overview

Once initial activity and potency are confirmed, the next crucial step is to map the selectivity of this compound across the human kinome. This is not a one-size-fits-all process; different methodologies offer distinct advantages in scope, sensitivity, and biological context.

Methodology Comparison: Panel Screening vs. Chemical Proteomics
Methodology Principle Advantages Limitations Best For
Biochemical Kinase Panels In vitro activity assays (e.g., radiometric, luminescence) are run against a large number of purified, recombinant kinases.[12][13]Broad Coverage: Commercially available panels cover >400 kinases. Quantitative: Provides precise IC50 or % inhibition values. Standardized: High reproducibility between runs.Artificial System: Uses recombinant enzymes and often non-physiological ATP concentrations.[14] Biased: Limited to the kinases included in the panel.Initial broad screening to identify primary targets and off-targets; Structure-Activity Relationship (SAR) studies.
Chemical Proteomics (Kinobeads) An affinity chromatography approach using immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the kinome from a native cell lysate. The test compound competes for binding, and the bound kinases are identified and quantified by mass spectrometry.[15][16]Unbiased: Identifies targets without prior hypotheses.[15] Physiologically Relevant: Assesses binding to endogenous kinases in their native state, including complexes and post-translational modifications.[14]Semi-Quantitative: Primarily measures binding affinity (Kd), not direct enzymatic inhibition. Technically Demanding: Requires specialized proteomics expertise and equipment.Discovering novel or unexpected targets; validating targets in a cellular context; identifying resistance mechanisms.

Expert Recommendation: For a novel compound like this compound, a two-pronged approach is optimal. Begin with a broad biochemical kinase panel at a single high concentration (e.g., 1 µM) to efficiently identify all potential interactions. Then, for any significant "hits," perform full IC50 dose-response curves to confirm potency. For high-priority candidates, follow-up with a chemical proteomics approach to validate these interactions in a more biologically relevant system.

Illustrative Data: A Hypothetical Kinase Panel Screen

To contextualize the output of such a screen, the table below presents hypothetical data comparing our compound of interest against two reference inhibitors across a small, representative kinase panel.

Kinase Target This compound (% Inhibition @ 1 µM) Staurosporine (IC50, nM) Sunitinib (IC50, nM)
FLT3 89%69
VEGFR2 85%78
Pim-1 75%25150
Src 45%15210
ABL1 22%20650
EGFR 8%120>10,000
CDK2 5%3>10,000
JAK2 12%150350

This data is for illustrative purposes only.

Part 3: Designing a Self-Validating Investigation Workflow

A trustworthy experimental plan incorporates controls and logical checkpoints to ensure the data is reliable. The following workflow illustrates a robust process for characterizing a novel kinase inhibitor.

Kinase Inhibitor Profiling Workflow

G A Compound Synthesis & Purity Analysis (>98%) B Primary Target Assay (e.g., FLT3, Pim-1) Determine IC50 A->B C Broad Kinome Screen (Single Dose, e.g., 1 µM) B->C D Identify Hits (e.g., >50% Inhibition) C->D E IC50 Determination for All Confirmed Hits D->E F Cellular Target Engagement (e.g., NanoBRET™, CETSA®) E->F Profile is promising G Chemical Proteomics (e.g., Kinobeads) Confirm native binding E->G H Phenotypic Assays (Proliferation, Apoptosis) F->H G->H

Caption: A logical workflow for kinase inhibitor characterization.

Trustworthiness Through Experimental Design:

  • Orthogonal Assays: Validating a hit from a biochemical screen with a different technology, such as a cell-based target engagement assay, provides strong, self-validating evidence that the compound interacts with its target in a relevant biological system.[14]

  • Reference Compounds: Every assay should include well-characterized inhibitors as controls (e.g., a promiscuous inhibitor like Staurosporine and a selective inhibitor like Sunitinib). This validates that the assay is performing as expected and provides a benchmark for comparison.[13]

  • ATP Competition: For hits identified in screens using low ATP concentrations, it is crucial to re-measure the IC50 at physiological ATP levels (1-5 mM).[11] A significant rightward shift in the IC50 value is a hallmark of an ATP-competitive inhibitor and provides mechanistic insight.

Part 4: Data Interpretation and Comparative Analysis

This profile could be therapeutically advantageous, as simultaneously inhibiting multiple oncogenic signaling pathways can be more effective than targeting a single node.[4] However, off-target activity can also lead to toxicity. For example, inhibition of VEGFR2 is desirable for blocking angiogenesis in tumors but can also cause hypertension.

Visualizing Off-Target Effects on Signaling Pathways

The following diagram illustrates how a multi-targeted inhibitor can affect both a desired oncogenic pathway and an undesired pathway, leading to potential side effects.

G cluster_0 Cancer Cell cluster_1 Endothelial Cell FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 P Proliferation Tumor Proliferation STAT5->Proliferation VEGFR2 VEGFR2 Receptor PLC PLCγ VEGFR2->PLC P Vascular Vascular Permeability PLC->Vascular Inhibitor 1,3-Dioxolo[4,5-g] quinolin-8(5H)-one Inhibitor->FLT3 Inhibition (Desired Effect) Inhibitor->VEGFR2 Inhibition (Off-Target Effect)

Caption: Impact of a multi-targeted inhibitor on distinct pathways.

Conclusion

The evaluation of this compound for kinase cross-reactivity must be a systematic, multi-faceted process. It begins with foundational biochemical assays to confirm potency and progresses to comprehensive profiling methodologies to map the selectivity landscape. By employing a logical workflow with built-in validation steps and comparing the compound's profile to well-characterized benchmarks, researchers can build a robust data package. This in-depth understanding of on- and off-target activities is paramount for making informed decisions, mitigating risks of toxicity, and ultimately guiding the development of this promising quinolinone derivative into a potential therapeutic agent.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Discovery of Quinolinone Derivatives as Potent FLT3 Inhibitors. Biochemical and Biophysical Research Communications.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Molecules.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate.
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
  • Target Landscape of Clinical Kinase Inhibitors. PRIDE Archive, EMBL-EBI.
  • Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research.
  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Cell.
  • Kinase assays. BMG LABTECH.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology.
  • Choosing the Best Kinase Assay to Meet Your Research Needs. Promega Corporation.
  • An Efficient Synthesis of[1][6]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as Novel Thiazapodophyllotoxin Analogues With Potential Anticancer Activity. Bioorganic & Medicinal Chemistry Letters. Available at:

  • Synthesis of 4,5-Dihydro-1H-[1][5]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules. Available at:

Sources

A Comparative Guide to the Synthesis of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][] The specific derivative, 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one, incorporates a methylenedioxy group, a feature often associated with enhanced biological activity in various pharmacophores. This guide provides a comparative analysis of two prominent synthetic routes to this important heterocyclic compound, offering detailed experimental protocols and a discussion of the strategic advantages and disadvantages of each approach. While direct, published syntheses of the parent this compound are not extensively detailed in readily available literature, this guide presents two robust and well-established methodologies adapted for this specific target: a Gould-Jacobs type reaction and a route commencing with a substituted nitroacetophenone.

Route 1: Gould-Jacobs Annulation of 3,4-Methylenedioxyaniline

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) from an aniline and a malonic ester derivative.[4] This route offers a convergent and efficient approach to the target molecule, starting from the commercially available 3,4-methylenedioxyaniline.

Scientific Rationale

This strategy hinges on the nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate (DEEMM) by the aniline, followed by a thermally induced cyclization. The subsequent hydrolysis and decarboxylation of the resulting ester furnishes the desired quinolinone. The choice of a high-boiling point solvent for the cyclization step is critical to achieve the necessary temperature for the intramolecular reaction to proceed efficiently.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((benzo[d][2][5]dioxol-5-ylamino)methylene)malonate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-methylenedioxyaniline (13.7 g, 100 mmol) and diethyl ethoxymethylenemalonate (21.6 g, 100 mmol).

  • Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often crystallize upon cooling.

  • Recrystallize the solid product from ethanol to yield diethyl 2-((benzo[d][2][5]dioxol-5-ylamino)methylene)malonate as a crystalline solid.

Step 2: Cyclization to Ethyl 8-oxo-5,8-dihydro-[2][5]dioxolo[4,5-g]quinoline-7-carboxylate

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the product from Step 1 (29.3 g, 95 mmol).

  • Add Dowtherm A (250 mL) as a high-boiling solvent.

  • Heat the mixture to 240-250 °C with vigorous stirring for 30 minutes.

  • Cool the reaction mixture to below 100 °C and add petroleum ether (200 mL) to precipitate the product.

  • Collect the solid by filtration, wash with petroleum ether, and dry to afford the crude ethyl 8-oxo-5,8-dihydro-[2][5]dioxolo[4,5-g]quinoline-7-carboxylate.

Step 3: Hydrolysis and Decarboxylation to this compound

  • To the crude ester from Step 2, add a 10% aqueous solution of sodium hydroxide (200 mL).

  • Heat the mixture to reflux for 1 hour to effect saponification.

  • Cool the resulting solution and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid intermediate.

  • Collect the solid by filtration and wash with water.

  • Transfer the moist solid to a flask and heat at 260-270 °C until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.

  • Recrystallize the crude product from glacial acetic acid to yield pure this compound.

Route 2: Reductive Cyclization of 4,5-Methylenedioxy-2-nitroacetophenone

This alternative strategy employs a linear synthesis commencing with the appropriately substituted acetophenone.[6] This route involves the formation of a β-keto ester followed by reduction of the nitro group and subsequent intramolecular cyclization to construct the quinolinone ring.

Scientific Rationale

The key steps in this pathway are the Claisen condensation to introduce the ester functionality, followed by a selective reduction of the aromatic nitro group to an amine. This newly formed amine then undergoes spontaneous or acid-catalyzed intramolecular condensation with the proximate ketone to form the heterocyclic ring. The choice of reducing agent is crucial to avoid reduction of the keto group.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(4,5-methylenedioxy-2-nitrophenyl)-3-oxopropanoate

  • In a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (4.6 g, 200 mmol) to absolute ethanol (150 mL).

  • To the cooled sodium ethoxide solution, add diethyl carbonate (23.6 g, 200 mmol).

  • Add a solution of 4,5-methylenedioxy-2-nitroacetophenone (20.9 g, 100 mmol) in dry toluene (50 mL) dropwise to the stirred mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to 80 °C for 4 hours.

  • Cool the mixture, pour it into ice-water, and acidify with dilute sulfuric acid.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Reductive Cyclization to this compound

  • In a 1 L round-bottom flask, dissolve the crude β-keto ester from Step 1 in glacial acetic acid (300 mL).

  • Add iron powder (28 g, 500 mmol) portion-wise to the stirred solution.

  • Heat the reaction mixture at 80-90 °C for 3 hours. The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound.

  • After cooling, pour the reaction mixture into a large volume of ice-water.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • The crude product is then subjected to saponification and decarboxylation as described in Route 1, Step 3, to yield this compound.

Comparative Analysis

FeatureRoute 1: Gould-Jacobs AnnulationRoute 2: Reductive Cyclization
Starting Materials 3,4-Methylenedioxyaniline, Diethyl ethoxymethylenemalonate4,5-Methylenedioxy-2-nitroacetophenone, Diethyl carbonate
Number of Steps 32 (followed by hydrolysis/decarboxylation)
Key Reactions Nucleophilic substitution, Thermal cyclization, Saponification, DecarboxylationClaisen condensation, Nitro reduction, Intramolecular cyclization
Advantages Convergent, well-established, potentially higher overall yield.Avoids very high temperatures for cyclization, starts from a different precursor.
Disadvantages Requires high temperatures (240-250 °C) for cyclization, potential for side reactions.Linear synthesis, potential for issues with selective nitro reduction.
Scalability High-temperature cyclization can be challenging on a large scale.More amenable to standard chemical processing equipment.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Gould-Jacobs Annulation cluster_route2 Route 2: Reductive Cyclization A1 3,4-Methylenedioxyaniline C1 Intermediate Ester A1->C1 B1 Diethyl ethoxymethylenemalonate B1->C1 D1 Cyclized Ester C1->D1 Heat (250°C) E1 This compound D1->E1 Hydrolysis & Decarboxylation A2 4,5-Methylenedioxy-2-nitroacetophenone B2 β-Keto Ester A2->B2 Claisen Condensation C2 This compound B2->C2 Nitro Reduction & Cyclization

Caption: Comparative workflow of the two synthetic routes.

Conclusion

Both the Gould-Jacobs annulation and the reductive cyclization of a nitroacetophenone derivative represent viable and robust strategies for the synthesis of this compound. The choice between the two routes will likely depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory equipment available. The Gould-Jacobs route is a more convergent approach that may offer a higher overall yield, but it requires a high-temperature cyclization step that can be challenging to scale up. The reductive cyclization route is more linear and avoids extreme temperatures, making it potentially more amenable to large-scale production, although it may require more careful optimization of the reduction step to ensure selectivity.

References

  • Yao, C., et al. (2015). An Efficient Synthesis of[2][5]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as Novel Thiazapodophyllotoxin Analogues With Potential Anticancer Activity. Bioorganic & Medicinal Chemistry Letters, 25(7), 1417-1419. [Link]

  • Patel, S., & Gupta, M. (2021). Nature-derived Quinolines and Isoquinolines: A Medicinal Chemistry Perspective. Current Traditional Medicine, 7(1), 72-92. [Link]

  • El-Sayed, M. A. A., et al. (2024). The Underrepresented Quinolinone Alkaloids in Genera Penicillium and Aspergillus: Structure, Biology, and Biosynthetic Machinery. Helvetica Chimica Acta. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • de la Torre, B. G., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1998. [Link]

  • ResearchGate. (2021). Structural analogues of quinoline alkaloids: Straightforward route to[2][5]dioxolo[4,5‐c]quinolines with antibacterial properties. [Link]

  • ResearchGate. General synthetic route of quinoline derivatives. [Link]

Sources

A Comparative Guide to the Validation of HPLC Methods for Quinolinone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of quinolinone and its derivatives is a cornerstone of pharmaceutical research and quality control. These heterocyclic compounds form the scaffold of numerous therapeutic agents, making their reliable measurement essential from early-stage discovery through to final product release. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for quinolinone quantification, detailing the validation process in accordance with global regulatory standards and objectively weighing its performance against alternative analytical technologies.

The Imperative of Method Validation

Before delving into protocols, it is crucial to understand the philosophy behind method validation. The objective of validating an analytical procedure is to demonstrate, through rigorous experimental evidence, that it is fit for its intended purpose.[1][2] This is not merely a regulatory hurdle but the very foundation of data integrity. An unvalidated method yields numbers, but a validated method yields trustworthy, reproducible, and scientifically sound results. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, a globally recognized standard for analytical procedure validation.[3][4][5][6]

Featured Technique: A Validated Reversed-Phase HPLC-UV Method

High-Performance Liquid Chromatography remains the workhorse of the pharmaceutical industry for its robustness, versatility, and cost-effectiveness.[7][8] A typical, well-designed Reversed-Phase (RP)-HPLC method for quinolinone derivatives provides the necessary specificity and precision for routine analysis and quality control.

Rationale Behind the Chromatographic Conditions

The selection of chromatographic parameters is a deliberate process aimed at achieving optimal separation and detection.

  • Column: A C18 (octadecylsilyl) column is the standard choice for moderately polar compounds like many quinolinones. Its hydrophobic stationary phase provides excellent retention and resolution. The 5 µm particle size is a classic compromise between efficiency and backpressure, suitable for standard HPLC systems.[7][8]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile) is often employed.[9][10] The acid serves to protonate silanol groups on the silica backbone, reducing peak tailing and improving peak shape. Acetonitrile is chosen for its low UV cutoff and viscosity, which allows for efficient elution at reasonable pressures.

  • Detection: Quinolinone scaffolds typically possess strong chromophores, making UV detection highly effective. A wavelength of maximum absorbance (λmax), often determined using a photodiode array (PDA) detector during method development, ensures the highest sensitivity. For instance, a synthesized quinolone derivative was effectively monitored at 325 nm.[11]

Experimental Protocol: HPLC Method for a Generic Quinolinone Derivative

This protocol outlines a starting point for the quantification of a quinolinone derivative. Optimization will be required for specific molecules.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV-Vis detector.[9]

  • Column: C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might run from 10% B to 90% B over 10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 289 nm (This must be optimized for the specific analyte).[9]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).[9][11] Filter through a 0.45 µm syringe filter before injection.

The Validation Workflow: A Self-Verifying System

A validated method is a fully characterized method. The following parameters, derived from ICH guidelines, form the basis of a comprehensive validation package.[2][4][12][13]

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Method Implementation Dev Initial Method Development Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis & Quality Control Robustness->Routine

Caption: Workflow for HPLC Method Validation.

Step-by-Step Validation Protocols

1. Specificity/Selectivity

  • Causality: This is the cornerstone of validation. Specificity demonstrates that the analytical signal is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[2]

  • Protocol:

    • Analyze a blank sample (matrix without analyte) to ensure no peaks are present at the analyte's retention time.

    • Analyze a placebo sample (formulation without the active pharmaceutical ingredient).

    • Analyze the analyte spiked with known impurities or degradation products to demonstrate separation.

    • Perform forced degradation studies (exposing the analyte to acid, base, oxidative, thermal, and photolytic stress) to generate potential degradation products and prove the method can separate them from the intact analyte.[10]

2. Linearity and Range

  • Causality: Linearity confirms that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantification.

  • Protocol:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations. For an assay, this range typically spans 80% to 120% of the expected test concentration.[14]

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[10][14]

3. Accuracy (as Recovery)

  • Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed through recovery studies, ensuring that the method can accurately quantify the analyte in a sample matrix.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level (for a total of nine determinations).[2]

    • Analyze the samples and calculate the percentage recovery for each.

    • Acceptance criteria are typically between 98.0% and 102.0%.[10][11]

4. Precision

  • Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Evaluates the method's reliability over time by varying conditions like the day of analysis, the analyst, or the equipment.

  • Protocol:

    • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day.[2]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements. The RSD should typically be ≤ 2%.[14]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. LOQ is the lowest concentration that can be reliably quantified. These are critical for impurity analysis.

  • Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.

    • LOD is typically established at a S/N ratio of 3:1.

    • LOQ is typically established at a S/N ratio of 10:1.

6. Robustness

  • Causality: Robustness testing demonstrates the method's reliability during normal usage by deliberately introducing small variations in method parameters. It provides confidence that minor fluctuations will not adversely affect the results.

  • Protocol:

    • Systematically vary key parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% organic content).

      • Flow rate (e.g., ±0.1 mL/min).

      • Column temperature (e.g., ±5 °C).

      • pH of the mobile phase buffer.

    • Analyze a sample under each varied condition and evaluate the impact on retention time, peak shape, and quantification. The results should remain within acceptable limits.

Comparative Analysis: HPLC vs. The Alternatives

While HPLC is a powerful tool, the specific research question dictates the optimal analytical technology. The choice involves a trade-off between speed, sensitivity, cost, and the complexity of the sample matrix.

G cluster_methods Recommended Method start What is the Analytical Goal? node_qc Routine QC / Assay (High Concentration) start->node_qc Quantification node_trace Trace Analysis / Impurity (Low Concentration) start->node_trace Sensitivity node_complex Complex Matrix (e.g., Plasma, Tissue) start->node_complex Selectivity hplc HPLC node_qc->hplc uplc UPLC node_trace->uplc lcms LC-MS/MS node_trace->lcms node_complex->lcms node_volatile Volatile / Thermally Stable Analytes? node_volatile->lcms Yes gcms GC-MS node_volatile->gcms No lcms->node_volatile Is analyte non-volatile?

Caption: Decision tree for selecting an analytical method.

Performance Comparison of Analytical Techniques
FeatureHPLC UPLC (Ultra-Performance LC) LC-MS/MS GC-MS
Principle Liquid chromatography with UV detection.Liquid chromatography using sub-2 µm particles at high pressure.[7][15]Liquid chromatography coupled with mass spectrometry for detection.Gas chromatography with mass spectrometry for detection.
Sensitivity Good (µg/mL to high ng/mL).Very Good (high to mid ng/mL).[7]Excellent (pg/mL to low ng/mL).[16]Excellent (pg/mL to low ng/mL).
Selectivity Good (based on retention time and UV spectrum).Very Good (sharper peaks improve resolution).Excellent (based on retention time and mass-to-charge ratio).[16]Excellent (based on retention time and mass fragmentation pattern).[17]
Analysis Speed Moderate (15-30 min run times).[8][18]Fast (3-10 min run times).[15][18]Fast (comparable to UPLC).Fast (can be very rapid for simple mixtures).
Cost Low to moderate initial and running costs.Higher initial investment and maintenance costs.[7]High initial investment and specialized maintenance.Moderate to high initial investment.
Matrix Effects Less susceptible.Less susceptible.Can be susceptible to ion suppression or enhancement.[19]Less susceptible for clean samples; matrix can affect inlet and column.
Best For Routine QC, assays, purity testing of known compounds.High-throughput screening, improved resolution over HPLC.[7][15]Bioanalysis (plasma, urine), trace impurity identification, metabolite studies.[16][19]Analysis of volatile and thermally stable quinolinones.[17][20]

1. Ultra-Performance Liquid Chromatography (UPLC) UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm). This requires much higher operating pressures (up to 15,000 psi) but results in significantly faster analysis times, better resolution, and increased sensitivity.[8][15][18] For laboratories with high sample throughput needs, the initial higher cost of a UPLC system can be justified by the long-term gains in productivity and reduced solvent consumption.[7]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the gold standard for quantification in complex biological matrices.[16][21] By coupling the separation power of LC (or UPLC) with the high selectivity and sensitivity of a mass spectrometer, this technique can measure picogram levels of a compound in samples like blood plasma or urine.[19] The mass spectrometer provides structural information based on the mass-to-charge ratio of the parent ion and its fragments, offering a level of certainty that UV detection cannot match.[22]

3. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for compounds that are volatile or can be made volatile through derivatization.[17][23] The sample is vaporized and separated in a gaseous mobile phase. Like LC-MS, it uses a mass spectrometer for detection, providing high sensitivity and structural confirmation.[24] Its application for many larger, non-volatile quinolinone-based drugs is limited unless suitable derivatization protocols are developed.

Conclusion

The validation of an analytical method is an indispensable process that ensures the integrity and reliability of scientific data. For the routine quantification of quinolinone compounds in pharmaceutical development, a well-validated RP-HPLC method offers a robust, accurate, and cost-effective solution. It provides the necessary performance for assays, purity determinations, and stability testing.

However, the landscape of analytical chemistry is diverse. For high-throughput environments, UPLC presents a compelling advantage in speed and efficiency. When the analytical challenge involves ultra-low concentrations or complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are unparalleled. The choice is not about which method is definitively "better," but which method is most fit-for-purpose. A thorough understanding of the principles of method validation, combined with a strategic selection of the appropriate technology, empowers researchers to generate data that is not only accurate but also authoritative and defensible.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. [Updated 2024 Mar 6]. Available from: [Link]

  • A Review on Comparative study of HPLC and UPLC. RJPT. Available from: [Link]

  • HPLC vs. UPLC. WebofPharma. [Updated 2025 Dec 30]. Available from: [Link]

  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Semantic Scholar. Available from: [Link]

  • Differences between HPLC and UPLC. Pharmaguideline. [Updated 2018 Apr 29]. Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Updated 2020 Apr 21]. Available from: [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. EMA. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Updated 2024 Mar 7]. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Updated 2024 Apr 24]. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. gmp-compliance.org. [Updated 2024 Feb 7]. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • European Medicines Agency. Bioanalytical method validation. EMA. Available from: [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Updated 2023 Jan 16]. Available from: [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. EMA. [Updated 2023 Dec 15]. Available from: [Link]

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. MDPI. [Updated 2023 Apr 26]. Available from: [Link]

  • Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. ResearchGate. Available from: [Link]

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PMC. [Updated 2025 Oct 31]. Available from: [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Profiling for Quinolinone Alkaloids and Phenolic Metabolites in a Bioactive Fraction of Indonesian Yacon (Smallanthus sonchifolius) Tuber Extract. ResearchGate. [Updated 2026 Jan 8]. Available from: [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. [Updated 2025 Aug 10]. Available from: [Link]

  • Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry. Available from: [Link]

  • EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. [Updated 2014 Aug 6]. Available from: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Updated 2015 Jun 4]. Available from: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available from: https://www.ijcrt.org/papers/IJCRT22A6570.pdf
  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. Available from: [Link]

  • Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed. Available from: [Link]

  • Quinoline. PubChem. Available from: [Link]

  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. PubMed. Available from: [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). PMC. Available from: [Link]

  • Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. ResearchGate. [Updated 2025 Dec 13]. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one (CAS No. 154504-43-5). As a quinolinone derivative, this compound must be handled with the assumption of hazardous properties, mandating strict adherence to established safety and waste management regulations. This guide is intended for researchers, laboratory managers, and drug development professionals dedicated to maintaining a safe and environmentally responsible research environment.

Immediate Safety Profile & Core Disposal Principle

While specific toxicological data for this compound is not extensively published, its structural class—quinolinone derivatives—necessitates a cautious approach. Structurally related compounds are known to cause skin and eye irritation, with some demonstrating ecotoxicity.[1][2] Therefore, the foundational principle for its disposal is unambiguous:

All materials contaminated with this compound must be treated as hazardous chemical waste. [3]

Disposal must not occur via standard trash or sewer systems.[1][4] The only acceptable method is through a licensed hazardous waste disposal service.[3][5] This approach ensures compliance with federal and local regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Chemical-impermeable gloves (e.g., nitrile rubber).

  • Tightly-fitting safety goggles with side-shields.

  • A lab coat.

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Waste Segregation: The First Critical Step

Proper segregation is paramount to prevent inadvertent chemical reactions and to ensure compliant disposal.[5][6] Different waste streams are often processed differently by disposal facilities.

Solid Waste Stream

This stream includes:

  • Unused or expired this compound powder.

  • Contaminated consumables such as weighing papers, pipette tips, gloves, and bench paper.[3]

Procedure:

  • Collect all solid waste in a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., a high-density polyethylene pail).[3][4]

  • The container must be clearly labeled as "Hazardous Waste."[9][10]

Liquid Waste Stream

This stream includes:

  • Solutions containing dissolved this compound.

  • Solvent rinses from contaminated glassware.

Procedure:

  • Collect all liquid waste in a sealed, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass or polyethylene bottle).

  • Ensure the container material is compatible with the solvent used. For instance, some solvents can degrade certain plastics.[9]

  • Never mix incompatible waste streams.[4] For example, keep acidic solutions separate from basic solutions and halogenated solvents separate from non-halogenated solvents.[11]

Contaminated Sharps & Glassware

This stream includes:

  • Needles, syringes, or broken glassware contaminated with the compound.

Procedure:

  • Place all contaminated sharps immediately into a puncture-resistant, sealable sharps container that is clearly marked as "Hazardous Waste - Sharps."[6][8]

  • Non-broken, empty glassware (e.g., reagent bottles) should be triple-rinsed with a suitable solvent. The first three rinses must be collected as liquid hazardous waste.[1] After rinsing, deface the original label and manage the glassware according to your institution's guidelines for clean lab glass.[1]

Container Management and Labeling Protocol

Proper containment and labeling are mandated by regulatory bodies like the EPA and are crucial for safety and compliance.[9][12]

Parameter Requirement Rationale & Source
Container Type Sturdy, leak-proof, and chemically compatible with the waste.Prevents spills and reactions. Incompatible materials can lead to container failure.[4][9]
Container State Must be kept closed at all times, except when adding waste.Prevents the release of vapors and protects against spills. A regulatory requirement.[13]
Primary Label "HAZARDOUS WASTE"This is the standard identifier required by the EPA and OSHA for all hazardous waste containers.[9]
Content List List the full chemical name: "this compound" and any solvents, with estimated percentages. Do not use abbreviations.Ensures proper handling, segregation, and disposal by waste management personnel.[13]
Accumulation Date The date when the first drop of waste was added to the container.Hazardous waste has accumulation time limits (e.g., 90 or 180 days depending on generator status).[9]

On-Site Storage and Disposal Workflow

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[13][14]

Workflow Diagram:

G cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A 1. Identify Waste Stream (Solid, Liquid, Sharps) B 2. Select Compatible Hazardous Waste Container A->B C 3. Affix 'Hazardous Waste' Label & List All Contents B->C D 4. Add Waste to Container in Fume Hood C->D E 5. Keep Container Securely Closed When Not in Use D->E F 6. Store in Designated Satellite Accumulation Area E->F G 7. Container is Full (or time limit reached) F->G H 8. Request Pickup from Licensed Waste Disposal Service G->H H->H I 9. Document Waste Manifest for Tracking H->I

Caption: Disposal workflow for this compound waste.

Spill Management Protocol

Accidental spills must be managed immediately to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before cleanup, wear appropriate PPE, including a respirator if dust or aerosols are present.[1]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3] For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully collect all contaminated absorbent materials and cleanup debris using non-sparking tools.[1]

  • Dispose: Place all cleanup materials into a designated hazardous waste container and label it accordingly.[3]

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Regulatory Context and Waste Minimization

Adherence to this guide supports compliance with key regulations, including the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[5][7][12] Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific local requirements.

Furthermore, laboratories are encouraged to adopt waste minimization practices.[9] This can be achieved by:

  • Ordering only the necessary quantities of chemicals.[14]

  • Maintaining an accurate chemical inventory to avoid expiration.[9][14]

  • Considering material substitution with less hazardous alternatives where scientifically feasible.[9]

By integrating these rigorous disposal protocols and waste minimization strategies, you contribute to a culture of safety, responsibility, and scientific excellence.

References

  • Benchchem. (n.d.). Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Safety Laws and Standards Pertinent to Laboratories.
  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • MED-FLEX. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • Lab Manager. (2025, September 19). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules.
  • Benchchem. (n.d.). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Nabat Agricultural & Trading Co., Ltd. (n.d.). SAFETY DATA SHEET - Revanol.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Quinoline.
  • BOC Sciences. (n.d.). This compound - CAS 154504-43-5.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Environmental Health & Safety - The University of Texas at Austin. (n.d.). Laboratory Waste Management Guidelines.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Ing. Petr Švec - PENTA s.r.o. (2023, March 14). 1,3-Dioxolane - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). [3][9]DIOXOLO[4,5-G]QUINOLIN-8(5H)-ONE | 154504-43-5. Retrieved from ChemicalBook website.

  • King-Pharm. (n.d.). [3][9]DIOXOLO[4,5-G]QUINOLIN-8(5H)-ONE [154504-43-5]. Retrieved from King-Pharm website.

  • BOC Sciences. (n.d.). CAS 154504-43-5 this compound.
  • MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
  • GuideChem. (n.d.). [3][9]dioxolo[4,5-g]quinolin-8(5h)-one cas:154504-43-5. Retrieved from GuideChem website.

  • PubMed. (n.d.). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site.
  • National Institutes of Health. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties.

Sources

Navigating the Uncharted: A Guide to Safely Handling 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily occurrences. While these molecules hold the promise of scientific advancement, they also present unknown challenges, particularly concerning safety. This guide addresses the essential safety and logistical considerations for a compound with limited publicly available hazard data: 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one (CAS No. 154504-43-5).[1][][3][4][]

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to navigate their work safely and effectively. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, we must adopt a precautionary principle. This guide is therefore built upon a foundation of established best practices for handling structurally related compounds, such as quinolone derivatives and other heterocyclic compounds, to ensure a robust margin of safety.[6]

Hazard Assessment: A Precautionary Approach

Given the data gap, we will infer potential hazards from the structural motifs present in this compound: a quinolinone core and a methylenedioxy (dioxolo) group. An isomer,[1]Dioxolo[4,5-g]quinolin-6(5H)-one, is classified with GHS hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7] Therefore, it is prudent to assume that this compound may exhibit similar properties.

Assumed Potential Hazards:

  • Acute Toxicity (Oral): May be harmful if ingested.

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

It is crucial to handle this compound as a substance with unknown toxicological properties, affording it the highest degree of respect and caution in the laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is non-negotiable when handling compounds with unknown hazards. The following table outlines the minimum required PPE, with explanations rooted in the precautionary principle.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles and a face shieldProvides comprehensive protection against splashes and airborne particles, safeguarding against potential severe eye irritation.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Offers a barrier against potential skin irritants. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Body Protection A lab coat that is flame-resistant and fully buttonedProtects the skin and personal clothing from contamination. Flame resistance is a general good practice in a chemical laboratory.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeEssential for preventing the inhalation of any fine powders or aerosols, which could cause respiratory irritation. To be used in a well-ventilated area or a fume hood.

This comprehensive PPE ensemble is designed to minimize all potential routes of exposure: dermal, ocular, and inhalation.

Operational Plan: From Receipt to Experimentation

A meticulous operational plan is the bedrock of safe and reproducible research. The following workflow provides a step-by-step guide for handling this compound.

Operational_Workflow Figure 1: Operational Workflow for Handling this compound cluster_pre_experiment Pre-Experiment cluster_experiment Experimentation cluster_post_experiment Post-Experiment Receipt Receipt Storage Storage Receipt->Storage Inspect & Log Preparation Preparation Storage->Preparation Retrieve Handling Handling Preparation->Handling Weigh & Dissolve Reaction Reaction Handling->Reaction Introduce to System Decontamination Decontamination Reaction->Decontamination Post-Reaction Quench Disposal Disposal Decontamination->Disposal Segregate Waste

Caption: A logical flow from receiving the compound to its final disposal.

Step-by-Step Methodology:
  • Receipt and Inspection: Upon receiving the shipment, visually inspect the container for any signs of damage or leakage. Don the appropriate PPE before opening the secondary container. Verify that the primary container is intact and properly labeled.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. A designated, clearly labeled cabinet for "research compounds with unknown hazards" is recommended.

  • Preparation (Weighing and Dissolving):

    • Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation risk.

    • Use a dedicated set of spatulas and weighing paper.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Handling During Experimentation:

    • Always wear the full complement of PPE.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Work in a clutter-free area to minimize the risk of spills.

  • Decontamination:

    • Wipe down all surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Decontaminate all glassware by rinsing with a suitable solvent before washing.

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is not only a regulatory requirement but also an ethical responsibility to protect the environment.[6][8][9]

Disposal_Plan Figure 2: Waste Segregation and Disposal Pathway Solid_Waste Contaminated Solids (Gloves, Weighing Paper) Solid_Waste_Container Labeled Solid Hazardous Waste Bin Solid_Waste->Solid_Waste_Container Liquid_Waste Unused Solutions & Contaminated Solvents Liquid_Waste_Container Labeled Liquid Hazardous Waste Bottle Liquid_Waste->Liquid_Waste_Container Sharps_Waste Contaminated Needles & Syringes Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container EH_S_Pickup Environmental Health & Safety Pickup Solid_Waste_Container->EH_S_Pickup Liquid_Waste_Container->EH_S_Pickup Sharps_Container->EH_S_Pickup

Caption: A clear guide for segregating different waste streams.

Disposal Procedures:

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a clearly labeled, sealed plastic bag and then into a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions and the first rinse of contaminated glassware should be collected in a dedicated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Do not mix incompatible waste streams.

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The defaced, triple-rinsed container can then be disposed of as regular laboratory glass waste, in accordance with institutional policies.

  • Consult with EH&S: Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance on waste stream management and disposal procedures.[8][10]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research. The principles outlined here serve as a robust framework for managing the uncertainties inherent in working with novel chemical entities.

References

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available at: [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. PMC - NIH. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

  • NIH Waste Disposal Guide 2022. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • Safety Manual. Duke Chemistry Department. Available at: [Link]

  • Safety in the Handling of Laboratory Reagents. Kalstein EU. Available at: [Link]

  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed. Available at: [Link]

  • Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. Available at: [Link]

  • Handling Hazardous Chemicals In a Lab. ANAB Blog. Available at: [Link]

  • Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. University of Louisville. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxolo[4,5-g]quinolin-8(5H)-one
Reactant of Route 2
1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.